molecular formula C26H22ClN3O2 B12367092 Coelenterazine h hydrochloride

Coelenterazine h hydrochloride

Cat. No.: B12367092
M. Wt: 443.9 g/mol
InChI Key: WNNCQCAQZZMPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coelenterazine h hydrochloride is a useful research compound. Its molecular formula is C26H22ClN3O2 and its molecular weight is 443.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride

InChI

InChI=1S/C26H21N3O2.ClH/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19;/h1-14,17,30-31H,15-16H2;1H

InChI Key

WNNCQCAQZZMPOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O.Cl

Origin of Product

United States

Foundational & Exploratory

The Illuminating Role of Coelenterazine h Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coelenterazine (B1669285) h hydrochloride, a synthetic analog of the naturally occurring luciferin (B1168401) coelenterazine, has emerged as a powerful tool in biological research and drug discovery. Its enhanced chemiluminescent properties offer significant advantages over the native compound, leading to its widespread adoption in a variety of highly sensitive bioassays. This technical guide provides an in-depth exploration of the mechanism of action of Coelenterazine h hydrochloride, complete with quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways.

Core Mechanism: A Tale of Oxidation and Light

The fundamental mechanism of action for this compound, like its native counterpart, is rooted in a chemical reaction that produces light—a phenomenon known as bioluminescence or chemiluminescence. This process involves the oxidation of the coelenterazine molecule, leading to the formation of an unstable, high-energy intermediate that releases a photon as it decays to a stable ground state.

The key steps in this light-emitting cascade are as follows:

  • Substrate Binding: Coelenterazine h acts as a substrate, binding to either a luciferase enzyme or a photoprotein.

  • Oxidation: In the presence of molecular oxygen, the imidazopyrazinone core of Coelenterazine h is oxidized. This reaction is catalyzed by luciferases or, in the case of photoproteins, triggered by the binding of a specific ion, most notably calcium (Ca²⁺).

  • Dioxetanone Formation: The oxidation leads to the formation of a highly unstable four-membered ring intermediate called a dioxetanone.

  • Decarboxylation and Excitation: This dioxetanone intermediate rapidly decomposes, releasing carbon dioxide (CO₂) and forming an excited-state product, coelenteramide (B1206865).

  • Photon Emission: The excited coelenteramide then relaxes to its ground state, emitting the excess energy as a photon of light. The wavelength, and therefore the color, of the emitted light is influenced by the specific luciferase or photoprotein involved and the chemical structure of the coelenterazine analog.

This compound's utility stems from modifications to the parent coelenterazine structure, which result in a significantly higher light output in many biological systems.

Interaction with Luciferases: A Catalyzed Luminescence

In numerous reporter gene assays and other cellular studies, this compound serves as a substrate for various marine luciferases, such as those from Renilla (RLuc) and Gaussia (GLuc).[1][2] In these systems, the luciferase acts as an enzyme, catalyzing the oxidation of Coelenterazine h to produce a quantifiable light signal. The intensity of this signal is directly proportional to the amount of active luciferase, making it an excellent reporter for gene expression levels.

Luciferase_Mechanism sub Coelenterazine h (Substrate) complex Enzyme-Substrate Complex sub->complex luc Luciferase (e.g., RLuc, GLuc) (Enzyme) luc->complex o2 O₂ peroxide Peroxide Intermediate o2->peroxide complex->peroxide + O₂ dioxetanone Dioxetanone Intermediate peroxide->dioxetanone excited Excited Coelenteramide* dioxetanone->excited - CO₂ ground Coelenteramide (Ground State) excited->ground Photon Emission light Light (Photon) ground->light co2 CO₂ co2->excited

Mechanism of Coelenterazine h with luciferase.

Interaction with Photoproteins: A Calcium-Triggered Flash

Coelenterazine h also functions as the luminophore for photoproteins like aequorin.[3][4][5] In this context, Coelenterazine h binds to the apoaequorin protein to form the functional photoprotein, aequorin.[3][5][6] This complex remains in a stable, non-luminescent state until it is exposed to its specific trigger: calcium ions.[5][6][7] The binding of three Ca²⁺ ions to aequorin induces a conformational change in the protein.[5][7] This change facilitates the oxidation of the bound Coelenterazine h, leading to a rapid flash of light.[5] This calcium-dependent light emission makes Coelenterazine h-reconstituted aequorin a highly sensitive and widely used indicator for intracellular calcium dynamics.[4][5][6][7] Reports indicate that the luminescence intensity of the aequorin complex with Coelenterazine h is approximately 10 times stronger than with native coelenterazine.[8]

Aequorin_Mechanism sub Coelenterazine h aequorin Aequorin (Inactive Complex) sub->aequorin apoaequorin Apoaequorin apoaequorin->aequorin active_aequorin Ca²⁺-Aequorin (Active Complex) aequorin->active_aequorin + 3 Ca²⁺ ca 3 Ca²⁺ ca->active_aequorin excited Excited Coelenteramide* active_aequorin->excited Oxidation & - CO₂ ground Coelenteramide (Ground State) excited->ground Photon Emission light Light (Photon) ground->light co2 CO₂ co2->excited

Mechanism of Coelenterazine h with aequorin.

Chemiluminescence with Reactive Oxygen Species

Beyond enzymatic reactions, Coelenterazine h can also produce light through direct chemical reactions with certain reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂⁻) and peroxynitrite.[3][6][9][10] This property allows for its use as a chemiluminescent probe to detect and quantify these highly reactive and often damaging molecules in biological systems. The mechanism is believed to involve the direct oxidation of Coelenterazine h by the ROS, bypassing the need for an enzyme.

Quantitative Data Summary

The following tables summarize key quantitative parameters of Coelenterazine h and related analogs in combination with common luciferases and photoproteins.

Table 1: Luminescent Properties with Renilla Luciferase

CompoundEmission Max (nm)Relative Total Light (%)Relative Initial Intensity (%)
Coelenterazine (native)47510045
Coelenterazine h 475 41 135
Coelenterazine cp47023135
Coelenterazine f4732845
Coelenterazine n47547900
Coelenterazine e418, 475137900

Data adapted from Biochem. Biophys. Res. Commun. 233, 349 (1997).[3]

Table 2: Luminescent Properties with Aequorin

CompoundEmission Max (nm)Relative Intensity at 100 nM Ca²⁺
Coelenterazine (native)4661
Coelenterazine h 466 16

Data adapted from Thermo Fisher Scientific product literature.[5]

Experimental Protocols

Below are generalized protocols for utilizing this compound in common experimental setups. Specific concentrations and incubation times may require optimization depending on the cell type, expression levels of the luciferase or photoprotein, and the specific instrumentation used.

Reporter Gene Assay using Renilla Luciferase
  • Cell Culture and Transfection: Culture cells of interest and transfect with a plasmid vector containing the gene of interest upstream of a Renilla luciferase reporter gene.

  • Cell Lysis: After an appropriate incubation period to allow for gene expression, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer).

  • Substrate Preparation: Prepare a working solution of this compound in an appropriate assay buffer. Due to its hydrophobicity, it is often first dissolved in methanol (B129727) or ethanol (B145695) before dilution in the aqueous buffer.[3]

  • Luminescence Measurement: In a luminometer plate, add a small volume of the cell lysate.

  • Initiation of Reaction: Inject the Coelenterazine h working solution into the well containing the cell lysate.

  • Data Acquisition: Immediately measure the luminescence signal using a luminometer. The integrated light output over a specific time period is proportional to the amount of active Renilla luciferase.

Reporter_Assay_Workflow transfection Transfect cells with RLuc reporter construct lysis Lyse cells to release RLuc enzyme transfection->lysis mixing Mix cell lysate and Coelenterazine h solution lysis->mixing preparation Prepare Coelenterazine h working solution preparation->mixing measurement Measure luminescence in a luminometer mixing->measurement analysis Analyze data to quantify gene expression measurement->analysis

Workflow for a reporter gene assay.
Intracellular Calcium Measurement using Aequorin
  • Apoaequorin Expression: Transfect cells with a vector encoding apoaequorin. Stable cell lines expressing apoaequorin are often used for reproducible results.

  • Reconstitution of Aequorin: Incubate the apoaequorin-expressing cells with this compound. The compound is cell-permeable and will enter the cells to reconstitute the functional aequorin photoprotein.[8][11]

  • Cell Stimulation: Place the cells in a luminometer or a microscope equipped with a sensitive photon detector. Stimulate the cells with an agonist known to induce an increase in intracellular calcium.

  • Luminescence Detection: Measure the flash of light emitted upon calcium binding to the reconstituted aequorin. The kinetics and intensity of the light signal provide information about the dynamics of the intracellular calcium concentration.

References

The Discovery and History of Coelenterazine h Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coelenterazine (B1669285) and its analogues are pivotal to the field of bioluminescence, underpinning a multitude of reporter gene assays and other sensitive biochemical detection methods. This guide provides an in-depth exploration of the discovery and history of a key synthetic derivative, coelenterazine h hydrochloride. We will delve into the initial isolation of its parent compound, native coelenterazine, the subsequent development of the highly luminescent 'h' analogue, and the experimental methodologies that were foundational to their characterization. This document consolidates key data, presents detailed experimental protocols from seminal publications, and visualizes the critical pathways and historical progression of this essential chemiluminescent tool.

The Genesis of Coelenterazine: A Tale of Two Discoveries

The story of coelenterazine begins in the mid-1970s with its near-simultaneous and independent discovery by two research groups. Working with the bioluminescent jellyfish Aequorea victoria, Osamu Shimomura and Frank H. Johnson at Princeton University identified this luciferin (B1168401) as the light-emitting substrate of the photoprotein aequorin.[1] Concurrently, Milton J. Cormier and his team at the University of Georgia isolated the same compound from the sea pansy, Renilla reniformis, where it serves as the substrate for Renilla luciferase.[1]

The name "coelenterazine" was derived from the phylum Coelenterata (now largely superseded by Cnidaria), to which both Aequorea and Renilla belong.[2] Subsequent research revealed that many marine organisms across various phyla utilize coelenterazine for their light-emitting systems.[2] Interestingly, it was later discovered that organisms like Aequorea victoria do not synthesize coelenterazine themselves but acquire it through their diet, primarily from crustaceans and copepods.[2]

The Advent of a Brighter Analogue: Coelenterazine h

In the quest for bioluminescent reagents with enhanced properties, researchers began to synthesize derivatives of the natural coelenterazine molecule. Among the most significant of these is coelenterazine h, also known as 2-deoxycoelenterazine. The initial report of coelenterazine h, along with other analogues, emerged from the laboratory of Milton J. Cormier between 1973 and 1979.[3] This synthetic derivative is characterized by the absence of a hydroxyl group at the C-2 position of the imidazopyrazinone core.

The primary advantage of coelenterazine h is its markedly increased luminescence intensity, which is reported to be 10 to 20 times greater than that of native coelenterazine.[4][5] This heightened light output has made coelenterazine h an invaluable tool for highly sensitive applications, including the detection of minute changes in intracellular calcium concentrations and in high-throughput screening assays for G-protein coupled receptors (GPCRs).[5][6] For ease of use and improved stability, coelenterazine h is often prepared and utilized as its hydrochloride salt.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of native coelenterazine and coelenterazine h.

Table 1: Physicochemical Properties

PropertyNative CoelenterazineCoelenterazine h
Molecular Formula C₂₆H₂₁N₃O₃C₂₆H₂₁N₃O₂
Molecular Weight 423.47 g/mol 407.48 g/mol
CAS Number 55779-48-150909-86-9
Appearance Orange-yellow crystalsYellow solid
Melting Point 175-178 °C142 °C
Solubility Soluble in methanol (B129727) and ethanolSoluble in methanol and ethanol
Peak Absorption (in Methanol) 435 nm (ε = 9800 M⁻¹cm⁻¹)Not explicitly found

Table 2: Synthetic Yields and Purity (Representative)

Synthesis StepProductYieldPurityReference
Coupling of 4-(5-amino-6-benzylpyrazin-2-yl)phenol (B116718) with 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-oneCoelenterazine or its salt60-70%60-75%[7]
Condensation of coelenteramine and keto aldehyde in aqueous dioxane with HClCoelenterazine hydrochloride saltNot specifiedNot specified[1]

Experimental Protocols

General Protocol for the Synthesis of Coelenterazine Hydrochloride Salt

This protocol is based on a general method described for the synthesis of coelenterazine analogs.[1]

Materials:

  • Coelenteramine analog

  • Keto aldehyde

  • 20% water/dioxane solution

  • 10% aqueous HCl

  • Ethyl acetate

  • Argon gas

Procedure:

  • A solution of the coelenteramine analog and the keto aldehyde in 20% water/dioxane is degassed.

  • To this solution, add 10% aqueous HCl.

  • The mixture is stirred under an argon atmosphere at room temperature for 5 minutes.

  • The reaction mixture is then heated to 80°C for 3.5 hours.

  • After cooling, water is added to the solution at 0°C.

  • The resulting precipitate (coelenterazine hydrochloride salt) is collected by filtration.

  • The filtrate is extracted with ethyl acetate.

Preparation of Coelenterazine Sulfate (B86663) (for Sulfotransferase Assay)

This protocol is adapted from a method used to prepare coelenterazine sulfate for enzymatic assays.[8]

Materials:

Procedure:

  • Dissolve coelenterazine (2.0 mg, 4.7 µmol) in anhydrous pyridine (0.5 mL).

  • Add sulfur trioxide pyridine complex (4.0 mg, 25.1 µmol).

  • Sonicate the reaction mixture in an ultrasonic bath at 20°C for 3 minutes, protected from light.

  • Monitor the reaction completion using LC/MS.

  • Once complete, pour the reaction mixture into a 2 M ammonia solution in methanol (0.5 mL) at 0°C.

  • Remove the solvent under vacuum at 20°C.

  • Redissolve the crude product in 1:9 acetonitrile/water (2 mL).

  • Purify the product by reversed-phase HPLC.

Visualizing the Science: Diagrams and Pathways

Timeline of Coelenterazine Discovery and Development

Coelenterazine_Timeline cluster_Discovery Discovery of Native Coelenterazine cluster_Development Development of Coelenterazine h 1962 1962 Shimomura, Johnson & Saiga Extraction of Aequorin from Aequorea 1972 1972 Shimomura & Johnson Structure of Aequorin's light-emitting moiety determined 1962->1972 Elucidation Mid-1970s_SJ Mid-1970s Shimomura & Johnson Isolation of Coelenterazine from Aequorea victoria 1972->Mid-1970s_SJ Leads to 1973-1979 1973-1979 Cormier's Lab First report of Coelenterazine h synthesis Mid-1970s_C Mid-1970s Cormier's Group Isolation of Coelenterazine from Renilla reniformis Present Present Day This compound Widely used in sensitive bioluminescence assays 1973-1979->Present

Caption: A timeline illustrating the key milestones in the discovery of native coelenterazine and the subsequent development of coelenterazine h.

Generalized Synthetic Workflow for Coelenterazine Hydrochloride```dot

Synthesis_Workflow Start Starting Materials (Coelenteramine analog, Keto aldehyde) Reaction Condensation Reaction (Dioxane/Water, HCl, 80°C) Start->Reaction Cooling Cooling and Precipitation (0°C) Reaction->Cooling Filtration Filtration Cooling->Filtration Product Coelenterazine HCl Salt (Solid Product) Filtration->Product Extraction Aqueous Filtrate Extraction with Ethyl Acetate Filtration->Extraction Filtrate

Caption: The general enzymatic pathway for coelenterazine bioluminescence, catalyzed by a luciferase.

References

Chemical and physical properties of Coelenterazine h hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine (B1669285) h hydrochloride is a synthetic analog of coelenterazine, a luciferin (B1168401) responsible for the bioluminescence in many marine organisms.[1] As a substrate for various luciferases, most notably Renilla luciferase (RLuc), it plays a crucial role in a multitude of life science research applications.[2] Its enhanced luminescence intensity compared to native coelenterazine makes it a valuable tool for sensitive detection in reporter gene assays, bioluminescence resonance energy transfer (BRET) studies, and in vivo imaging.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of Coelenterazine h hydrochloride, detailed experimental protocols for its use, and an exploration of its mechanism of action.

Chemical and Physical Properties

This compound is a yellow to orange solid with a molecular formula of C26H22ClN3O2 and a molecular weight of approximately 443.92 g/mol .[5] It is characterized by its specific spectral properties, which are fundamental to its function in bioluminescent assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for Coelenterazine h and its hydrochloride salt.

Identifier Value Reference
IUPAC Name 2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one hydrochloride[5]
Synonyms 2-Deoxycoelenterazine hydrochloride, CLZN-h hydrochloride[5]
CAS Number 50909-86-9 (for Coelenterazine h)[3]
Molecular Formula C26H22ClN3O2[5]
Molecular Weight 443.92 g/mol [5]
Property Value Conditions/Notes Reference
Appearance Light yellow to orange solid[5]
Purity ≥98%As determined by HPLC
Melting Point >200°C
Solubility Soluble in ethanol (B145695) (≥ 50 mg/mL) and methanol. Insoluble in water.Stock solutions are typically prepared in ethanol or methanol.[5]
Stability Stable for up to 1 month at -20°C and up to 6 months at -80°C in solution (protected from light).Solutions should be prepared fresh and protected from light.[5]
Absorption Maximum (λmax) 437 nmIn methanol[5]
Emission Maximum (λem) 466 nmIn the presence of Renilla luciferase[5]

Bioluminescence

The light-emitting reaction of Coelenterazine h is catalyzed by luciferases, such as Renilla luciferase. This process involves the oxidative decarboxylation of the coelenterazine molecule.

Mechanism of Action

The bioluminescent reaction of coelenterazine is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, leading to the formation of a peroxide intermediate. This intermediate then cyclizes to form a highly unstable dioxetanone ring. The decomposition of this dioxetanone results in the release of carbon dioxide and the formation of an excited-state coelenteramide (B1206865). As the excited coelenteramide returns to its ground state, it emits a photon of light. The specific wavelength of the emitted light is influenced by the microenvironment of the luciferase active site.

Bioluminescence_Mechanism cluster_0 Renilla Luciferase Active Site Coelenterazine_h Coelenterazine h Peroxide Peroxide Intermediate Coelenterazine_h->Peroxide + O₂ Oxygen O₂ Dioxetanone Dioxetanone Intermediate Peroxide->Dioxetanone Cyclization Excited_Coelenteramide Excited Coelenteramide Dioxetanone->Excited_Coelenteramide Decomposition CO2 CO₂ Dioxetanone->CO2 Ground_Coelenteramide Ground-State Coelenteramide Excited_Coelenteramide->Ground_Coelenteramide Photon Emission Light Light (Photon) Renilla_Luciferase_Assay_Workflow start Start prep_lysate Prepare Cell Lysate start->prep_lysate prep_reagents Prepare Coelenterazine h Working Solution start->prep_reagents add_lysate Add Lysate to Plate/Tube prep_lysate->add_lysate inject_substrate Inject Coelenterazine h prep_reagents->inject_substrate add_lysate->inject_substrate measure Measure Luminescence inject_substrate->measure end End measure->end BRET_Assay_Workflow start Start cotransfect Co-transfect Cells with Donor and Acceptor Plasmids start->cotransfect plate_cells Plate Cells in 96-well Plate cotransfect->plate_cells add_substrate Add Coelenterazine h plate_cells->add_substrate measure_emissions Measure Donor and Acceptor Emissions add_substrate->measure_emissions calculate_ratio Calculate BRET Ratio measure_emissions->calculate_ratio analyze Analyze Data calculate_ratio->analyze end End analyze->end InVivo_Imaging_Workflow start Start prep_substrate Prepare Sterile Coelenterazine h Solution start->prep_substrate anesthetize Anesthetize Animal start->anesthetize administer Administer Substrate prep_substrate->administer anesthetize->administer place_in_imager Place Animal in Imager administer->place_in_imager acquire_images Acquire Bioluminescent Images place_in_imager->acquire_images analyze Analyze Image Data acquire_images->analyze end End analyze->end

References

Coelenterazine h hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coelenterazine (B1669285) h hydrochloride, a key reagent in bioluminescence research. It details its chemical and physical properties, synthesis, and applications, with a focus on experimental protocols and its role in studying cellular signaling pathways.

Core Properties of Coelenterazine h and its Hydrochloride Salt

Coelenterazine h is a synthetic analog of the naturally occurring luciferin, coelenterazine. It is widely utilized as a substrate for various luciferases, most notably Renilla luciferase (RLuc) and its variants like RLuc8. The hydrochloride salt of Coelenterazine h is often used to improve its solubility and stability.

PropertyCoelenterazine hCoelenterazine h hydrochloride
CAS Number 50909-86-9[1]Not explicitly defined; often referenced under the base CAS number.
Molecular Formula C26H21N3O2[1]C26H22ClN3O2[2]
Molecular Weight 407.46 g/mol [1]443.92 g/mol [2]
Appearance Yellow to orange solid[3]-
Solubility Soluble in methanol (B129727) and ethanol (B145695).[4][5] Insoluble in water.[3]Soluble in DMSO (100 mg/mL with sonication).[2]
Storage Store at -20°C, protected from light.[4]Store at -20°C, protected from light, under nitrogen.[2]
Spectral PropertiesValue
Excitation Maximum (λmax) 437 nm[6]
Emission Maximum 466 nm[5]

Synthesis of this compound

The synthesis of Coelenterazine h and its hydrochloride salt generally involves the condensation of a coelenteramine analog with a keto aldehyde. One documented method involves the reaction of a coelenteramine with a keto aldehyde in a solution of 20% water/dioxane with the addition of 10% aqueous HCl. The mixture is heated, and upon cooling, the this compound salt precipitates as a yellow solid.[7]

Experimental Protocols

In Vitro Bioluminescence Assay with HeLa Cells

This protocol outlines a general procedure for using this compound in a cell-based bioluminescence assay.

Materials:

  • HeLa cells transfected with a vector expressing a luciferase (e.g., RLuc).

  • This compound.

  • Phosphate-buffered saline (PBS) or cell culture medium.

  • Luminometer or fluorescence microscope.

Protocol:

  • Cell Culture: Culture HeLa cells expressing the luciferase of interest to the desired confluency in a suitable plate format (e.g., 96-well plate).

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent like methanol or ethanol. Immediately before use, dilute the stock solution to the desired working concentration (typically 1-10 µM) with PBS or cell culture medium.[8] It is crucial to prepare these solutions fresh and protect them from light.[8]

  • Incubation: Add the this compound working solution to the cells.[8]

  • Signal Detection: Incubate the plate for a period ranging from 1 to 4 hours in a cell incubator.[8] The optimal incubation time should be determined experimentally.

  • Measurement: Measure the bioluminescent signal using a luminometer or visualize the signal using a fluorescence microscope with appropriate filters (Ex/Em = 437/466 nm).[8]

In Vivo Imaging in a Murine Model

This protocol provides a brief overview of the use of Coelenterazine h for in vivo bioluminescence imaging.

Materials:

  • Mouse model with luciferase-expressing cells or tissues.

  • Coelenterazine h.

  • Ethanol.

  • 3N HCl.

  • Phosphate-buffered saline (PBS).

  • In vivo imaging system.

Protocol:

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of Coelenterazine h in ethanol containing 2% v/v 3N HCl.[9]

    • For injection, dilute 20 µL of the stock solution into 130 µL of PBS.[9]

  • Administration: Administer the prepared Coelenterazine h solution to the mouse via intravenous injection. The recommended dosage is typically between 15 – 100 µg per mouse.[9]

  • Imaging: Immediately after injection, image the mouse using an in vivo imaging system to capture the peak bioluminescent signal.[9]

Role in Signaling Pathways: A Tool for Calcium Measurement

This compound is a valuable tool for studying calcium (Ca2+) signaling pathways.[3] Calcium ions are ubiquitous second messengers involved in a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.

Coelenterazine h, in conjunction with the photoprotein aequorin, forms a complex that emits light in the presence of Ca2+. Coelenterazine h enhances the sensitivity of recombinant aequorin to Ca2+, making it possible to detect subtle changes in intracellular calcium concentrations.[3] Aequorins reconstituted with Coelenterazine h exhibit a significantly stronger luminescence (10-20 times) compared to those with native coelenterazine.[10] This heightened sensitivity is particularly advantageous for measuring small Ca2+ fluctuations that occur in response to various stimuli.[3]

The bioluminescence resonance energy transfer (BRET) assay is another application where Coelenterazine h is employed to study protein-protein interactions within signaling pathways. In BRET, energy is transferred from a donor luciferase (like RLuc) fused to one protein of interest to an acceptor fluorescent protein (like GFP) fused to another. The efficiency of this energy transfer, and thus the BRET signal, is dependent on the proximity and orientation of the two proteins, providing a readout of their interaction.

Visualizations

experimental_workflow General Workflow for In Vitro Bioluminescence Assay prep Prepare Coelenterazine h hydrochloride solution add Add solution to cells prep->add cells Culture luciferase-expressing cells cells->add incubate Incubate at 37°C add->incubate measure Measure bioluminescence incubate->measure

Caption: General workflow for an in vitro bioluminescence assay using this compound.

calcium_signaling Role of Coelenterazine h in Calcium Signaling Detection cluster_cell Cell stimulus External Stimulus receptor Receptor stimulus->receptor ca_release Ca2+ Release (from ER or influx) receptor->ca_release aequorin_complex Apoaequorin + Coelenterazine h ca_release->aequorin_complex binds downstream Downstream Cellular Responses ca_release->downstream light Bioluminescence aequorin_complex->light emits

Caption: Coelenterazine h binds to apoaequorin, which emits light upon binding to intracellular Ca2+.

References

Technical Guide: Solubility and Handling of Coelenterazine h Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of coelenterazine (B1669285) h hydrochloride and its free base form, coelenterazine h. It is intended for researchers, scientists, and drug development professionals who utilize this luciferin (B1168401) in various bioluminescence-based assays. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and key experimental workflows.

Solubility Data

The solubility of coelenterazine h and its hydrochloride salt can vary depending on the specific batch, purity, and the solvent used. It is crucial to note the distinction between coelenterazine h and coelenterazine h hydrochloride, as their solubility profiles may differ. Furthermore, there are conflicting reports regarding the stability of coelenterazine compounds in dimethyl sulfoxide (B87167) (DMSO). While some suppliers provide solubility data in DMSO, others explicitly advise against its use due to potential oxidation and inactivation of the compound.[1][2][3][4][5] Fresh, anhydrous DMSO is recommended if it must be used.[6][7]

Table 1: Quantitative Solubility of Coelenterazine h and Related Compounds

CompoundSolventSolubilityNotes
Coelenterazine h DMSO81 mg/mL (198.79 mM)Use of fresh DMSO is critical as absorbed moisture reduces solubility.[6][8] Some sources advise against DMSO due to potential oxidation.[1][2]
Ethanol20 mg/mL (49.08 mM)-
Ethanol~0.5 mg/mLA stock solution can be made by dissolving in the solvent of choice, which should be purged with an inert gas.[1]
Methanol (B129727)~0.5 mg/mLA stock solution can be made by dissolving in the solvent of choice, which should be purged with an inert gas.[1]
WaterInsoluble[6][8]
This compound Methanol or Ethanol10 mM for stock solution preparationRecommended solvent for preparing stock solutions.[9]
Coelenterazine (native) DMSO84 mg/mL (198.36 mM)Use of fresh DMSO is recommended.[7]
Ethanol1 mg/mLMay require warming and sonication to fully dissolve.[3]
WaterInsoluble[7]
Coelenterazine 400a (hydrochloride) DMSO / Dimethyl formamide~0.5 mg/mLA stock solution can be prepared by dissolving in the chosen solvent, which should be purged with an inert gas.[10]
EthanolSlightly soluble[10]

Experimental Protocols

Proper handling and preparation of coelenterazine solutions are critical for obtaining reliable and reproducible results in bioluminescence assays. Coelenterazine and its analogs are susceptible to oxidation and should be protected from light and air.[2][5]

Protocol 2.1: Preparation of a Stock Solution in Organic Solvents

This protocol is suitable for preparing a concentrated stock solution of coelenterazine h or its hydrochloride salt.

  • Reagent Handling : Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Solvent Selection : Choose an appropriate solvent such as methanol or ethanol.[9][11] If using DMSO, ensure it is anhydrous and fresh.[6][7] It is recommended to use solvents that have been purged with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1]

  • Dissolution : Add the selected solvent to the vial to achieve the desired concentration (e.g., 10 mM).[9] Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3][12]

  • Storage : For optimal stability, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[9] Protect from light and repeated freeze-thaw cycles.

Protocol 2.2: Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol describes the dilution of the stock solution for use in cell-based assays.

  • Thawing : Thaw a vial of the stock solution at room temperature, protected from light.

  • Dilution : Dilute the stock solution to the final working concentration (e.g., 1-10 µM) using an appropriate aqueous buffer (e.g., PBS) or cell culture medium.[9]

  • Immediate Use : It is highly recommended to prepare the working solution immediately before use, as coelenterazine is unstable in aqueous solutions.[3][9]

  • Application : Add the diluted this compound working solution to the cells and incubate for the desired period (typically 1-4 hours) before measuring luminescence.[9]

Visualized Workflows and Pathways

Bioluminescence Resonance Energy Transfer (BRET)

Coelenterazine h is a substrate for Renilla luciferase (RLuc), which is commonly used as a donor in BRET assays to study protein-protein interactions.[3] In this system, RLuc is fused to one protein of interest, and a fluorescent acceptor protein (e.g., YFP) is fused to another. When coelenterazine h is added, RLuc oxidizes it, producing light. If the two proteins interact, the energy from this luminescence is transferred to the acceptor, which then emits light at its own characteristic wavelength.

BRET_Pathway cluster_Donor Donor Molecule cluster_Acceptor Acceptor Molecule RLuc RLuc-Protein A Light Light Emission (466 nm) RLuc->Light Oxidation BRET Energy Transfer (BRET) RLuc->BRET Interaction CTZh Coelenterazine h CTZh->RLuc Substrate YFP YFP-Protein B YFP->BRET YFP_Emission YFP Emission (~530 nm) BRET->YFP_Emission

Caption: A diagram illustrating the Bioluminescence Resonance Energy Transfer (BRET) principle.

General Experimental Workflow for a Cell-Based Luminescence Assay

The following diagram outlines a typical workflow for measuring luciferase activity in cells using this compound. This process is common in reporter gene assays and other applications where luciferase is used as a biomarker.

Experimental_Workflow A 1. Cell Culture (e.g., Transfected with Luciferase Reporter) C 3. Add Working Solution to Cells A->C B 2. Prepare Coelenterazine h Working Solution (e.g., 10 µM in media) B->C D 4. Incubate (e.g., 1-4 hours at 37°C) C->D E 5. Measure Luminescence (Luminometer) D->E F 6. Data Analysis E->F

Caption: A typical experimental workflow for a cell-based luciferase assay.

References

Coelenterazine h Hydrochloride vs. Native Coelenterazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioluminescence, the choice of substrate is paramount to the success and reliability of experimental outcomes. Coelenterazine (B1669285) and its analogs are the linchpins of many reporter gene assays, in vivo imaging studies, and high-throughput screening campaigns. This guide provides a detailed comparison of two commonly used forms of coelenterazine: native coelenterazine and coelenterazine h hydrochloride. The aim is to equip researchers, particularly those new to bioluminescence assays, with the knowledge to make an informed decision for their specific applications.

Core Properties: A Comparative Overview

Native coelenterazine is the most abundant natural form of the luciferin, while coelenterazine h is a synthetic derivative. The hydrochloride salt of coelenterazine h is often used to improve its handling and solubility characteristics. The key distinctions in their chemical and physical properties have significant implications for their use in various assays.

Chemical and Physical Properties
PropertyNative CoelenterazineThis compoundKey Considerations for Beginners
Molecular Formula C₂₆H₂₁N₃O₃[1]C₂₆H₂₁N₃O₂ · HClThe difference in the hydroxyl group at the C-2 position of the imidazopyrazinone core is a key structural distinction.
Molecular Weight 423.46 g/mol [1]407.5 g/mol (free base)[2]This difference is minor but should be noted for precise molar concentration calculations.
Solubility Low in water; soluble in organic solvents like methanol (B129727) and ethanol.[3] Special solvents are available to increase concentration.[4]The hydrochloride salt generally offers improved solubility in aqueous solutions compared to the free base, though it is still commonly dissolved in organic solvents first.[5]Solubility is a critical practical challenge. The hydrochloride form can simplify stock solution preparation. Always check the solvent compatibility with your experimental system.
Stability Stock solutions in organic solvents are stable for weeks at -20°C or up to a year at -80°C.[4] Aqueous solutions are unstable and should be prepared fresh.[6]Similar stability profile to the native form, with stock solutions in organic solvents being stable for months at -80°C.[5] As with the native form, aqueous working solutions should be used immediately.Proper storage and handling are crucial to prevent degradation and ensure reproducible results. Avoid repeated freeze-thaw cycles.
Appearance Yellowish to orange-brown solid.[7]Crystalline solid.[2]Visual inspection can be a preliminary check for degradation, although it is not a definitive measure.

Performance in Bioluminescence Assays

The choice between native coelenterazine and this compound significantly impacts the performance of bioluminescence assays. Key performance indicators include signal intensity, signal kinetics, and suitability for different luciferase enzymes.

Assay Performance Characteristics
ParameterNative CoelenterazineThis compoundRecommendations for Beginners
Signal Intensity Standard signal intensity with common luciferases.Can produce a 10 to 20-fold higher luminescent intensity with calcium-activated photoproteins like aequorin.[7][8] However, it has limitations with Renilla and Gaussia luciferases.[8]For standard reporter assays with Renilla or Gaussia luciferase, native coelenterazine is the more reliable choice. Coelenterazine h is preferred for applications requiring enhanced sensitivity for Ca²⁺ detection with photoproteins.[5]
Signal Kinetics Generally exhibits flash kinetics, with a rapid peak in light emission followed by a decay.With aequorin, it provides a much higher initial flash intensity.[9] In some assay systems, it is used to achieve a more stable "glow" signal.[10]The desired kinetics depend on the instrumentation. Flash assays require a luminometer with injectors, while glow assays offer more flexibility in measurement timing.
Luciferase Compatibility Preferred substrate for Gaussia luciferase.[1] Widely used with Renilla luciferase.[8]Works well with calcium-activated photoproteins like aequorin.[8][11][12][13] Can be used with Renilla luciferase, but may not be as efficient as the native form.[8][11]Match the substrate to the specific luciferase being used. For Gaussia luciferase, native coelenterazine is the standard. For Renilla, the native form is a safe starting point, while the 'h' form might be considered for specific assay kits designed for glow signals.
Emission Maximum Approximately 460-470 nm.[8]Approximately 466 nm.[2][5]The emission spectra are very similar and generally do not necessitate different detection instrumentation.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. The following sections provide generalized protocols for preparing coelenterazine stock solutions and performing common bioluminescence assays.

Preparation of Coelenterazine Stock Solutions

Critical Note: Coelenterazines are sensitive to light and oxygen. All handling should be done with minimal light exposure, and solutions should be stored in tightly sealed containers, preferably under an inert gas like argon or nitrogen.

Native Coelenterazine Stock Solution (1 mg/mL in Methanol)

  • Materials:

    • Lyophilized native coelenterazine

    • Anhydrous, HPLC-grade methanol

    • Microcentrifuge tubes or amber glass vials

  • Procedure:

    • Allow the vial of lyophilized native coelenterazine to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of methanol to achieve a 1 mg/mL concentration (e.g., 1 mL of methanol to 1 mg of coelenterazine).

    • Vortex briefly until the coelenterazine is fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (a few weeks).[4]

This compound Stock Solution (1 mg/mL in Methanol)

  • Materials:

    • This compound powder

    • Anhydrous, HPLC-grade methanol

    • Microcentrifuge tubes or amber glass vials

  • Procedure:

    • Follow the same procedure as for native coelenterazine, ensuring the powder is fully dissolved in methanol.

    • The hydrochloride form may dissolve more readily in alcohols.

    • Store the stock solution under the same conditions as native coelenterazine, protected from light at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Gaussia Luciferase Assay Protocol (Flash Assay)

This protocol is a general guideline for measuring Gaussia luciferase activity in cell culture supernatants or lysates.

  • Materials:

    • Cell culture supernatant or cell lysate containing Gaussia luciferase.

    • Native coelenterazine stock solution (1 mg/mL in methanol).

    • Assay buffer (e.g., PBS, pH 7.2).

    • Luminometer with an injector.

    • Opaque-walled microplates (e.g., white or black 96-well plates).

  • Procedure:

    • Prepare the Working Solution: Dilute the native coelenterazine stock solution in the assay buffer to the desired final concentration (typically 10-100 µM).[1] Prepare this solution fresh before each experiment.

    • Sample Preparation: Pipette 20 µL of the cell culture supernatant or cell lysate into the wells of the microplate.[14]

    • Measurement:

      • Place the plate in the luminometer.

      • Program the luminometer to inject 50 µL of the coelenterazine working solution into each well.[14]

      • Measure the luminescence signal immediately after injection (integration time of 1-10 seconds).

Renilla Luciferase Assay Protocol (Flash Assay)

This protocol is a general guideline for measuring Renilla luciferase activity in cell lysates.

  • Materials:

    • Cell lysate containing Renilla luciferase.

    • Native coelenterazine or this compound stock solution (1 mg/mL in methanol).

    • Renilla luciferase assay buffer (often commercially available).

    • Luminometer with an injector.

    • Opaque-walled microplates.

  • Procedure:

    • Prepare the Working Solution: Dilute the coelenterazine stock solution into the Renilla luciferase assay buffer. The final concentration will depend on the specific assay kit recommendations.

    • Sample Preparation: Add 10-20 µL of cell lysate to each well of the microplate.

    • Measurement:

      • Place the plate in the luminometer.

      • Inject 50-100 µL of the coelenterazine working solution into each well.

      • Measure the luminescence signal immediately.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in bioluminescence assays can aid in understanding the underlying principles and experimental steps.

Bioluminescence_Reaction Luciferase Luciferase (e.g., Renilla, Gaussia) Excited_State Excited-State Intermediate Luciferase->Excited_State Coelenterazine Coelenterazine (Substrate) Coelenterazine->Excited_State Oxygen O₂ Oxygen->Excited_State Coelenteramide Coelenteramide (Oxidized Product) Excited_State->Coelenteramide Light Light (Photon) ~460-470 nm Excited_State->Light CO2 CO₂ Excited_State->CO2

Caption: The enzymatic reaction of luciferase with coelenterazine.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare Cells/Lysate Add_Sample Pipette Sample into Plate Prepare_Cells->Add_Sample Prepare_Substrate Prepare Coelenterazine Working Solution Inject_Substrate Inject Substrate Prepare_Substrate->Inject_Substrate Add_Sample->Inject_Substrate Measure_Light Measure Luminescence Inject_Substrate->Measure_Light Analyze_Data Analyze and Interpret Results Measure_Light->Analyze_Data

Caption: A generalized workflow for a bioluminescence assay.

Decision_Tree Start What is your primary application? Gaussia Gaussia Luciferase Assay Start->Gaussia GLuc Renilla Renilla Luciferase Assay Start->Renilla RLuc Calcium Ca²⁺ Detection (Aequorin) Start->Calcium Aequorin Native Use Native Coelenterazine Gaussia->Native Native_Renilla Use Native Coelenterazine (Standard Choice) Renilla->Native_Renilla H_HCl Use this compound Calcium->H_HCl

Caption: A decision guide for selecting the appropriate coelenterazine.

Conclusion

For beginners in the field of bioluminescence, the choice between native coelenterazine and this compound can be simplified by considering the primary application. Native coelenterazine is the robust and recommended choice for most standard reporter gene assays involving Gaussia and Renilla luciferases. Its behavior is well-characterized, and it serves as the preferred substrate for Gaussia luciferase.

This compound, on the other hand, is a more specialized tool. Its key advantage lies in the significantly enhanced signal intensity it produces with calcium-activated photoproteins like aequorin, making it ideal for sensitive calcium detection. While it can be used with Renilla luciferase, particularly in "glow" assay formulations, beginners should be aware of its potential limitations and lower efficiency compared to the native form in standard flash assays.

Ultimately, careful consideration of the specific luciferase, the desired assay kinetics, and the biological question at hand will guide the optimal selection of the coelenterazine substrate, paving the way for reliable and insightful experimental results.

References

Coelenterazine h in BRET Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Coelenterazine (B1669285) h and its application in Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technique for monitoring molecular interactions in living cells. We will delve into the core principles of BRET, the specific properties of Coelenterazine h, detailed experimental protocols, and data analysis strategies.

Introduction to Bioluminescence Resonance Energy Transfer (BRET)

BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor molecule and a fluorescent acceptor molecule.[1][2] This technology is predicated on the principle of Förster resonance energy transfer, where the energy from an excited donor is transferred to a nearby acceptor if their spectral properties overlap and they are in close proximity (typically less than 10 nm).[2] Unlike Förster Resonance Energy Transfer (FRET), BRET does not require an external light source to excite the donor, which significantly reduces background noise from autofluorescence and light scattering.[1][2]

The most common BRET system, known as BRET1, utilizes Renilla luciferase (Rluc) as the energy donor and a variant of Green Fluorescent Protein (GFP), such as Yellow Fluorescent Protein (YFP), as the acceptor.[1][3] The process is initiated by the addition of a luciferase substrate, which the enzyme oxidizes to produce light.

The Role of Coelenterazine h in BRET1

Coelenterazine h, a synthetic derivative of native coelenterazine, is the designated substrate for Rluc in the BRET1 assay.[3][4] Upon oxidation by Rluc, Coelenterazine h emits blue light with a maximal emission peak at approximately 480 nm.[3][4] This emission spectrum overlaps favorably with the excitation spectrum of YFP, which has an excitation peak around 485 nm and subsequently emits light at about 530 nm.[3][5] This efficient energy transfer from the Rluc-Coelenterazine h system to YFP makes it a robust pairing for studying protein-protein interactions.

Properties of Coelenterazine h

Coelenterazine h offers several advantages in BRET assays. It is cell-permeable, allowing for its use in live-cell imaging and assays.[6] Compared to native coelenterazine, Coelenterazine h can produce a significantly stronger and more sustained luminescent signal, with some reports indicating a 10 to 20-fold higher intensity in certain applications.[7]

Comparison with Other Coelenterazine Analogs

While Coelenterazine h is central to BRET1, other coelenterazine derivatives are employed in different BRET variations to optimize spectral resolution and signal-to-noise ratios.

Coelenterazine AnalogBRET SystemDonorDonor Emission Max (nm)AcceptorAcceptor Emission Max (nm)Key Features
Coelenterazine h BRET1 Rluc~480eYFP~530Strong signal, long lifetime.[1][2][3]
Coelenterazine 400a (DeepBlueC™)BRET2Rluc~395-400GFP~510Better spectral separation, ideal for screening.[1][7][8]
FurimazineNanoBRET™NanoLuc®~460HaloTag® Ligand~618Brighter, more stable signal.[1][9]

Experimental Design and Protocols

A successful BRET experiment requires careful planning and execution. The following sections outline a general workflow and detailed protocols for a Coelenterazine h-based BRET assay.

General Experimental Workflow

The following diagram illustrates the typical steps involved in a BRET experiment designed to study the interaction between two proteins, Protein A and Protein B.

BRET_Workflow General BRET Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plasmid_Construction Construct Plasmids: Protein A-Rluc & Protein B-YFP Cell_Culture Cell Culture Plasmid_Construction->Cell_Culture Transfection Transfection of Cells Cell_Culture->Transfection Cell_Harvesting Harvest and Prepare Cells Transfection->Cell_Harvesting Substrate_Addition Add Coelenterazine h Cell_Harvesting->Substrate_Addition Measurement Measure Luminescence at 480 nm and 530 nm Substrate_Addition->Measurement BRET_Ratio_Calculation Calculate BRET Ratio Measurement->BRET_Ratio_Calculation Data_Interpretation Interpret Results BRET_Ratio_Calculation->Data_Interpretation GPCR_Signaling GPCR-β-arrestin Interaction Pathway cluster_membrane Cell Membrane GPCR GPCR-Rluc Beta_Arrestin β-arrestin-YFP GPCR->Beta_Arrestin 4. β-arrestin Recruitment (BRET Signal) G_Protein G Protein GPCR->G_Protein 2. G Protein Activation Ligand Ligand Ligand->GPCR 1. Ligand Binding Internalization Receptor Internalization Beta_Arrestin->Internalization 5. Internalization Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling 3. Signaling Cascade

References

An In-depth Technical Guide to Coelenterazine h Hydrochloride for Detecting Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of coelenterazine (B1669285) h hydrochloride, a key reagent in the bioluminescent detection of intracellular calcium. We will delve into the core principles, present quantitative data, and provide detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Aequorin-Coelenterazine System

The detection of intracellular calcium (Ca²⁺) is pivotal for understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis. One of the most sensitive methods for measuring intracellular Ca²⁺ utilizes the photoprotein aequorin, originally isolated from the jellyfish Aequorea victoria.[1][2][3] Aequorin is a complex formed between the apoprotein (apoaequorin), molecular oxygen, and a luciferin (B1168401) molecule, coelenterazine.[1][2]

Coelenterazine h, a synthetic analog of native coelenterazine, offers enhanced sensitivity for detecting small fluctuations in Ca²⁺ concentrations.[4][5][6] When Ca²⁺ binds to the EF-hand domains of the aequorin complex, it induces a conformational change that leads to the oxidative decarboxylation of coelenterazine h.[1][7] This reaction results in the production of coelenteramide, carbon dioxide, and a flash of blue light (emission maximum ~466-469 nm), which can be quantified using a luminometer.[1][4][8]

The key advantages of the aequorin-coelenterazine h system include:

  • High Sensitivity: Capable of detecting Ca²⁺ concentrations from approximately 0.1 µM to over 100 µM.[9][10]

  • Broad Dynamic Range: The third-power dependence of its bioluminescence on Ca²⁺ concentration provides a wide detection range.[11]

  • Low Background: Bioluminescence assays eliminate the issue of autofluorescence often encountered with fluorescent indicators.[12]

  • Targetability: Recombinant apoaequorin can be targeted to specific subcellular compartments, enabling precise spatial measurement of Ca²⁺ dynamics.[1]

Quantitative Data: Properties of Coelenterazine Analogs

The choice of coelenterazine analog can significantly impact the characteristics of the Ca²⁺ measurement. Coelenterazine h is particularly noted for its high luminescent intensity, which is reported to be 10 to 20 times greater than that of native coelenterazine.[6][13][14] This heightened intensity makes it an invaluable tool for detecting subtle changes in Ca²⁺ levels.[5][11]

PropertyCoelenterazine (Native)Coelenterazine hCoelenterazine cpCoelenterazine fCoelenterazine hcpCoelenterazine n
Relative Luminescence Intensity *1~10-20x~15x~20x~500xWeakest
Emission Maximum (nm) 460-470460-470----
Calcium Sensitivity StandardHigherHigherHigherHighestLow
Response Time to Calcium StandardStandardFasterStandardFastSlower
Cell Permeability GoodGoodGoodHighestGoodGood

*Relative intensity compared to native coelenterazine when complexed with aequorin. Data compiled from multiple sources.[6][11][13][14][15]

Signaling Pathway and Experimental Workflow

The general principle involves introducing apoaequorin into the cells of interest, followed by the reconstitution of the functional aequorin photoprotein with coelenterazine h. Subsequent changes in intracellular Ca²⁺ levels trigger the light-emitting reaction.

Signaling Pathway Diagram

G cluster_cell Cell Stimulus External Stimulus (e.g., Ligand, Depolarization) Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) [Ca²⁺ Store] Ca_release IP3R->Ca_release Opens Ca_ion Intracellular Ca²⁺ Ca_release->Ca_ion Increase Aequorin Functional Aequorin Ca_ion->Aequorin Binds Apoaequorin Apoaequorin Apoaequorin->Aequorin + O₂ CTZh Coelenterazine h CTZh->Aequorin Reconstitution Light Bioluminescence (~466 nm) Aequorin->Light Oxidation Luminometer Luminometer Detection Light->Luminometer

Caption: Intracellular calcium signaling pathway leading to aequorin-mediated light emission.

Experimental Workflow Diagram

G start Start transfection 1. Introduce Apoaequorin Gene (e.g., Transfection, Transduction) start->transfection expression 2. Express Apoaequorin (Incubate 16-72 hours) transfection->expression reconstitution 3. Reconstitute Aequorin (Load with Coelenterazine h for 2-4 hours) expression->reconstitution stimulation 4. Apply Stimulus (e.g., Agonist, Ionomycin) reconstitution->stimulation detection 5. Measure Luminescence (Using a Luminometer) stimulation->detection analysis 6. Data Analysis detection->analysis end End analysis->end

Caption: General experimental workflow for intracellular calcium detection using aequorin and coelenterazine h.

Experimental Protocols

The following are generalized protocols. It is crucial to optimize parameters such as cell number, reagent concentrations, and incubation times for your specific cell type and experimental setup.

4.1. Preparation of Reagents

  • Coelenterazine h Stock Solution (e.g., 1 mg/mL):

    • Coelenterazine h is soluble in methanol (B129727) or ethanol.[8] Do not dissolve in DMSO. [15][16]

    • Dissolve the required amount of coelenterazine h hydrochloride in high-purity methanol to achieve the desired concentration.

    • Store stock solutions at -20°C or below, protected from light.[17] Stock solutions are typically stable for up to 3 months.[17]

  • 1X Passive Lysis Buffer (if required for endpoint assays):

    • Dilute a 5X Passive Lysis Buffer concentrate with distilled water.[18]

    • The 1X buffer can be stored at 4°C for up to one month.[18]

4.2. Protocol for Live-Cell Calcium Assay

This protocol is adapted for cells cultured in multi-well plates.

  • Cell Seeding and Apoaequorin Expression:

    • Plate cells at an appropriate density in white or black opaque-walled microplates suitable for luminescence measurements.[2][19]

    • Introduce the apoaequorin gene into the cells using a suitable method (e.g., plasmid transfection, BacMam transduction).[12][19]

    • Incubate the cells for 16-72 hours to allow for expression of the apoaequorin protein.[19]

  • Aequorin Reconstitution:

    • Prepare a working solution of coelenterazine h by diluting the stock solution in an appropriate assay buffer or cell culture medium. A final concentration of 1-10 µM is a common starting point.[4]

    • Remove the culture medium from the cells and replace it with the coelenterazine h-containing medium.

    • Incubate the cells for 2-4 hours at 37°C to allow for the reconstitution of the functional aequorin complex.[4][12]

  • Luminescence Measurement:

    • Set up the luminometer with the appropriate parameters. A typical integration time is 1 second.[17]

    • If using an automated injector, prime it with the stimulus solution.

    • Place the plate in the luminometer.

    • Initiate the measurement and inject the stimulus (e.g., agonist, ionophore) into the well.

    • Record the resulting "flash" luminescence signal.

4.3. Protocol for Cell Lysate Endpoint Assay

This protocol is useful for endpoint measurements or when live-cell assays are not feasible.

  • Cell Lysis:

    • After apoaequorin expression and reconstitution with coelenterazine h, wash the cells gently with phosphate-buffered saline (PBS).[18]

    • Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).[18]

    • Place the plate on a shaker with gentle agitation for 15 minutes at room temperature to ensure complete lysis.[18]

  • Luminescence Measurement:

    • Transfer 10-20 µL of the cell lysate to a new opaque luminometer plate.[19]

    • Program the luminometer.

    • Add the stimulus directly to the lysate in the luminometer tube or well.

    • Immediately initiate the measurement and record the luminescence.

Storage and Handling of this compound

  • Storage: Store this compound as a solid at -20°C or -70°C, protected from light and moisture.[6][20] It is often supplied under an inert gas.

  • Handling: Coelenterazine is susceptible to auto-oxidation.[18][21] Minimize exposure to air and light. Prepare solutions fresh for each experiment.[17]

  • Stability: Stock solutions in methanol can be stored at -20°C for up to 3 months.[17] Working solutions in aqueous buffers should be used within a few hours, as the background signal can increase over time.[17]

Conclusion

This compound, in conjunction with the aequorin system, provides a powerful and highly sensitive method for the real-time measurement of intracellular calcium dynamics. Its high luminescent output makes it particularly well-suited for detecting subtle Ca²⁺ fluctuations in a variety of cellular contexts. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage this technology to advance their studies in cell signaling and drug discovery.

References

Unveiling the Glow: An In-depth Technical Guide to the Emission Spectrum of Coelenterazine h

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the emission spectrum of coelenterazine (B1669285) h, a key luciferin (B1168401) in bioluminescence research. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in various experimental settings. This document details the quantitative spectral properties, experimental methodologies for its characterization, and its application in key signaling pathways.

Core Properties of Coelenterazine h Bioluminescence

Coelenterazine h, a synthetic analog of the native coelenterazine, is a widely used substrate for various luciferases, most notably Renilla luciferase (RLuc) and the photoprotein aequorin. Its chemical structure, lacking a hydroxyl group on the C-6 phenyl ring compared to native coelenterazine, leads to distinct luminescent properties, including a significantly higher light output in many systems. This enhanced brightness makes it a preferred choice for a multitude of bioassays, including reporter gene assays, BRET (Bioluminescence Resonance Energy Transfer) studies, and calcium imaging.

Quantitative Analysis of Emission Spectra

The emission spectrum of coelenterazine h is dependent on the enzymatic environment provided by the specific luciferase or photoprotein. The peak emission wavelength (λmax) and luminescence intensity are key parameters that define its spectral characteristics. While a precise, absolute quantum yield for coelenterazine h is not consistently reported across the literature, its relative luminescence is significantly higher than that of native coelenterazine.

PropertyWith Renilla Luciferase (RLuc)With Aequorin (in the presence of Ca2+)Reference
Peak Emission Wavelength (λmax) ~475 - 482 nm~466 nm[1][2][3]
Relative Luminescence Intensity ~10-20 times greater than native coelenterazine~10-20 times greater than native coelenterazine[3]
Total Light Output (%) 41% (relative to native coelenterazine)Not explicitly reported[1]

Key Signaling Pathways and Applications

Coelenterazine h is instrumental in elucidating various cellular processes through its application in specific signaling pathways. Two prominent examples are the aequorin-based detection of intracellular calcium and the BRET1 system for monitoring protein-protein interactions.

Aequorin-Mediated Calcium Signaling

The photoprotein aequorin, when reconstituted with coelenterazine h, becomes a sensitive luminometric indicator for intracellular calcium (Ca2+). In the absence of Ca2+, the apoaequorin-coelenterazine h complex is inactive. Upon binding of Ca2+ ions, aequorin undergoes a conformational change, catalyzing the oxidation of coelenterazine h. This reaction results in the emission of a flash of blue light, the intensity of which is directly proportional to the Ca2+ concentration.

Below is a diagram illustrating the aequorin-calcium signaling pathway.

Aequorin_Calcium_Signaling cluster_cell Cell Apoaequorin Apoaequorin Aequorin Aequorin Complex Apoaequorin->Aequorin CTZh_in Coelenterazine h (membrane permeable) CTZh_in->Aequorin Reconstitution Oxidation Oxidation of Coelenterazine h Aequorin->Oxidation Conformational Change Ca2_in Intracellular Ca²⁺ Ca2_in->Aequorin Binding Light Blue Light Emission (~466 nm) Oxidation->Light CTZh_out Coelenterazine h (added to medium) CTZh_out->CTZh_in Enters cell

Aequorin-calcium signaling pathway.
Bioluminescence Resonance Energy Transfer (BRET1)

The BRET1 assay is a powerful technique to study protein-protein interactions in living cells. In this system, one protein of interest is fused to Renilla luciferase (Rluc), the donor, and the other protein is fused to a yellow or green fluorescent protein (YFP or GFP), the acceptor. When the two proteins interact, the donor and acceptor are brought into close proximity (<10 nm). Upon the addition of the substrate, coelenterazine h, Rluc emits blue light. If the acceptor is close enough, this energy is non-radiatively transferred to the acceptor, which then emits light at its characteristic longer wavelength (e.g., ~530 nm for YFP). The ratio of acceptor to donor emission is the BRET signal, which is indicative of protein interaction.

The following diagram outlines the experimental workflow of a BRET1 assay.

BRET1_Workflow cluster_workflow BRET1 Experimental Workflow start Start: Co-transfect cells with Donor (Protein A-Rluc) and Acceptor (Protein B-YFP) constructs culture Culture cells for 24-48 hours to allow protein expression start->culture add_ctzh Add Coelenterazine h (substrate) to cells culture->add_ctzh measure Measure luminescence at two wavelengths: Donor emission (~475 nm) Acceptor emission (~530 nm) add_ctzh->measure calculate Calculate BRET Ratio: (Acceptor Emission) / (Donor Emission) measure->calculate analyze Analyze BRET signal to determine protein interaction calculate->analyze end End analyze->end

BRET1 experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide protocols for the characterization of the coelenterazine h emission spectrum and its application in BRET and aequorin assays.

Measurement of Bioluminescence Emission Spectrum

This protocol outlines the steps to determine the bioluminescence emission spectrum of coelenterazine h with a specific luciferase.

Materials:

  • Purified luciferase (e.g., Renilla luciferase)

  • Coelenterazine h solution (in ethanol (B145695) or methanol, protected from light)

  • Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)

  • Spectrofluorometer with bioluminescence detection mode

  • Cuvettes suitable for luminescence measurements

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up if necessary (though for bioluminescence, the excitation source is off).

    • Set the instrument to bioluminescence or emission scan mode.

    • Define the emission wavelength range to be scanned (e.g., 350 nm to 650 nm).

    • Set the emission and excitation slit widths (a wider emission slit may be necessary for weak signals).

    • Set the integration time for signal collection at each wavelength.

  • Sample Preparation:

    • In a luminescence-compatible cuvette, add the appropriate volume of assay buffer.

    • Add the purified luciferase to the buffer to achieve the desired final concentration.

    • Initiate the reaction by injecting a small volume of the coelenterazine h stock solution into the cuvette and mix quickly. The final concentration of coelenterazine h should be optimized for the specific luciferase.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrofluorometer.

    • Start the emission scan.

    • The instrument will record the intensity of the emitted light at each wavelength across the specified range.

  • Data Analysis:

    • The resulting data will be a plot of luminescence intensity versus wavelength.

    • The peak of this plot represents the maximum emission wavelength (λmax).

    • Correct the spectrum for the instrument's wavelength-dependent sensitivity if necessary, using a calibrated light source or appropriate correction factors.

Determination of Bioluminescence Quantum Yield

This protocol provides a generalized method for determining the bioluminescence quantum yield, which requires specialized equipment and careful calibration.

Materials:

  • Calibrated luminometer or spectrofluorometer with an integrating sphere.

  • Purified luciferase of known concentration.

  • Coelenterazine h solution of known concentration.

  • Assay buffer.

  • Luminescence standard (e.g., a calibrated light source or a chemical reaction with a known quantum yield).

Procedure:

  • Instrument Calibration:

    • Calibrate the light detection system (luminometer or integrating sphere setup) using a standard with a known photon flux. This calibration is crucial to convert the measured light intensity (in arbitrary units) to the absolute number of photons.

  • Measurement of Total Emitted Photons:

    • Prepare the reaction mixture as described for the emission spectrum measurement, ensuring the precise concentration of both luciferase and coelenterazine h is known.

    • The reaction should be set up so that the coelenterazine h is the limiting reagent, ensuring it is completely consumed.

    • Measure the total light emission over the entire course of the reaction until the signal returns to baseline.

    • Integrate the luminescence signal over time to obtain the total number of photons emitted.

  • Determination of Reacted Molecules:

    • The number of reacted coelenterazine h molecules is determined from its initial concentration and the reaction volume, assuming the reaction goes to completion.

  • Quantum Yield Calculation:

    • The bioluminescence quantum yield (Φ) is calculated using the following formula: Φ = (Total number of emitted photons) / (Total number of reacted coelenterazine h molecules)

BRET1 Assay Protocol

This protocol details the steps for performing a BRET1 assay to detect protein-protein interactions in mammalian cells.

Materials:

  • Mammalian cells suitable for transfection.

  • Expression vectors for Protein A-Rluc (donor) and Protein B-YFP (acceptor).

  • Cell culture medium and reagents.

  • Transfection reagent.

  • White, opaque 96-well microplates.

  • Coelenterazine h.

  • Luminometer capable of sequential dual-wavelength detection (e.g., with filters for ~475 nm and ~530 nm).

Procedure:

  • Cell Transfection:

    • Seed cells in a 96-well plate at an appropriate density.

    • Co-transfect the cells with the donor (Protein A-Rluc) and acceptor (Protein B-YFP) plasmids. Include control wells with donor only, acceptor only, and untransfected cells.

    • Incubate for 24-48 hours to allow for protein expression.

  • Assay Preparation:

    • Gently wash the cells with PBS or serum-free medium.

    • Add buffer or medium to each well.

  • BRET Measurement:

    • Prepare a working solution of coelenterazine h (typically 5 µM final concentration).

    • Set up the luminometer to measure luminescence sequentially through two filters: a donor filter (e.g., 470-490 nm) and an acceptor filter (e.g., 520-540 nm).

    • Inject the coelenterazine h solution into a well and immediately begin reading the luminescence at both wavelengths.

    • Repeat for all wells.

  • Data Analysis:

    • For each well, calculate the raw BRET ratio: (Luminescence at acceptor wavelength) / (Luminescence at donor wavelength).

    • To correct for bleed-through of the donor signal into the acceptor channel, subtract the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor co-transfected cells. This gives the net BRET ratio.

    • An increase in the net BRET ratio indicates a specific interaction between Protein A and Protein B.

Aequorin-Based Calcium Assay Protocol

This protocol describes the use of aequorin reconstituted with coelenterazine h to measure intracellular calcium changes.

Materials:

  • Cells stably or transiently expressing apoaequorin.

  • Coelenterazine h.

  • Cell culture medium.

  • Buffer for the assay (e.g., Krebs-Ringer buffer).

  • Luminometer with an injection port.

  • Agonist or stimulus to induce calcium flux.

Procedure:

  • Aequorin Reconstitution:

    • Incubate the apoaequorin-expressing cells with coelenterazine h (typically 1-5 µM) in a serum-free medium or buffer for 1-4 hours at 37°C in the dark. This allows the coelenterazine h to enter the cells and reconstitute the active aequorin complex.

  • Cell Preparation:

    • Gently wash the cells to remove excess coelenterazine h.

    • Resuspend the cells in the assay buffer.

  • Luminescence Measurement:

    • Place the cell suspension in the luminometer.

    • Measure the baseline luminescence for a short period.

    • Inject the agonist or stimulus through the luminometer's injection port to trigger a calcium response.

    • Record the luminescence signal over time. The resulting light flash corresponds to the transient increase in intracellular calcium.

  • Data Analysis:

    • The luminescence data is typically plotted as light intensity versus time.

    • The peak of the light emission and the area under the curve can be used to quantify the calcium response.

    • For calibration to absolute Ca2+ concentrations, a lysis step with a buffer containing a high concentration of Ca2+ and a detergent is performed at the end of the experiment to measure the total remaining aequorin.

References

An In-Depth Technical Guide to the Safe Handling and Use of Coelenterazine h Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for Coelenterazine (B1669285) h hydrochloride powder, a vital luciferin (B1168401) analog in bioluminescence research. Adherence to these recommendations is crucial for ensuring laboratory safety and maintaining the integrity of experimental data.

Compound Identification and Properties

Coelenterazine h hydrochloride is the hydrochloride salt of Coelenterazine h, a luminophore and a substrate for various luciferases, most notably Renilla luciferase (RLuc) and its variants like RLuc8.[1][2] It is a critical reagent in numerous biological assays, including BRET (Bioluminescence Resonance Energy Transfer) and calcium imaging, due to its enhanced sensitivity to calcium ions.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms 2-Deoxycoelenterazine hydrochloride, CLZN-h hydrochloride[1]
CAS Number 50909-86-9 (for Coelenterazine h)[2][4]
Molecular Formula C₂₆H₂₁N₃O₂ · HClN/A
Molecular Weight 407.46 g/mol (for Coelenterazine h)[2]
Appearance Yellow solid[5]
Excitation/Emission ~437 nm / ~466 nm[1]
Solubility Soluble in Methanol, Ethanol, and DMSO.[2][5] Insoluble in water.[2]N/A
Melting Point >200°C[5]

Safety and Hazard Information

This compound is classified as an irritant.[4] Appropriate safety precautions must be taken at all times.

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P332+P313: If skin irritation occurs: Get medical advice/attention.[4][7]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P337+P313: If eye irritation persists: Get medical advice/attention.[4][7]
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)GHS07WarningH335: May cause respiratory irritation.[7]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[5][7][6] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7][6]

Handling and Storage

Proper handling and storage are paramount to user safety and to prevent the degradation of the compound.

Handling:

  • Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.[7][6]

  • Avoid the formation of dust and aerosols.[7][6]

  • Use personal protective equipment (PPE) as detailed in Table 3.

  • Avoid contact with skin, eyes, and clothing.[7][6]

  • Wash hands thoroughly after handling.[6]

  • Keep away from ignition sources.[7][6]

Storage:

  • Store the powder in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6][8]

  • Protect from light at all times, as the compound is light-sensitive. [1][3][4][8]

  • For long-term storage, it is recommended to store the powder at -20°C or -80°C.[3][6][8][9] The powder is stable for at least 3 years at -20°C.[2]

  • Store under an inert gas like argon or nitrogen to prevent oxidation.[1][3][4]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationReference
Respiratory Protection NIOSH/MSHA or European Standard EN149 approved respirator if exposure limits are exceeded or irritation is experienced.[6][8]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper glove removal technique.[8]
Eye Protection Safety glasses with side-shields or goggles.[8][9]
Skin and Body Protection Laboratory coat.[4][6]

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate personnel from the area.[6]

  • Ensure adequate ventilation.[6]

  • Wear appropriate PPE.[6]

  • Avoid breathing dust.[6]

  • Carefully sweep up the spilled powder using non-sparking tools and place it in a suitable, closed container for disposal.[6]

  • Clean the spill area with a 10% caustic solution and ventilate the area.[6]

  • Prevent the product from entering drains.[6][8][9]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][6][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7][6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6][8]

Experimental Protocols and Solution Preparation

This compound is typically prepared as a stock solution in an organic solvent before being diluted into an aqueous buffer for experimental use.

Table 4: Stock Solution Stability

SolventStorage TemperatureStabilityReference
Methanol or DMSO-20°CUp to 1 month[2][5]
NanoFuel Solvent-20°C or belowAt least 1 year[3]
General Solvent-80°CUp to 6 months to 1 year[1][2]

General Protocol for Stock Solution Preparation:

To prevent oxidation, it is recommended to use an acidified and degassed alcohol for dissolution.[3] Working solutions should be prepared fresh for each experiment.[1][3]

G Workflow for Stock and Working Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Coelenterazine h hydrochloride powder dissolve Dissolve in appropriate solvent (e.g., Methanol, Ethanol, DMSO) weigh->dissolve aliquot Aliquot into light-protected tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw one aliquot of stock solution dilute Dilute to final concentration in assay buffer (e.g., PBS) thaw->dilute use Use immediately in assay dilute->use

Caption: General workflow for preparing this compound solutions.

In Vitro Assay Protocol (Example: HeLa Cells): [1][10]

  • Transfect HeLa cells with the luciferase reporter construct (e.g., BRAC or G5A).[1][10]

  • Prepare a working solution of this compound (e.g., 10 µM) in cell culture medium or PBS.[1][10]

  • Add the working solution to the cells.[1][10]

  • Incubate for 1-4 hours in a cell incubator.[1][10]

  • Detect luminescence using a fluorescence microscope or plate reader (Ex/Em = 437/466 nm).[1][10]

G In Vitro Bioluminescence Assay Workflow transfect Transfect cells with luciferase construct add_substrate Add working solution to cells transfect->add_substrate prepare_working Prepare Coelenterazine h hydrochloride working solution prepare_working->add_substrate incubate Incubate for 1-4 hours add_substrate->incubate detect Detect luminescence incubate->detect

Caption: A typical workflow for an in vitro bioluminescence assay.

In Vivo Imaging Protocol (Example: Mice): [11]

  • Prepare a 5 mg/mL stock solution of Coelenterazine h in Ethanol + 2% v/v 3N HCl.[11]

  • Dilute the stock solution in PBS (e.g., 20 µL stock in 130 µL PBS).[11]

  • The recommended dosage for intravenous injection is 15-100 µ g/mouse .[11]

  • Inject the prepared solution into the mouse, for example, via the tail vein.

  • Image the animal as soon as possible after injection for the peak signal.[11]

For in vivo studies, a water-soluble formulation of Coelenterazine h is also available to avoid the potential toxicity of solvents like propylene (B89431) glycol.[12]

G In Vivo Imaging Workflow prepare_stock Prepare 5 mg/mL stock solution dilute_pbs Dilute stock solution in PBS prepare_stock->dilute_pbs inject Inject intravenously (15-100 µg/mouse) dilute_pbs->inject image Image animal immediately inject->image

Caption: A streamlined workflow for in vivo imaging using Coelenterazine h.

Fire-Fighting and Disposal Considerations

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: May liberate carbon oxides and nitrogen oxides in a fire.[6][9]

  • Special Procedures: Wear self-contained breathing apparatus and suitable protective clothing.[6]

Disposal:

  • Dispose of waste product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the product to enter drains or water sources.[6][8][9]

This technical guide is intended to provide a comprehensive overview of the safe handling and use of this compound powder. It is essential to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information. Always perform a risk assessment before starting any new experimental protocol.

References

Coelenterazine h Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on coelenterazine (B1669285) h hydrochloride, a key reagent in bioluminescence-based research. This document details its suppliers, purchasing options, technical specifications, and experimental applications, with a focus on enabling researchers to effectively source and utilize this compound in their studies.

Introduction to Coelenterazine h Hydrochloride

Coelenterazine h is a synthetic analog of coelenterazine, the luciferin (B1168401) responsible for the bioluminescence in many marine organisms, most notably the sea pansy Renilla reniformis. The "h" designation refers to the substitution at the C8 position of the imidazopyrazinone core. This compound is the salt form, which can offer improved handling and solubility characteristics.

Its primary utility in research stems from its interaction with luciferases, particularly Renilla luciferase (RLuc), and photoproteins like aequorin. Upon enzymatic oxidation by luciferase in the presence of oxygen, coelenterazine h emits a bright blue light. This property makes it an invaluable tool for a wide range of biological assays. Notably, coelenterazine h often exhibits significantly higher luminescence intensity compared to its native counterpart, making it particularly advantageous for sensitive applications.[1][2]

Suppliers and Purchasing Options

A variety of suppliers offer this compound in various purities and quantities to suit diverse research needs, from small-scale academic experiments to high-throughput screening in drug discovery.

SupplierProduct NameCatalog Number (Example)Available QuantitiesPurity
MedChemExpress This compoundHY-D1024A1 mg, 5 mg, 10 mg, 50 mg, 100 mg≥98.02%
Regis Technologies Coelenterazine - HVaries1 mg (Lyophilized), 10 mg≥97%
Fisher Scientific Biotium Coelenterazine H50-196-41101 mgNot Specified
Thomas Scientific Coelenterazine HCHM11K566, CHM11K56750 µg, 1 mg, 250 µgNot Specified
Santa Cruz Biotechnology Coelenterazine-hsc-206085Varies>95%
Cayenne Chemical Coelenterazine h16894Varies≥95%
AAT Bioquest Coelenterazine h21159, 211651 mg, 10 mgNot Specified
Invitrogen (Thermo Fisher Scientific) Coelenterazine hC6780250 µgNot Specified

Note: This table is not exhaustive and represents a selection of suppliers. Pricing is not included as it is subject to change and may vary based on institutional agreements. Researchers are advised to visit supplier websites for the most current information.

Bulk and custom synthesis inquiries are typically welcomed by most primary manufacturers and specialized chemical suppliers.

Technical Data and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

PropertyValue
CAS Number 50909-86-9
Molecular Formula C₂₆H₂₁N₃O₂ · HCl
Molecular Weight 443.92 g/mol
Appearance Light yellow to orange solid
Solubility Soluble in methanol (B129727) and ethanol.[3] Some suppliers offer water-soluble formulations.
Storage Conditions Store at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended. Stock solutions in appropriate solvents can be stored at -20°C or -80°C for limited periods (e.g., up to 1-6 months), but fresh preparation is often recommended.
Excitation/Emission (with RLuc) Approx. 437 nm / 466 nm
Certificates of Analysis

Researchers should always request and consult the Certificate of Analysis (CoA) for the specific lot of this compound they purchase. The CoA provides critical data on purity (typically determined by HPLC), identity (confirmed by methods like ¹H NMR and mass spectrometry), and other quality control parameters. Purity levels for research-grade this compound are generally high, often exceeding 95-98%.

Quantitative Comparison of Coelenterazine Analogs

The choice of coelenterazine analog can significantly impact the outcome of an experiment. Coelenterazine h is often favored for its enhanced light output. The following table provides a comparative overview of the luminescent properties of various coelenterazine analogs when used with Renilla luciferase.

Coelenterazine AnalogRelative Initial Intensity (vs. Native)Relative Total Light (vs. Native)Emission Max (nm)Key Characteristics
Native Coelenterazine 11~475Standard substrate, good overall brightness.
Coelenterazine h ~10-20xLower~475Higher initial flash, making it ideal for sensitive detection.[1][2]
Coelenterazine f ~20xLower~473High luminescence intensity.
Coelenterazine cp ~15xLower~442Higher intensity and faster response time with aequorin.
Coelenterazine n LowerLower~467Low-sensitivity analog.
Coelenterazine 400a (DeepBlueC™) VariesVaries~400Blue-shifted emission, preferred for BRET applications to minimize spectral overlap with GFP/YFP acceptors.

Data is compiled from various supplier and literature sources and should be considered as a general guide. Actual performance may vary depending on experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Renilla Luciferase Reporter Gene Assay

This assay is widely used to study gene expression and regulation.

Materials:

  • Cells transfected with a vector containing the Renilla luciferase gene under the control of a promoter of interest.

  • Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer).

  • This compound.

  • Assay Buffer (e.g., PBS or a specialized luciferase assay buffer).

  • Luminometer.

Protocol:

  • Cell Lysis:

    • Wash cultured cells once with PBS.

    • Aspirate the PBS and add an appropriate volume of 1X Passive Lysis Buffer to the cells.

    • Incubate at room temperature for 15-20 minutes with gentle rocking to ensure complete lysis.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Substrate Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in methanol or ethanol. Store protected from light.

    • Immediately before use, dilute the coelenterazine h stock solution to the desired working concentration (typically 1-10 µM) in the assay buffer.

  • Luminescence Measurement:

    • Add 20-100 µL of cell lysate to a luminometer tube or well of a white-walled microplate.

    • Inject or manually add an equal volume of the coelenterazine h working solution.

    • Immediately measure the luminescence using a luminometer. The signal is typically a flash, so a short integration time (e.g., 1-10 seconds) is recommended.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique for studying protein-protein interactions in living cells.

Materials:

  • Cells co-transfected with constructs encoding a donor protein fused to Renilla luciferase (RLuc) and an acceptor protein fused to a fluorescent protein (e.g., YFP or GFP).

  • This compound.

  • Assay medium (e.g., PBS or phenol (B47542) red-free cell culture medium).

  • Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., with filters for ~475 nm and ~530 nm).

Protocol:

  • Cell Preparation:

    • Plate the co-transfected cells in a white, clear-bottom 96-well plate.

  • Substrate Addition:

    • Prepare a working solution of coelenterazine h in the assay medium (typically 5-10 µM).

    • Add the coelenterazine h working solution to the cells.

  • BRET Measurement:

    • Immediately after substrate addition, measure the luminescence emission at the donor wavelength (e.g., 460-480 nm) and the acceptor wavelength (e.g., 510-540 nm).

    • The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor. An increase in this ratio indicates a close proximity between the donor and acceptor proteins.

In Vivo Bioluminescence Imaging

This technique allows for the non-invasive monitoring of biological processes in living animals.

Materials:

  • Animal model expressing Renilla luciferase in the tissue or cells of interest.

  • This compound (a water-soluble formulation is often preferred for in vivo use).

  • Sterile vehicle for injection (e.g., sterile PBS).

  • In vivo imaging system (IVIS) or a similar cooled CCD camera-based imaging system.

Protocol:

  • Substrate Preparation:

    • Prepare a sterile solution of coelenterazine h in the injection vehicle at the desired concentration. The optimal dose will need to be determined empirically but is often in the range of 1-5 mg/kg.

  • Animal Administration:

    • Anesthetize the animal.

    • Administer the coelenterazine h solution via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection).

  • Image Acquisition:

    • Immediately place the animal in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescence images. The peak signal for coelenterazine h is typically rapid, so imaging should commence as soon as possible after injection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

G cluster_0 Coelenterazine h Activation of Renilla Luciferase Coelenterazine_h Coelenterazine h RLuc Renilla Luciferase (RLuc) Coelenterazine_h->RLuc Oxidized_Coelenterazine Coelenteramide RLuc->Oxidized_Coelenterazine Oxidation Light Blue Light (~475 nm) RLuc->Light Oxygen O₂ Oxygen->RLuc

Caption: Enzymatic reaction of Coelenterazine h with Renilla Luciferase.

G cluster_1 Bioluminescence Resonance Energy Transfer (BRET) Workflow RLuc_Fusion Protein A-RLuc (Donor) Interaction Protein A-B Interaction RLuc_Fusion->Interaction RLuc_Emission RLuc Emission (~475 nm) RLuc_Fusion->RLuc_Emission YFP_Fusion Protein B-YFP (Acceptor) YFP_Fusion->Interaction YFP_Emission YFP Emission (~530 nm) YFP_Fusion->YFP_Emission Coelenterazine_h Coelenterazine h Coelenterazine_h->RLuc_Fusion Energy_Transfer Energy Transfer Interaction->Energy_Transfer Energy_Transfer->YFP_Fusion G cluster_2 GPCR Signaling Pathway Reporter Assay Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Promoter Promoter with Response Element (e.g., CRE) Second_Messenger->Promoter Activation RLuc_Gene Renilla Luciferase Gene Promoter->RLuc_Gene Transcription RLuc_Protein RLuc Protein RLuc_Gene->RLuc_Protein Translation Light_Output Luminescence RLuc_Protein->Light_Output Coelenterazine h

References

Methodological & Application

Application Notes and Protocols for In Vivo Bioluminescence Imaging in Mice Using Coelenterazine h Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coelenterazine (B1669285) h hydrochloride is a synthetic analog of coelenterazine, the luciferin (B1168401) for a variety of marine luciferases, most notably Renilla luciferase (RLuc) and its variants like RLuc8, as well as Gaussia luciferase (GLuc). Its reaction with these luciferases produces bioluminescence, a phenomenon that can be harnessed for non-invasive in vivo imaging in animal models. This technique is invaluable for tracking cells, monitoring gene expression, and assessing the efficacy of therapeutic agents in real-time within a living organism. Coelenterazine h is often preferred over native coelenterazine due to its potential for brighter initial light output.[1] This document provides detailed protocols and data for the use of coelenterazine h hydrochloride in bioluminescence imaging (BLI) in mice.

Data Presentation

The following tables summarize key quantitative parameters for in vivo imaging with this compound, compiled from various studies.

Table 1: Dosage and Administration of this compound

ParameterValueAdministration RouteMouse ModelReference
Dosage per Mouse 15 - 100 µgIntravenous (IV)General[2]
Dosage per Body Weight 0.07 - 3.5 mg/kgIntravenous (IV)C6-Rluc implanted mice[3]
Dosage per Body Weight 0.07 - 2.1 mg/kgIntravenous (IV)CD1 mice with C6-hRluc cells[4]
Dosage per Body Weight 4 mg/kgIntravenous (IV)Nude mice with Gli36-Gluc/Rluc cells[5][6]
Dosage per Body Weight 4 µg/g (4 mg/kg)Intravenous (IV)General[7]
Injection Volume 25 - 150 µLIntravenous (IV)General[2]
Injection Volume 100 µLIntravenous (IV)General[3]

Table 2: Reagent Preparation and Storage

ReagentPreparation/SolventConcentrationStorage ConditionsReference
Coelenterazine h Stock Ethanol (B145695) + 2% v/v 3N HCl5 mg/mL-80°C for 6 months; -20°C for 1 month (protect from light)[2]
Coelenterazine h Stock Ethanol, Methanol (purged with inert gas)~0.5 mg/mL-20°C for ≥ 4 years (as solid)[8]
Water-Soluble Coelenterazine h Sterile Water (do not use PBS)Up to 500 µg / 100 µL-80°C (lyophilized powder)[9][10]
Working Solution (from stock) Dilute stock in PBSVariesPrepare fresh and use immediately[11]
Working Solution (Water-Soluble) Dilute in 0.9% NaCl if neededVariesUse immediately; ~10% activity loss after 24h at RT[9]

Experimental Protocols

Protocol 1: Standard this compound Preparation and Administration

This protocol is suitable for this compound that requires dissolution in an organic solvent.

Materials:

  • This compound powder

  • Ethanol (anhydrous)

  • 3N Hydrochloric acid (HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • Microcentrifuge tubes

  • Syringes (e.g., insulin (B600854) syringes) and needles (e.g., 25 gauge or higher)[2]

  • Anesthetic (e.g., isoflurane)

  • Bioluminescence imaging system (e.g., IVIS)

Procedure:

  • Stock Solution Preparation (5 mg/mL):

    • In a sterile microcentrifuge tube, dissolve this compound in ethanol containing 2% (v/v) 3N HCl to a final concentration of 5 mg/mL.[2]

    • Vortex thoroughly until fully dissolved.

    • Store the stock solution at -80°C, protected from light.[12]

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution in sterile PBS to the desired final concentration. For example, add 20 µL of the 5 mg/mL stock solution to 130 µL of PBS.[2] This will result in a working solution that can be injected.

    • The final injection volume should typically be between 100-150 µL per mouse.[2]

  • Animal Preparation and Injection:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.[7]

    • Place the mouse in the imaging chamber.

    • Administer the prepared coelenterazine h working solution via intravenous (tail vein) injection. For rapid and widespread distribution, IV injection is recommended.[13] Intraperitoneal (IP) injection is an alternative but will result in delayed signal kinetics.[3]

  • Bioluminescence Imaging:

    • For IV injections, begin imaging immediately after substrate administration to capture the peak signal, which typically occurs within the first 1-5 minutes.[2][14]

    • Acquire images using a cooled CCD camera system. Typical acquisition times range from 5 seconds to 1 minute.[3][7]

    • Continue to acquire images at various time points (e.g., 2, 6, 8, and 11 minutes post-injection) to monitor the signal kinetics.[7]

Protocol 2: Water-Soluble Coelenterazine h Formulation

This protocol is for commercially available water-soluble formulations of coelenterazine h, which are designed to be non-toxic and avoid the use of organic solvents.[9][10]

Materials:

  • Lyophilized water-soluble coelenterazine h (e.g., 500 µ g/vial )

  • Sterile water (do not use PBS for initial reconstitution)[9]

  • Sterile 0.9% NaCl solution (optional, for further dilution)

  • Syringes and needles

  • Anesthetic

  • Bioluminescence imaging system

Procedure:

  • Reconstitution:

    • Allow the vial of lyophilized water-soluble coelenterazine h to warm to room temperature.[9]

    • Add a specified volume of sterile water to the vial (e.g., 100 µL to a 500 µg vial to achieve a concentration of 500 µ g/100 µL).[9]

    • Let the powder rehydrate for approximately 3 minutes, then vortex until completely dissolved.[9] Allow any air bubbles to dissipate.[9]

    • The reconstituted solution can be further diluted with sterile 0.9% NaCl if a lower concentration is desired.[9]

  • Animal Preparation and Injection:

    • Follow the same procedure for anesthetizing the mouse as described in Protocol 1.

    • Draw the desired volume of the reconstituted coelenterazine h solution into a syringe.

    • Inject the solution via the tail vein.

  • Bioluminescence Imaging:

    • Proceed with imaging immediately after injection, as described in Protocol 1, to capture the initial, peak bioluminescent signal.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of bioluminescence and the experimental workflow for in vivo imaging.

Bioluminescence_Mechanism Mechanism of Renilla Luciferase Bioluminescence cluster_reactants Reactants cluster_products Products Coelenterazine Coelenterazine h (Substrate) RLuc Renilla Luciferase (RLuc) (Enzyme) Coelenterazine->RLuc Binds to Coelenteramide Coelenteramide (Oxidized Substrate) RLuc->Coelenteramide Catalyzes Oxidation O2 Oxygen (O2) O2->RLuc Binds to CO2 Carbon Dioxide (CO2) Coelenteramide->CO2 Releases Light Bioluminescence (~466 nm) Coelenteramide->Light Emits

Caption: Mechanism of Renilla Luciferase Bioluminescence.

InVivo_Imaging_Workflow Experimental Workflow for In Vivo Imaging cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_acq Data Acquisition & Analysis A1 Prepare Coelenterazine h Stock Solution A2 Prepare Working Solution (Dilute in PBS or Water) A1->A2 B2 Administer Substrate (Intravenous Injection) A2->B2 Inject B1 Anesthetize Mouse (e.g., Isoflurane) B1->B2 B3 Place Mouse in Imaging System B2->B3 C1 Acquire Bioluminescent Images (Immediately post-injection) B3->C1 Image C2 Define Regions of Interest (ROI) C1->C2 C3 Quantify Signal Intensity (Photons/sec/cm²/sr) C2->C3

Caption: Experimental Workflow for In Vivo Imaging.

References

Application Notes and Protocols for Renilla Luciferase Assays Using Coelenterazine h

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Coelenterazine (B1669285) h for the sensitive detection of Renilla luciferase (R-Luc) activity. This document outlines the advantages of Coelenterazine h, presents detailed experimental protocols, and offers insights into data interpretation for various research and drug development applications.

Renilla luciferase, a 36kDa monomeric protein isolated from the sea pansy (Renilla reniformis), has become a widely used reporter enzyme in biological research.[1][2] It catalyzes the oxidation of its substrate, coelenterazine, to produce a quantifiable light signal.[1][2][3] Coelenterazine h, a synthetic analog of native coelenterazine, offers distinct advantages for specific assay formats, particularly those requiring a stable, long-lasting luminescent signal.[1][4][5]

Principle of the Assay

The core of the assay is the enzymatic reaction between Renilla luciferase and Coelenterazine h. In the presence of oxygen, R-Luc catalyzes the oxidative decarboxylation of Coelenterazine h, resulting in the emission of blue light (peak emission ~480 nm).[6] The intensity of the emitted light is directly proportional to the amount of active Renilla luciferase present in the sample, which in turn reflects the activity of the genetic elements being studied (e.g., promoters, enhancers) or the cellular processes being monitored.

Diagram of the Bioluminescent Reaction

cluster_reactants Reactants cluster_products Products Renilla Luciferase Renilla Luciferase Coelenteramide h Coelenteramide h Renilla Luciferase->Coelenteramide h Catalyzes Oxidation Coelenterazine h Coelenterazine h Coelenterazine h->Coelenteramide h O2 Oxygen O2->Coelenteramide h CO2 Carbon Dioxide Coelenteramide h->CO2 Light Light Coelenteramide h->Light

Caption: Bioluminescent reaction catalyzed by Renilla luciferase.

Advantages of Using Coelenterazine h

While native coelenterazine produces a bright, flash-type signal that decays rapidly, Coelenterazine h is engineered to provide a more stable, glow-type luminescence.[1] This key difference makes Coelenterazine h the preferred substrate for many applications.

Key Advantages:

  • Signal Stability: The reaction with Coelenterazine h produces a luminescent signal with a significantly longer half-life (greater than 60 minutes) compared to native coelenterazine.[1] This extended signal stability is advantageous for high-throughput screening (HTS) applications where plates are read over a period of time.

  • Reduced Signal Variability: The slower kinetics of the "glow" reaction minimize the impact of slight variations in reagent addition and measurement times, leading to more consistent and reproducible results.

  • Suitability for Automated Systems: The stable signal is well-suited for automated luminometers and robotic systems used in drug discovery and other large-scale screening efforts.

  • Enhanced Sensitivity in Certain Contexts: While the initial light output may be lower than with native coelenterazine, the reduced background autoluminescence and stable signal can lead to improved signal-to-noise ratios in some assay formats.[7]

Quantitative Data Summary

The choice of substrate significantly impacts the kinetics and intensity of the luminescent signal. The following table summarizes the key quantitative differences between native Coelenterazine and Coelenterazine h.

ParameterNative CoelenterazineCoelenterazine hReference
Signal Type FlashGlow[1]
Signal Half-life (approx.) ~2.5 minutes (initial phase)> 60 minutes[1]
Initial Light Intensity HigherLower[4]
Recommended Assay Type Manual, single-tube assaysHigh-throughput screening (HTS), automated assays[1]
Molecular Weight 423.5 g/mol 407.5 g/mol [8]

Experimental Protocols

This section provides detailed protocols for performing Renilla luciferase assays using Coelenterazine h. These protocols are intended as a starting point and may require optimization based on the specific cell type, experimental conditions, and instrumentation used.

A. Reagent Preparation and Storage

Proper preparation and storage of reagents are critical for obtaining reliable and reproducible results.

1. Coelenterazine h Stock Solution:

  • Dissolving: Coelenterazine h is typically supplied as a lyophilized powder. It is soluble in methanol (B129727) or ethanol.[9] To prepare a stock solution, dissolve the powder in the recommended solvent to a concentration of 1 mg/mL.[4] For example, add 500 µL of methanol to 500 µg of lyophilized Coelenterazine h.[4]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.[4] Under these conditions, the stock solution is stable for at least one year.[4] Avoid repeated freeze-thaw cycles.

2. Assay Buffer:

  • A variety of assay buffers can be used, and commercial kits often provide an optimized buffer. A common buffer is phosphate-buffered saline (PBS), pH 7.2.

3. Working Solution:

  • Prepare the working solution fresh before each experiment and use it within a few hours.[10]

  • To prepare the working solution, dilute the Coelenterazine h stock solution into the assay buffer. A typical final concentration in the assay is between 10 µM and 100 µM.[4][11] For example, to make a 100 µM working solution, dilute 407.5 µL of a 1 mg/mL stock solution into 10 mL of assay buffer.[4]

B. Cell Lysis Protocol (for intracellular assays)

For assays measuring intracellular Renilla luciferase, cells must be lysed to release the enzyme.

  • Cell Culture: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.[12]

  • Transfection: Transfect cells with the Renilla luciferase reporter plasmid using a standard protocol and incubate for 16-72 hours.[12]

  • Washing: Gently wash the cells once with 1X PBS.

  • Lysis: Add 50-100 µL of 1X Cell Lysis Buffer to each well.

  • Incubation: Incubate the plate on a shaker at a moderate speed for 15 minutes to ensure complete lysis.[12]

C. Luminescence Measurement Protocol
  • Sample Preparation: Add 10-20 µL of cell lysate to a white or black opaque 96-well plate.[12]

  • Reagent Addition: Add 50 µL of the freshly prepared Coelenterazine h working solution to each well.

  • Incubation: Wait for 10 minutes to allow the luminescent signal to stabilize.[1][12]

  • Measurement: Measure the luminescence using a luminometer. The integration time is typically set to 1-10 seconds.[10][13]

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition A Prepare Coelenterazine h Working Solution E Add Coelenterazine h Working Solution A->E B Culture and Transfect Cells with R-Luc Reporter C Wash and Lyse Cells B->C D Transfer Lysate to Opaque Plate C->D D->E F Incubate for 10 min for Signal Stabilization E->F G Measure Luminescence (Luminometer) F->G H Data Analysis G->H

Caption: General experimental workflow for a Renilla luciferase assay.

Application in Signaling Pathway Analysis

Renilla luciferase reporter assays are powerful tools for dissecting signaling pathways. By placing the R-Luc gene under the control of a promoter that is regulated by a specific transcription factor, the activity of that signaling pathway can be monitored. For example, to study the NF-κB signaling pathway, a reporter construct containing multiple copies of the NF-κB response element upstream of the R-Luc gene can be used.

NF-κB Signaling Pathway Reporter Assay Diagram

cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates IκB IκB Signaling Cascade->IκB Phosphorylates & Degrades NF-κB NF-κB Signaling Cascade->NF-κB Releases IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to NF-κB RE NF-κB Response Element R-Luc Gene Renilla Luciferase Gene NF-κB RE->R-Luc Gene Drives Transcription R-Luc mRNA R-Luc mRNA R-Luc Gene->R-Luc mRNA Renilla Luciferase Renilla Luciferase (Protein) R-Luc mRNA->Renilla Luciferase Translation Light Light Renilla Luciferase->Light Catalyzes Coelenterazine h Coelenterazine h Coelenterazine h->Light

Caption: Monitoring NF-κB signaling with a Renilla luciferase reporter.

Data Analysis and Interpretation

The output from a luminometer is typically given in Relative Light Units (RLU). To accurately interpret the results, it is important to include appropriate controls in your experimental design.

Essential Controls:

  • Untransfected Cells: To determine the background luminescence from the cells and assay reagents.

  • Vector Control: Cells transfected with a promoterless R-Luc vector to measure basal transcription levels.

  • Positive Control: Cells treated with a known activator of the signaling pathway to ensure the assay is working correctly.

Data Normalization:

For transient transfection experiments, it is often necessary to normalize the Renilla luciferase activity to account for variations in transfection efficiency and cell number. This is commonly done using a dual-luciferase assay, where a second reporter, such as firefly luciferase, is co-transfected under the control of a constitutive promoter.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal - Inefficient transfection- Cell death- Inactive luciferase enzyme- Incorrectly prepared reagents- Optimize transfection protocol- Check cell viability- Use fresh cell lysates- Prepare fresh Coelenterazine h working solution
High Background - Autoluminescence of Coelenterazine h- Contamination of reagents or equipment- Subtract background RLU from untransfected cells- Use fresh, high-purity reagents and clean equipment
High Variability - Inconsistent pipetting- Variations in cell number- Edge effects in the plate- Use a multichannel pipette for reagent addition- Normalize to a co-transfected control reporter- Avoid using the outer wells of the plate

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize Coelenterazine h for sensitive and reliable Renilla luciferase assays, enabling robust and reproducible data for a wide range of biological investigations.

References

Illuminating Protein Interactions: A Step-by-Step Guide to Coelenterazine h in BRET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Coelenterazine (B1669285) h in Bioluminescence Resonance Energy Transfer (BRET) experiments. This protocol is designed to assist researchers in accurately measuring protein-protein interactions in living cells, a critical aspect of cellular signaling research and drug discovery.

Introduction to BRET with Coelenterazine h

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technique used to monitor molecular interactions in real-time. The most common version, BRET1, utilizes the enzyme Renilla luciferase (Rluc) as a light-emitting donor molecule and a fluorescent protein, typically a yellow fluorescent protein (YFP), as the light-accepting acceptor molecule.

The process is initiated by the addition of a substrate, in this case, Coelenterazine h. In the presence of Coelenterazine h, Rluc emits blue light with a peak emission around 475-480 nm.[1][2] If the Rluc-tagged protein (donor) is in close proximity (typically less than 10 nm) to a YFP-tagged protein (acceptor), the energy from the light emitted by Rluc is transferred to the YFP, causing it to fluoresce at its characteristic longer wavelength of approximately 525-530 nm.[1][2] This energy transfer only occurs if the two proteins of interest are interacting. The ratio of the light emitted by the acceptor to the light emitted by the donor is calculated to determine the BRET signal.

Coelenterazine h is a synthetic analog of native coelenterazine and is a widely used substrate for BRET1 assays due to its bright signal and suitable emission spectrum for exciting YFP variants.[2][3]

Key Experimental Parameters and Data

The following table summarizes key quantitative data and instrument settings for a typical BRET experiment using Coelenterazine h.

ParameterValueNotes
Coelenterazine h Final Concentration 5 µMCan be optimized, but 5 µM is a common starting point.[4][5][6][7]
Donor Emission Filter 460 nm (± 25 nm bandwidth) or 485 nm (± 20 nm bandwidth)To measure the light emitted by Renilla luciferase.[1][4][8][9]
Acceptor Emission Filter 535 nm (± 25 nm bandwidth) or 530 nm (± 20 nm bandwidth)To measure the light emitted by the Yellow Fluorescent Protein acceptor.[1][4][8][9]
Cell Density per Well (96-well plate) ~20,000 cellsThis should be optimized based on cell type and expression levels.[1][8]
Reading Time after Substrate Addition Immediately and kineticallyThe BRET signal can be dynamic; initial readings and time-course measurements are recommended.[1][7][8]
Förster Distance (Rluc-YFP) ~4.4 nmThe distance at which energy transfer efficiency is 50%.[1][8]

Signaling Pathway and Experimental Workflow

To visualize the underlying principles and the experimental steps, the following diagrams are provided.

BRET_Signaling_Pathway cluster_cell Living Cell cluster_interaction Protein Interaction (<10nm) ProteinA Protein A Rluc Rluc (Donor) ProteinA->Rluc fused to Light_480nm Light Emission (~480nm) Rluc->Light_480nm emits ProteinB Protein B YFP YFP (Acceptor) ProteinB->YFP fused to Light_530nm Light Emission (~530nm) YFP->Light_530nm emits Coelenterazine_h Coelenterazine h (Substrate) Coelenterazine_h->Rluc Oxidation Light_480nm->YFP excites BRET Energy Transfer (BRET) No_BRET No Energy Transfer

Caption: BRET signaling pathway with Coelenterazine h.

BRET_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Transfection 2. Transfection with Donor & Acceptor Plasmids Cell_Culture->Transfection Harvesting 3. Cell Harvesting & Resuspension Transfection->Harvesting Plating 4. Plate Cells in 96-well Plate Harvesting->Plating Substrate_Addition 5. Add Coelenterazine h (final conc. 5 µM) Plating->Substrate_Addition Measurement 6. Measure Luminescence (Donor & Acceptor Wavelengths) Substrate_Addition->Measurement Ratio_Calculation 7. Calculate BRET Ratio (Acceptor/Donor) Measurement->Ratio_Calculation Normalization 8. Normalize to Control (Donor only) Ratio_Calculation->Normalization Interpretation 9. Interpret Results Normalization->Interpretation

Caption: General experimental workflow for a BRET assay.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a BRET assay in mammalian cells using Coelenterazine h.

Materials and Reagents
  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Transfection reagent

  • Plasmids encoding Donor (Protein A-Rluc) and Acceptor (Protein B-YFP) fusion proteins

  • Plasmid encoding Donor only (Protein A-Rluc) for control

  • White, opaque 96-well microplates

  • Coelenterazine h[10]

  • Ethanol (B145695) or Methanol (B129727) for stock solution preparation[6][9][11]

  • Luminometer with two emission filters (e.g., 460 nm and 535 nm)

Procedure

Day 1: Cell Seeding

  • Seed mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Transfection

  • Co-transfect the cells with plasmids encoding the donor (Protein A-Rluc) and acceptor (Protein B-YFP) fusion proteins using a suitable transfection reagent according to the manufacturer's protocol.

  • In a separate well, transfect cells with only the donor plasmid to serve as a negative control for BRET ratio calculation.

  • Incubate the cells for 24-48 hours post-transfection to allow for protein expression.[8]

Day 3 or 4: BRET Assay

1. Preparation of Coelenterazine h Stock Solution:

  • Dissolve Coelenterazine h powder in ethanol or methanol to prepare a stock solution (e.g., 1 mM).[6][9]
  • Store aliquots at -80°C, protected from light.[9][11] Coelenterazine solutions are susceptible to oxidation.[11]

2. Cell Harvesting and Plating:

  • Gently wash the transfected cells with PBS.
  • Detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
  • Resuspend the cells in a suitable assay buffer (e.g., PBS or phenol (B47542) red-free medium) to a density of approximately 200,000 cells/mL.[1][8]
  • Dispense 100 µL of the cell suspension (approximately 20,000 cells) into each well of a white, opaque 96-well plate.[1][8]

3. BRET Measurement:

  • Prepare a working solution of Coelenterazine h by diluting the stock solution in the assay buffer to a concentration that will yield a final concentration of 5 µM upon addition to the cells.
  • Set up the luminometer to sequentially measure the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., 535 nm).[1][8]
  • Add the Coelenterazine h working solution to each well (e.g., 10 µL of a 50 µM solution to 90 µL of cells for a final concentration of 5 µM).[4]
  • Immediately begin reading the plate.[1][8] It is recommended to take kinetic readings over a period of time (e.g., every minute for 10-20 minutes) as the signal may change.[7]

Data Analysis
  • Calculate the BRET Ratio: For each well, divide the luminescence signal measured at the acceptor wavelength by the signal measured at the donor wavelength.

    • BRET Ratio = Emission at 530 nm / Emission at 480 nm[6]

  • Calculate the Net BRET Ratio: To correct for background signal resulting from the bleed-through of the donor emission into the acceptor channel, subtract the BRET ratio of the donor-only control from the BRET ratio of the cells co-expressing the donor and acceptor.

    • Net BRET = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor only)[2]

  • Interpretation: An increase in the Net BRET ratio above the background indicates a specific interaction between the two proteins of interest.

Conclusion

This guide provides a robust framework for conducting BRET experiments using Coelenterazine h. By following these protocols and understanding the underlying principles, researchers can effectively investigate protein-protein interactions in their biological systems of interest. Optimization of cell number, plasmid concentrations, and substrate concentration may be necessary for specific cell types and protein pairs to achieve the best results.

References

Application Notes and Protocols for Coelenterazine H Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coelenterazine (B1669285) h hydrochloride is a synthetic analog of coelenterazine, the luciferin (B1168401) component of the bioluminescent system from the sea pansy Renilla reniformis. It serves as a substrate for Renilla luciferase (RLuc) and a cofactor for the photoprotein aequorin. A key characteristic of coelenterazine h is its significantly enhanced luminescence intensity, which can be over 10 times higher than that of native coelenterazine.[1][2][3][4] This property, along with its high signal-to-noise ratio and good cell permeability, makes it an ideal reagent for highly sensitive bioluminescent assays in a high-throughput screening (HTS) format.[1]

These application notes provide an overview of the use of coelenterazine h hydrochloride in HTS, with a focus on two major applications: Bioluminescence Resonance Energy Transfer (BRET) assays for monitoring protein-protein interactions and aequorin-based calcium assays.

Key Applications in High-Throughput Screening

  • Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful technique to study protein-protein interactions in living cells. The assay relies on the non-radiative energy transfer between a bioluminescent donor, typically Renilla luciferase (RLuc), and a fluorescent acceptor molecule (e.g., YFP or GFP).[5][6] When the two proteins of interest, fused to RLuc and the acceptor respectively, are in close proximity (<10 nm), the energy from the coelenterazine h-driven RLuc reaction excites the acceptor, leading to a measurable fluorescent emission.[6] Coelenterazine h is a preferred substrate for BRET¹ assays due to its bright signal.[5][7]

  • Aequorin-Based Calcium Assays: Aequorin is a photoprotein that, when reconstituted with coelenterazine h, emits light in the presence of calcium ions.[8] This allows for the sensitive detection of intracellular calcium mobilization, a critical event in many signal transduction pathways, particularly those involving G-protein coupled receptors (GPCRs).[8][9][10] The enhanced brightness of the coelenterazine h-aequorin complex is particularly advantageous for measuring small changes in calcium concentration.[3][9][10]

Physicochemical and Luminescent Properties

PropertyValueReference
Molecular Formula C₂₆H₂₁N₃O₂·HCl[1]
Molecular Weight 407.5 g/mol (hydrochloride salt)[1]
Appearance Yellow powder[1]
Solubility Soluble in methanol (B129727) and ethanol[1]
Excitation/Emission (Ca²⁺-bound aequorin) 437 nm / 466 nm[9][10]
Emission Maximum (RLuc) ~475-480 nm[5][11][12]
Luminescence Intensity >10 times higher than native coelenterazine[1][2][3][4]

Experimental Protocols

Protocol 1: BRET Assay for GPCR-β-arrestin Interaction

This protocol describes a typical HTS workflow for monitoring the interaction between a G-protein coupled receptor (GPCR) and β-arrestin upon agonist stimulation.

Workflow Diagram:

G cluster_0 Cell Preparation & Transfection cluster_1 Compound Treatment & Substrate Addition cluster_2 Signal Detection & Analysis A Seed cells in 96- or 384-well plates B Co-transfect with GPCR-RLuc and β-arrestin-YFP plasmids A->B C Incubate for 24-48 hours B->C D Add test compounds (agonists/antagonists) C->D E Incubate for a defined period D->E F Add this compound (5 µM final concentration) E->F G Measure luminescence at two wavelengths: Donor (e.g., 475 nm) and Acceptor (e.g., 530 nm) F->G H Calculate BRET ratio (Acceptor/Donor) G->H I Analyze data and generate dose-response curves H->I

Caption: BRET assay workflow for GPCR-β-arrestin interaction.

Materials:

  • HEK293 cells or other suitable cell line

  • Cell culture medium and supplements

  • Plasmids encoding GPCR-RLuc and β-arrestin-YFP

  • Transfection reagent

  • White, opaque 96- or 384-well microplates

  • This compound stock solution (1 mM in ethanol)

  • Assay buffer (e.g., PBS or HBSS)

  • Test compounds

  • Luminometer with two emission filters (e.g., 475 nm for donor and 530 nm for acceptor)

Procedure:

  • Cell Seeding: Seed cells into white, opaque microplates at a density that will result in 80-90% confluency at the time of the assay.

  • Transfection: Co-transfect the cells with plasmids encoding the GPCR-RLuc donor and the β-arrestin-YFP acceptor using a suitable transfection reagent. Incubate for 24-48 hours to allow for protein expression.

  • Compound Addition: Prepare serial dilutions of test compounds in the assay buffer. Add the compounds to the cells and incubate for the desired time to stimulate GPCR activation and subsequent β-arrestin recruitment.

  • Substrate Addition: Immediately before reading, add this compound to each well to a final concentration of 5 µM.[6][7][13][14]

  • Signal Detection: Measure the luminescence signal at the donor wavelength (e.g., 475 ± 20 nm) and the acceptor wavelength (e.g., 530 ± 20 nm) using a plate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. The net BRET is calculated by subtracting the BRET ratio of a donor-only control.[14] Plot the BRET ratio against the compound concentration to generate dose-response curves.

Protocol 2: Aequorin-Based Calcium Assay for GPCR Screening

This protocol outlines a method for screening compounds that modulate GPCR activity by measuring changes in intracellular calcium levels.

Signaling Pathway Diagram:

G A Ligand B GPCR (Gq-coupled) A->B C Gq protein activation B->C D Phospholipase C (PLC) activation C->D E PIP2 → IP3 + DAG D->E F IP3 binds to IP3R on ER E->F G Ca²⁺ release from ER F->G I Aequorin + Ca²⁺ → Light Emission G->I H Apoaequorin + Coelenterazine h → Aequorin H->I

Caption: GPCR (Gq)-mediated calcium signaling pathway.

Materials:

  • CHO-K1 or other suitable cell line stably expressing the target GPCR and apoaequorin

  • Cell culture medium and supplements

  • Black, clear-bottom 96- or 384-well microplates

  • This compound stock solution (1 mM in ethanol)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds

  • Luminometer with an injector

Procedure:

  • Cell Seeding: Plate the stable cell line in black, clear-bottom microplates and grow to confluency.

  • Aequorin Reconstitution: Remove the culture medium and add assay buffer containing this compound at a final concentration of 5-10 µM. Incubate for 2-4 hours at 37°C in the dark to allow for the reconstitution of aequorin.[9][10]

  • Compound Injection and Measurement: Place the plate in the luminometer. Inject the test compounds into the wells while simultaneously measuring the luminescent signal. The light emission is transient, so a kinetic reading is required.

  • Data Analysis: The data is typically presented as Relative Light Units (RLU). The peak RLU or the area under the curve can be used to quantify the calcium response. Generate dose-response curves by plotting the response against the compound concentration.

Quantitative Data Summary

Assay TypeParameterTypical Value RangeNotesReference
BRET Coelenterazine h concentration5 µMCan be optimized (1-10 µM)[6][7][13][14]
Z' factor> 0.5Indicates a robust assay suitable for HTS[13]
Signal StabilityReliable for at least 80 minutesAllows for batch processing of plates[13]
Aequorin-Calcium Coelenterazine h concentration5-10 µMHigher concentrations may be needed for some cell lines[9][10]
Incubation Time1-4 hoursFor aequorin reconstitution[9][10]
Calcium Detection Range~0.1 µM to >100 µMBroad dynamic range[8][11]

Conclusion

This compound is a superior substrate for Renilla luciferase and aequorin-based assays in the context of high-throughput screening. Its enhanced luminescent properties translate into higher sensitivity and improved assay performance, making it an invaluable tool for researchers in drug discovery and cell signaling. The protocols and data presented here provide a foundation for the successful implementation of this compound in HTS campaigns.

References

Coelenterazine H Hydrochloride: Advanced Applications in Dual-Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-luciferase reporter assays are a cornerstone of modern biological research, enabling the sensitive and quantitative analysis of gene expression, signal transduction, and protein-protein interactions. These assays typically employ a primary "experimental" reporter (commonly Firefly luciferase) to monitor a specific cellular event and a secondary "control" reporter (such as Renilla luciferase) for normalization. The choice of substrate for the control luciferase is critical for assay performance. Coelenterazine (B1669285) h, a synthetic analog of the native coelenterazine, has emerged as a superior substrate for Renilla and Gaussia luciferases in dual-assay formats, offering enhanced signal stability and a "glow-type" luminescence that simplifies high-throughput screening. This document provides detailed application notes and protocols for the use of coelenterazine h hydrochloride in dual-luciferase reporter assays.

Coelenterazine h is a luminescent substrate for luciferases derived from sea pansy (Renilla reniformis) and copepods (Gaussia princeps).[1] Its key advantage over native coelenterazine lies in its reaction kinetics. While native coelenterazine produces a bright "flash" of light that decays rapidly, coelenterazine h generates a more stable, prolonged luminescent signal.[2] This "glow-type" reaction is particularly advantageous in high-throughput screening applications, as it allows for a longer measurement window without the need for luminometers with injectors.

Key Advantages of this compound

  • Enhanced Signal Stability: The luminescent signal produced with coelenterazine h has a significantly longer half-life compared to native coelenterazine, providing greater experimental flexibility.[2]

  • "Glow-Type" Luminescence: The stable signal simplifies assay procedures, especially for manual plate reading and high-throughput screening.

  • High Sensitivity: Coelenterazine h offers high sensitivity for the detection of Renilla and Gaussia luciferase activity.

Data Presentation

The following tables summarize the key characteristics and performance metrics of this compound in comparison to native coelenterazine for dual-luciferase assays.

Table 1: Properties of Coelenterazine Analogs

PropertyCoelenterazine HNative Coelenterazine
Reaction Kinetics Glow-type, stable signalFlash-type, rapid decay
Signal Half-life > 60 minutes (in glow-type assays)[3][4]~2.5 minutes (initial phase)[4]
Primary Luciferase Substrate Renilla, Gaussia luciferasesRenilla, Gaussia luciferases
Emission Maximum ~475 nm~475 nm
Storage (as solid) -20°C to -80°C, protected from light-20°C to -80°C, protected from light
Solvent for Stock Solution Methanol or Ethanol (B145695)Methanol or Ethanol

Table 2: Performance in Dual-Luciferase Reporter Assays

ParameterCoelenterazine HNative Coelenterazine
Assay Format Suitability High-throughput screening, manual assaysAssays with automated injectors
Signal-to-Noise Ratio High, due to stable signal and low autoluminescenceHigh, but requires precise timing
Quenching Efficiency of Firefly Luciferase High (with appropriate quenching buffer)High (with appropriate quenching buffer)
Cross-reactivity with Firefly Luciferase MinimalMinimal

Experimental Protocols

This section provides a detailed protocol for a dual-luciferase reporter assay using Firefly luciferase as the primary reporter and Renilla luciferase with this compound as the control reporter.

Materials and Reagents
  • Cells co-transfected with Firefly and Renilla luciferase reporter vectors

  • This compound

  • D-Luciferin

  • Passive Lysis Buffer (e.g., 25mM Tris-phosphate pH 7.8, 2mM DTT, 2mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton® X-100)

  • Firefly Assay Buffer (e.g., 20mM Tricine, 1.07mM (MgCO3)4Mg(OH)2·5H2O, 2.67mM MgSO4, 0.1mM EDTA, 33.3mM DTT, 270µM Coenzyme A, 470µM D-Luciferin, 530µM ATP)

  • Quench/Renilla Assay Buffer (e.g., 1.1M NaCl, 2.2mM Na2EDTA, 0.22M KxPO4 pH 5.1, 44mg/L BSA, 1.3M NaN3)

  • Methanol or Ethanol (for dissolving coelenterazine h)

  • Luminometer-compatible microplates (white, opaque)

  • Luminometer

Preparation of Reagents
  • Coelenterazine H Stock Solution (2 mM): Dissolve 10 mg of this compound in 12.2 ml of 100% ethanol and 120 µl of concentrated HCl.[5] Store in small aliquots at -80°C, protected from light.

  • Firefly Luciferase Assay Reagent: Prepare the Firefly Assay Buffer as described above. This solution can be stored at -20°C.

  • Renilla Luciferase Assay Reagent: On the day of the assay, add the 2 mM coelenterazine h stock solution to the Quench/Renilla Assay Buffer to a final concentration of 1-5 µM. Prepare this solution fresh before use and keep it on ice, protected from light.

Assay Procedure
  • Cell Lysis:

    • Remove growth medium from cultured cells.

    • Wash the cells once with an appropriate volume of phosphate-buffered saline (PBS).

    • Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).

    • Incubate at room temperature for 15 minutes with gentle rocking.

  • Firefly Luciferase Assay:

    • Add an equal volume of Firefly Luciferase Assay Reagent to each well containing cell lysate (e.g., 20 µL).

    • Mix briefly by pipetting.

    • Measure the firefly luminescence immediately in a luminometer.

  • Renilla Luciferase Assay:

    • Add an equal volume of the freshly prepared Quench/Renilla Assay Reagent (containing coelenterazine h) to each well (e.g., 20 µL).

    • Mix briefly. The quenching components in this buffer will inhibit the firefly luciferase activity.

    • Incubate for 5-10 minutes at room temperature to allow the Renilla luciferase signal to stabilize.

    • Measure the Renilla luminescence in the luminometer.

Data Analysis
  • Normalization: For each sample, divide the Firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variations in transfection efficiency and cell number.[6]

  • Relative Luciferase Activity: Express the normalized data as a fold change relative to a control sample (e.g., cells transfected with a control plasmid or untreated cells).

Visualizations

The following diagrams illustrate key concepts and workflows related to dual-luciferase reporter assays using this compound.

G Dual-Luciferase Assay Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Cell Culture & Transfection Cell Culture & Transfection Cell Lysis Cell Lysis Cell Culture & Transfection->Cell Lysis Measure Firefly Luc Measure Firefly Luc Cell Lysis->Measure Firefly Luc Reagent Preparation Reagent Preparation Reagent Preparation->Measure Firefly Luc Add Quench/Renilla Reagent (with Coelenterazine h) Add Quench/Renilla Reagent (with Coelenterazine h) Measure Firefly Luc->Add Quench/Renilla Reagent (with Coelenterazine h) Measure Renilla Luc Measure Renilla Luc Add Quench/Renilla Reagent (with Coelenterazine h)->Measure Renilla Luc Normalization Normalization Measure Renilla Luc->Normalization Calculate Fold Change Calculate Fold Change Normalization->Calculate Fold Change

Caption: Workflow for a dual-luciferase reporter assay.

G GPCR Signaling Pathway Activation Ligand Ligand GPCR GPCR Ligand->GPCR binds G-protein G-protein GPCR->G-protein activates Effector Enzyme (e.g., Adenylyl Cyclase) Effector Enzyme (e.g., Adenylyl Cyclase) G-protein->Effector Enzyme (e.g., Adenylyl Cyclase) activates Second Messenger (e.g., cAMP) Second Messenger (e.g., cAMP) Effector Enzyme (e.g., Adenylyl Cyclase)->Second Messenger (e.g., cAMP) produces Downstream Kinase Cascade Downstream Kinase Cascade Second Messenger (e.g., cAMP)->Downstream Kinase Cascade activates Transcription Factor (e.g., CREB) Transcription Factor (e.g., CREB) Downstream Kinase Cascade->Transcription Factor (e.g., CREB) phosphorylates Response Element (e.g., CRE) Response Element (e.g., CRE) Transcription Factor (e.g., CREB)->Response Element (e.g., CRE) binds to Firefly Luciferase Gene Firefly Luciferase Gene Response Element (e.g., CRE)->Firefly Luciferase Gene drives expression of Luminescence Luminescence Firefly Luciferase Gene->Luminescence produces

Caption: GPCR signaling leading to reporter gene expression.

G NF-κB Signaling Pathway Activation Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) Receptor Receptor Stimulus (e.g., TNF-α)->Receptor binds IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to NF-κB Response Element NF-κB Response Element Nucleus->NF-κB Response Element binds to Firefly Luciferase Gene Firefly Luciferase Gene NF-κB Response Element->Firefly Luciferase Gene drives expression of Luminescence Luminescence Firefly Luciferase Gene->Luminescence produces

Caption: NF-κB signaling pathway leading to reporter gene expression.

Conclusion

This compound is a valuable reagent for dual-luciferase reporter assays, offering significant advantages in terms of signal stability and ease of use, particularly in high-throughput applications. By following the detailed protocols and understanding the underlying principles of the assay, researchers can obtain reliable and reproducible data for a wide range of biological investigations. The provided diagrams offer a visual guide to the experimental workflow and the signaling pathways that can be interrogated using this powerful technology.

References

Preparing Coelenterazine h Hydrochloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Coelenterazine (B1669285) h hydrochloride is a synthetic analog of coelenterazine, the luciferin (B1168401) responsible for the bioluminescence in many marine organisms.[1][2] It serves as a luminescent substrate for various luciferases, most notably Renilla luciferase (RLuc) and its variants like RLuc8.[3][4][5] A key feature of coelenterazine h is its enhanced sensitivity to calcium ions (Ca²⁺) when complexed with the photoprotein aequorin, making it a valuable tool for detecting subtle changes in intracellular Ca²⁺ concentrations.[3][4][5] Its applications are widespread in biological research and drug development, including bioluminescence resonance energy transfer (BRET) assays, reporter gene assays, and high-throughput screening.[1][2][6]

Proper preparation of coelenterazine h hydrochloride stock solutions is critical for obtaining reliable and reproducible results in these sensitive assays. This document provides a detailed protocol for the preparation, storage, and handling of these stock solutions to ensure their stability and efficacy. Factors such as solvent choice, concentration, and storage conditions significantly impact the performance of this reagent.[7][8] Due to its sensitivity to light and oxidation, careful handling is paramount.[7][8]

Quantitative Data Summary

The solubility and recommended concentrations of this compound in various solvents are summarized in the table below for easy reference. It is crucial to use high-purity, anhydrous solvents to minimize degradation of the compound.

SolventSolubilityRecommended Stock ConcentrationStorage of Stock Solution
Methanol (B129727) (MeOH)Soluble[1][9]1 mg/mL[8] to 10 mM[3][5]-20°C for up to 1 month[1], or -80°C for up to 1 year[4]. Protect from light.[3][5]
Ethanol (EtOH)Soluble[1][9]0.5 mg/mL[9] to 10 mM[3][5]-20°C for up to 1 month[1], or -80°C for up to 1 year[4]. Protect from light.[3][5]
Dimethyl sulfoxide (B87167) (DMSO)81 mg/mL (198.79 mM)[4]As needed, higher concentrations possible.-20°C for up to 1 month, or -80°C for up to 1 year. Use fresh, moisture-free DMSO.[4]
NanoFuel SolventHigh solubility1 mg/mL-20°C or below for at least one year.[8]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution in methanol. This is a commonly used concentration for subsequent dilution into working solutions for various assays.

Materials:

  • This compound powder

  • Anhydrous methanol (ACS grade or higher)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Pipettes and sterile tips

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to degradation.

  • Weighing: Carefully weigh out the desired amount of this compound in a fume hood. For a 1 mg/mL solution, you will weigh 1 mg of the powder.

  • Dissolution:

    • Transfer the weighed powder to a light-protected microcentrifuge tube.

    • Add the appropriate volume of anhydrous methanol. For 1 mg of powder to make a 1 mg/mL solution, add 1 mL of methanol.

    • To prevent oxidation, it is recommended to use methanol that has been degassed and is slightly acidic.[7][8]

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and yellow.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1][4] Always protect the solution from light.[3][5][10]

  • Preparation of Working Solution: When ready to use, thaw an aliquot of the stock solution and dilute it to the final desired concentration (e.g., 1-10 µM) in the appropriate assay buffer or cell culture medium.[3][5] It is highly recommended to prepare the working solution immediately before use as the compound is unstable in aqueous solutions.[5][7]

Diagrams

experimental_workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh 1. Weigh Coelenterazine h Hydrochloride Powder add_solvent 2. Add Anhydrous Methanol weigh->add_solvent equilibrate 0. Equilibrate Powder to Room Temperature equilibrate->weigh vortex 3. Vortex Until Dissolved add_solvent->vortex aliquot 4. Aliquot into Light-Protected Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store dilute 6. Dilute to Working Solution Before Use store->dilute

Caption: Experimental Workflow for Stock Solution Preparation.

signaling_pathway Bioluminescence Reaction Pathway coelenterazine Coelenterazine h (Substrate) intermediate Dioxetanone Intermediate coelenterazine->intermediate + Luciferase, O₂ luciferase Renilla Luciferase (Enzyme) oxygen O₂ products Coelenteramide + CO₂ (Oxidized Products) intermediate->products light Bioluminescence (~466 nm) intermediate->light Energy Release

Caption: Simplified Bioluminescence Reaction Pathway.

References

Optimizing Coelenterazine h Concentration for Robust Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coelenterazine (B1669285) h (h-CTZ), a synthetic analog of native coelenterazine, is a critical reagent in a multitude of cell-based assays due to its role as a luminescent substrate for various luciferases and photoproteins. Its unique properties, including a higher initial light output with aequorin and a longer-lasting signal with Renilla luciferase, make it a versatile tool for studying complex cellular processes such as intracellular calcium dynamics and protein-protein interactions.[1][2] Achieving optimal assay performance, however, is critically dependent on the careful titration of Coelenterazine h concentration. This document provides detailed application notes and protocols to guide researchers in determining the optimal working concentration of Coelenterazine h for their specific cell-based assays.

Key Applications and Recommended Concentrations

The optimal concentration of Coelenterazine h varies significantly depending on the assay type, the specific luciferase or photoprotein being used, the cell type, and the instrumentation. The following table summarizes recommended concentration ranges for common applications based on established protocols and literature.

Assay TypeLuciferase/PhotoproteinTypical Cell LinesRecommended Concentration RangeKey Considerations
Bioluminescence Resonance Energy Transfer (BRET) Renilla luciferase (RLuc), RLuc8HEK293, COS-1, CHO1 µM - 10 µM[3][4][5]Start with 5 µM and optimize.[4][5] Higher concentrations may increase background signal. The signal is often stable for 30-60 minutes.[5]
Calcium Assays AequorinVarious (e.g., CHO, HeLa)5 µM - 10 µM[6]Coelenterazine h offers up to 20-fold higher initial light intensity compared to native coelenterazine, enhancing sensitivity to Ca²⁺.[1][2]
Reporter Gene Assays Renilla luciferase (RLuc)Various1 µM - 10 µMThe prolonged glow kinetic of Coelenterazine h with RLuc is advantageous for high-throughput screening (HTS).[2]
NanoLuc® Luciferase Assays NanoLuc® (Nluc)Various5 µMWhile furimazine is the preferred substrate for NanoLuc, Coelenterazine h can also be used and produces a sufficiently bright signal for some applications.[7]
In Vivo Imaging Renilla luciferase (RLuc), Gaussia luciferase (GLuc)N/A (Animal models)15 - 100 µ g/mouse [8]Water-soluble formulations of Coelenterazine h are recommended to avoid toxicity associated with organic solvents.[9][10]

Experimental Protocols

Protocol 1: Preparation of Coelenterazine h Stock and Working Solutions

Proper preparation and storage of Coelenterazine h are crucial for maintaining its activity and ensuring reproducible results. Coelenterazine h is susceptible to oxidation and light degradation.[1][11]

Materials:

  • Lyophilized Coelenterazine h powder

  • Anhydrous ethanol (B145695) or methanol[1][3] (NanoFuel™ Solvent is also recommended for enhanced stability[1])

  • Argon or nitrogen gas

  • Light-blocking microcentrifuge tubes

  • -80°C freezer

Procedure:

  • Reconstitution of Stock Solution:

    • Allow the lyophilized Coelenterazine h vial to equilibrate to room temperature before opening to prevent condensation.

    • Under dim light, dissolve the Coelenterazine h powder in anhydrous ethanol or methanol (B129727) to create a stock solution. A common stock concentration is 1 mg/mL.[1] For example, dissolve 1 mg of Coelenterazine h (MW: 407.46 g/mol ) in 2.45 mL of ethanol for a 1 mM stock solution.

    • To prevent oxidation, it is recommended to use degassed and acidified alcohol.[1]

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in light-blocking microcentrifuge tubes.

    • Purge the headspace of each tube with argon or nitrogen gas before sealing.

    • Store the aliquots at -80°C, protected from light.[1][3] Properly stored stock solutions are stable for at least one year.[1]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution on ice, protected from light.

    • Dilute the stock solution to the desired final working concentration using an appropriate assay buffer (e.g., PBS, HBSS, or cell culture medium).[1][12] For example, to make a 10 µM working solution from a 1 mM stock, dilute 10 µL of the stock into 990 µL of buffer.

    • Prepare the working solution fresh before each experiment and keep it on ice and protected from light.[1][3]

Protocol 2: Optimization of Coelenterazine h Concentration for BRET Assays

This protocol provides a framework for determining the optimal Coelenterazine h concentration for a BRET assay measuring the interaction between two proteins tagged with a donor (Renilla luciferase) and an acceptor (e.g., YFP).

Materials:

  • HEK293 cells co-transfected with donor (Protein A-RLuc) and acceptor (Protein B-YFP) constructs

  • Control cells (transfected with donor only, acceptor only, and empty vectors)

  • White, opaque 96-well microplates suitable for luminescence measurements

  • Coelenterazine h working solutions (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM)

  • Plate reader with luminescence detection capabilities for BRET (e.g., filters for 485 nm and 530 nm)

Procedure:

  • Cell Plating:

    • Seed the transfected cells into a white, opaque 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Assay Initiation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with PBS or an appropriate assay buffer.

    • Add the desired volume of assay buffer to each well.

  • Substrate Addition and Signal Measurement:

    • Add an equal volume of the different Coelenterazine h working solutions to the respective wells to achieve the final desired concentrations.

    • Incubate the plate at room temperature for 2-5 minutes, protected from light.[4]

    • Measure the luminescence signal at two wavelengths: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each concentration: (Acceptor Emission) / (Donor Emission).

    • Determine the Net BRET by subtracting the BRET ratio of the donor-only control from the BRET ratio of the co-transfected cells.

    • Plot the Net BRET signal as a function of Coelenterazine h concentration. The optimal concentration is typically the lowest concentration that provides a robust and stable signal with a high signal-to-noise ratio. Concentrations as low as 1 µM can be effective.[5]

Signaling Pathways and Experimental Workflows

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions in living cells. The process relies on the non-radiative energy transfer from a bioluminescent donor molecule (e.g., Renilla luciferase) to a fluorescent acceptor molecule (e.g., YFP) when they are in close proximity.

BRET_Pathway cluster_cell Cell Coelenterazine_h Coelenterazine h RLuc RLuc (Donor) Coelenterazine_h->RLuc substrate Light_485 Light (485 nm) RLuc->Light_485 emits YFP YFP (Acceptor) Light_530 Light (530 nm) YFP->Light_530 emits Protein_A Protein A Protein_A->RLuc fused to Interaction Interaction Protein_A->Interaction Protein_B Protein B Protein_B->YFP fused to Protein_B->Interaction Interaction->YFP energy transfer

Caption: BRET signaling pathway illustrating energy transfer.

Aequorin-Based Calcium Assay

Aequorin is a photoprotein that emits light in the presence of calcium ions. To become active, apoaequorin must first be reconstituted with its cofactor, Coelenterazine h. The subsequent binding of Ca²⁺ triggers a conformational change, leading to the oxidation of Coelenterazine h and the emission of a flash of light.

Aequorin_Pathway cluster_cell Cell Apoaequorin Apoaequorin Active_Aequorin Active Aequorin Apoaequorin->Active_Aequorin binds Coelenterazine_h Coelenterazine h Coelenterazine_h->Active_Aequorin cofactor Light Luminescence Active_Aequorin->Light emits Calcium Ca²⁺ Calcium->Active_Aequorin activates

Caption: Aequorin activation and luminescence pathway.

General Workflow for Optimizing Coelenterazine h Concentration

A systematic approach is essential for determining the ideal substrate concentration for any new cell-based assay. The following workflow provides a general guideline for this optimization process.

Optimization_Workflow Start Start: Define Assay System (Cell type, Luciferase, Plate reader) Prepare_Stocks Prepare Coelenterazine h Stock & Working Solutions Start->Prepare_Stocks Concentration_Range Select a Broad Concentration Range (e.g., 0.1 µM - 50 µM) Prepare_Stocks->Concentration_Range Perform_Assay Perform Assay with Concentration Gradient Concentration_Range->Perform_Assay Measure_Signal Measure Luminescence (and background) Perform_Assay->Measure_Signal Analyze_Data Analyze Data: Signal-to-Noise Ratio, Signal Stability (Kinetics) Measure_Signal->Analyze_Data Determine_Optimal Determine Optimal Concentration (Lowest concentration with maximal, stable signal) Analyze_Data->Determine_Optimal Validate Validate with Positive and Negative Controls Determine_Optimal->Validate End End: Use Optimized Concentration for Future Experiments Validate->End

Caption: Workflow for Coelenterazine h concentration optimization.

References

Application Notes and Protocols: In Vivo Administration of Water-Soluble Coelenterazine h

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) is a powerful and widely adopted technology for noninvasively monitoring biological processes in living animals.[1][2] This technique relies on the enzymatic reaction between a luciferase reporter protein and its corresponding substrate, luciferin, to generate visible light.[1][3] Coelenterate luciferases, such as Renilla luciferase (RLuc) and Gaussia luciferase (GLuc), are frequently used reporters that catalyze the oxidation of the substrate Coelenterazine (CTZ) to produce blue light, a reaction that notably does not require ATP.[1][4]

A significant historical limitation for in vivo studies using coelenterate luciferases was the poor aqueous solubility of native Coelenterazine.[4] This necessitated dissolving the substrate in organic solvents like propylene (B89431) glycol or alcohol, which can be toxic when administered systemically, especially at high doses.[5][6][7] The development of water-soluble Coelenterazine h (s-CTZ-h) has overcome this major hurdle. This formulation is non-toxic, iso-osmotic, and free of propylene glycol and alcohol, allowing for safe administration at higher concentrations.[5][6][7] Consequently, water-soluble CTZ-h yields significantly higher signal intensity—up to 100-fold greater—compared to native CTZ, enhancing sensitivity for demanding applications like tracking small cell populations, early tumor metastasis, and apoptosis.[4]

Key Applications

The high sensitivity and safety profile of water-soluble Coelenterazine h make it an ideal substrate for a wide range of in vivo research areas, including:

  • Oncology: Monitoring tumor growth, metastasis, and response to therapeutic agents.[4][8]

  • Immunology: Tracking the trafficking and activation of immune cells.[4]

  • Gene and Cell Therapy: Assessing the delivery, persistence, and activity of gene vectors and therapeutic cells.[4]

  • Virology: Studying viral infection dynamics and replication.[4]

  • Neuroscience: Investigating neural processes and cell signaling.[4]

  • Drug Development: Evaluating pharmacodynamics and the engagement of biological targets in real-time.[9]

Data Presentation

Reconstitution of Lyophilized Water-Soluble Coelenterazine h

Water-soluble Coelenterazine h is typically supplied as a lyophilized powder in 500 µg vials.[6][7] Reconstitution should be performed with sterile water, as PBS is not recommended.[5][7] The following table provides a guide for reconstitution to achieve desired injection concentrations.

Desired Dose per InjectionAdd Sterile WaterFinal ConcentrationExample Injection VolumeNumber of Injections per Vial
100 µg500 µL1 µg/µL100 µL5
250 µg200 µL2.5 µg/µL100 µL2
500 µg100 µL5 µg/µL100 µL1
Data compiled from product information sheets.[5][7]
Comparative In Vivo Performance

Studies have demonstrated the superior performance of water-soluble Coelenterazine (s-CTZ) compared to native CTZ dissolved in alcohol-based solvents. The ability to safely administer higher doses of s-CTZ leads to a dramatic increase in light output.

Luciferase ReporterAnimal ModelSubstrate & DoseSignal Increase (vs. Native CTZ)Reference
Gaussia Luciferase (GLuc)Nude Mices-CTZ (100 µg)~10-fold[4]
Renilla Luciferase (RLuc)Nude Mices-CTZ (100 µg)~4-fold[4]
Gaussia Luciferase (GLuc)Nude Mices-CTZ (500 µg)>120-fold[4]
Renilla Luciferase (RLuc)Nude Mices-CTZ (500 µg)~30-fold[4]
Data extracted from Tannous, B.A. et al., Mol Ther. 2012.[4]

Experimental Protocols

This section provides a detailed protocol for a typical in vivo bioluminescence imaging experiment in mice using water-soluble Coelenterazine h.

Materials and Reagents
  • Water-soluble Coelenterazine h (lyophilized, 500 µg vial)[6][7]

  • Sterile water (for injection, do not use PBS)[5][7]

  • Sterile 0.9% NaCl solution (optional, for further dilution)[7]

  • Animal model expressing a coelenterate luciferase (e.g., GLuc, RLuc)

  • Insulin (B600854) syringes (e.g., 29-gauge, low dead volume)[5][7]

  • Anesthesia (e.g., isoflurane) and induction chamber

  • In vivo imaging system (IVIS) equipped with a sensitive cooled CCD camera

  • Analysis software with tools for defining Regions of Interest (ROI)

Reagent Preparation (Substrate Reconstitution)
  • Warm Vial: Allow the vial of lyophilized water-soluble CTZ-h to warm to room temperature before opening.[5][7]

  • Add Sterile Water: Using a sterile syringe, add the appropriate volume of sterile water to the vial as determined by your desired final concentration (see Table 3.1). For a high-concentration stock of 5 µg/µL, add 100 µL of sterile water to a 500 µg vial.[7]

  • Rehydrate and Dissolve: Let the powder rehydrate for approximately 3 minutes, then vortex the vial until the substrate is completely dissolved.[5][7] This may take up to a minute.[5][7] The resulting solution should be a clear yellow liquid.[7]

  • Settle: Let the vial sit on the bench for 5-10 minutes to allow any air bubbles to dissipate.[5][7]

  • Use Promptly: The reconstituted substrate should be used promptly. If stored at room temperature, it may lose approximately 10% of its activity within 24 hours.[5][7] For long-term storage, keep at -80°C and protect from light and moisture.[5]

Animal Handling and Administration
  • Anesthetize Animal: Anesthetize the mouse using isoflurane (B1672236) (or other appropriate anesthetic) in an induction chamber. Maintain anesthesia during the procedure using a nose cone.

  • Prepare for Injection: Place the animal on a heated stage to maintain body temperature and use a restraining device to provide access to the tail vein.

  • Draw Substrate: Carefully draw the desired volume of reconstituted Coelenterazine h solution into a low-dead-volume insulin syringe.[5] A typical dose for a 25-gram mouse is 100-200 µg, though higher doses up to 500 µg can be used for maximum signal.[5]

  • Administer Substrate: Administer the substrate via intravenous (IV) tail vein injection.[5][7] Inject slowly to ensure optimal distribution throughout the body.[5] The IV route provides rapid and widespread biodistribution.

Bioluminescence Imaging Procedure
  • Position Animal: Immediately after substrate injection, place the anesthetized animal inside the light-tight chamber of the IVIS system. The kinetics of coelenterate luciferases are often rapid ("flash" kinetics), making immediate imaging crucial.[4][10]

  • Set Acquisition Parameters: Configure the imaging software. Typical settings include:

    • Exposure Time: 30 seconds to 5 minutes, depending on signal intensity.

    • Binning: Medium to high.

    • F/Stop: f/1.

    • Emission Filter: Open or a blue/green filter appropriate for the ~480 nm emission peak.[11]

  • Acquire Images: Begin image acquisition. It is recommended to acquire a sequence of images over time (e.g., every 1-2 minutes for 15-30 minutes) to capture the peak signal and understand the signal kinetics.

  • Post-Imaging: After the imaging session, return the animal to its cage and monitor until it has fully recovered from anesthesia.

Data Analysis
  • Define ROI: Use the analysis software to draw Regions of Interest (ROI) over the anatomical areas where the signal is expected (e.g., tumor, specific organ).

  • Quantify Signal: Quantify the light emission from each ROI. The signal is typically expressed in units of radiance (photons/second/cm²/steradian).

  • Analyze Kinetics: Plot the signal intensity over time for each ROI to determine the time of peak emission and the duration of the signal.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration & Imaging cluster_analysis Analysis A 1. Warm Vial of Lyophilized s-CTZ-h B 2. Reconstitute with Sterile Water A->B C 3. Vortex & Rest to Dissipate Bubbles B->C D 4. Anesthetize Animal C->D E 5. Administer s-CTZ-h (IV Tail Vein) D->E F 6. Place Animal in IVIS System E->F G 7. Acquire Bioluminescent Images Sequentially F->G H 8. Define Regions of Interest (ROI) G->H I 9. Quantify Photon Flux from ROI H->I J 10. Analyze Signal Kinetics I->J

Caption: Workflow for in vivo bioluminescence imaging.

Principle of Bioluminescent Signal Generation

G cluster_animal In Vivo Environment (Mouse) cluster_detection Detection System Luc Luciferase Enzyme (e.g., GLuc, RLuc) Expressed by Target Cells Reaction Bioluminescent Reaction Luc->Reaction CTZ Water-Soluble Coelenterazine h (Systemically Administered) CTZ->Reaction O2 Molecular Oxygen (O₂) O2->Reaction Detector Cooled CCD Camera (IVIS) Light Photon Emission (~480 nm Light) Reaction->Light Oxidation of Substrate Light->Detector Signal Capture

Caption: Mechanism of light production and detection.

Advantage of Water-Soluble Formulation

G cluster_native Native Coelenterazine cluster_soluble Water-Soluble Coelenterazine h A1 Poor Water Solubility A2 Requires Toxic Solvents (Propylene Glycol, Alcohol) A1->A2 A3 Dose Limited by Toxicity A2->A3 A4 Lower Achievable Signal A3->A4 B1 High Water Solubility B2 Dissolves in Sterile Water (Iso-osmotic, Non-toxic) B1->B2 B3 Higher, Safer Doses Possible (e.g., 500 µg) B2->B3 B4 Higher Achievable Signal (up to 100x+) B3->B4

Caption: Comparison of native vs. water-soluble CTZ-h.

References

Application of Coelenterazine H in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine (B1669285) h is a key substrate for the bioluminescent enzyme Renilla luciferase (Rluc) and its variants, widely employed in the study of protein-protein interactions (PPIs) within living cells. Its primary application is in Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technology for monitoring the proximity of two molecules in real-time. This document provides detailed application notes and protocols for utilizing coelenterazine h in PPI studies, with a focus on the BRET technique.

BRET is a proximity-based assay that relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor molecule.[1] In a typical BRET experiment to study PPIs, two proteins of interest are genetically fused to a donor luciferase (e.g., a variant of Renilla luciferase) and an acceptor fluorophore (e.g., a variant of Green Fluorescent Protein, GFP), respectively.[2] When the two proteins interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer from the luciferase, upon oxidation of its substrate coelenterazine h, to the acceptor fluorophore.[1][3] This results in the emission of light by the acceptor at its characteristic wavelength.[2] The BRET signal, calculated as the ratio of acceptor emission to donor emission, is a direct measure of the interaction between the two proteins.[4]

Coelenterazine h is the preferred substrate for the BRET¹ system, where its oxidation by Renilla luciferase results in light emission peaking at approximately 480 nm.[2] This emission spectrum overlaps well with the excitation spectrum of commonly used yellow fluorescent proteins (YFPs) like Venus, making them suitable acceptor partners.[2]

Key Applications

  • Real-time monitoring of PPIs in living cells: BRET allows for the dynamic study of protein interactions in their native cellular environment.[2]

  • GPCR-protein interaction studies: A major application of BRET is in studying the interaction of G protein-coupled receptors (GPCRs) with regulatory proteins like β-arrestins.[2][5]

  • High-throughput screening for PPI inhibitors: The BRET assay is amenable to a high-throughput format, making it suitable for screening large compound libraries to identify molecules that disrupt specific PPIs.[6]

  • Studying transient and weak interactions: Enhanced BRET methodologies using brighter luciferase variants have enabled the detection of transient or weak protein-protein complexes.[2]

Data Presentation

Quantitative Comparison of Renilla Luciferase Variants with Coelenterazine h

The choice of Renilla luciferase variant can significantly impact the intensity of the BRET signal. The following table summarizes the relative luminescence intensities of different Rluc mutants when using coelenterazine h as a substrate.

Luciferase VariantRelative Luminescence Intensity (Arbitrary Units)Fold Increase vs. Rluc
Rluc~ 50,0001.0
hRluc~ 90,0001.8
Rluc2~ 180,0003.6
Rluc8~ 320,0006.4

Data adapted from a study comparing different luciferase mutants. The values represent maximal luminescence intensity with coelenterazine h.[2]

Spectral Properties of BRET¹ System Components
ComponentRolePeak Emission/Excitation Wavelength (nm)
Renilla luciferase (Rluc) + Coelenterazine hDonor~480
Yellow Fluorescent Protein (YFP)Acceptor~530 (Emission) / ~515 (Excitation)
Green Fluorescent Protein (GFP)Acceptor~510 (Emission) / ~488 (Excitation)

Experimental Protocols

General BRET Assay Protocol for Protein-Protein Interaction Studies

This protocol outlines the general steps for performing a BRET assay in mammalian cells to investigate the interaction between two proteins, Protein X and Protein Y.

1. Plasmid Construction:

  • Genetically fuse the coding sequence of Protein X to a Renilla luciferase variant (e.g., Rluc8) to create the donor construct (Protein X-Rluc8).

  • Genetically fuse the coding sequence of Protein Y to a yellow fluorescent protein variant (e.g., Venus) to create the acceptor construct (Protein Y-Venus).

  • Ensure that the fusion proteins are correctly expressed and retain their biological activity.

2. Cell Culture and Transfection:

  • Maintain a suitable mammalian cell line (e.g., HEK293) in appropriate culture medium.

  • Seed the cells into 96-well plates (white, clear-bottomed plates are recommended for both luminescence and fluorescence measurements).

  • Co-transfect the cells with the donor (Protein X-Rluc8) and acceptor (Protein Y-Venus) plasmids. The ratio of donor to acceptor plasmid should be optimized to ensure that the acceptor is not overexpressed, which can lead to bystander BRET.

  • Include control transfections:

    • Donor plasmid only.

    • Donor plasmid with an unrelated acceptor plasmid.

  • Incubate the cells for 24-48 hours to allow for protein expression.

3. BRET Measurement:

  • Prepare a stock solution of coelenterazine h (e.g., 1 mM in ethanol) and store it at -80°C.

  • Immediately before the assay, dilute the coelenterazine h stock solution to the final working concentration (typically 5 µM) in an appropriate assay buffer (e.g., PBS or HBSS).

  • Gently wash the cells with assay buffer.

  • Add the coelenterazine h working solution to each well.

  • Immediately measure the luminescence at two distinct wavelengths using a microplate reader capable of dual-channel luminescence detection.

    • Donor emission filter (e.g., 475-485 nm).[7][8]

    • Acceptor emission filter (e.g., 525-535 nm).[7][8]

4. Data Analysis:

  • Calculate the BRET ratio for each well using the following formula: BRET Ratio = (Acceptor Emission) / (Donor Emission)

  • To determine the net BRET signal, subtract the BRET ratio obtained from the donor-only control (or the control with an unrelated acceptor) from the BRET ratio of the experimental samples. Net BRET = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor Only)

  • A significant increase in the net BRET signal in cells co-expressing the interacting partners compared to controls indicates a specific protein-protein interaction.

Mandatory Visualizations

BRET_Signaling_Pathway cluster_donor Donor Molecule cluster_acceptor Acceptor Molecule Protein_X Protein X Rluc Renilla Luciferase (Rluc) Protein_X->Rluc fused to Protein_Y Protein Y Protein_X->Protein_Y Interaction Oxidation Oxidation Rluc->Oxidation YFP Yellow Fluorescent Protein (YFP) Protein_Y->YFP fused to Acceptor_Emission Acceptor Emission (~530 nm) YFP->Acceptor_Emission emits Coelenterazine_h Coelenterazine h (Substrate) Coelenterazine_h->Oxidation oxidized by Energy_Transfer BRET (<10 nm) Oxidation->Energy_Transfer Energy Donor_Emission Donor Emission (~480 nm) Oxidation->Donor_Emission Light Energy_Transfer->YFP excites

Caption: Bioluminescence Resonance Energy Transfer (BRET) signaling pathway.

BRET_Experimental_Workflow Start Start Plasmid_Construction 1. Plasmid Construction (Donor & Acceptor Fusion Proteins) Start->Plasmid_Construction Cell_Culture 2. Cell Culture & Transfection Plasmid_Construction->Cell_Culture Protein_Expression 3. Protein Expression (24-48 hours) Cell_Culture->Protein_Expression Assay_Preparation 4. Assay Preparation (Wash cells, Prepare Coelenterazine h) Protein_Expression->Assay_Preparation BRET_Measurement 5. BRET Measurement (Add Substrate, Read Luminescence) Assay_Preparation->BRET_Measurement Data_Analysis 6. Data Analysis (Calculate BRET Ratio) BRET_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a BRET-based PPI assay.

References

Detecting Reactive Oxygen Species (ROS) with Coelenterazine h: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the accurate and sensitive detection of ROS is paramount for both basic research and drug development. Coelenterazine (B1669285) h, a synthetic analog of native coelenterazine, has emerged as a potent chemiluminescent probe for the detection of specific ROS, particularly superoxide (B77818) anion (O₂⁻) and peroxynitrite (ONOO⁻).[1][2][3][4] Its utility is underscored by a high signal-to-noise ratio and its applicability in both in vitro and in vivo settings.[2][5] This document provides detailed application notes and experimental protocols for the use of Coelenterazine h in ROS detection.

Coelenterazine h offers significantly higher luminescence intensity—reportedly 10 to 20 times greater—than its native counterpart, making it an invaluable tool for detecting subtle changes in ROS levels.[5][6] Unlike some chemiluminescent probes, Coelenterazine h and its analogs do not appear to enhance superoxide production, which is a significant advantage for accurate ROS measurement.[1][7]

Mechanism of Action

The chemiluminescent reaction of Coelenterazine h is selectively triggered by superoxide anion and peroxynitrite.[1][3][8] The interaction leads to the oxidation of Coelenterazine h and the formation of a high-energy dioxetanone intermediate. This unstable intermediate then decomposes, yielding the light-emitting product, coelenteramide (B1206865), in an excited state. As the excited coelenteramide returns to its ground state, it releases energy in the form of visible light, which can be quantified to determine the concentration of the target ROS.[1]

ROS_Detection_Mechanism Mechanism of Coelenterazine h-based ROS Detection ROS Reactive Oxygen Species (Superoxide, Peroxynitrite) Intermediate Dioxetanone Intermediate (High Energy) ROS->Intermediate Oxidation CTZ_h Coelenterazine h CTZ_h->Intermediate Coelenteramide_excited Excited Coelenteramide* Intermediate->Coelenteramide_excited Decomposition Coelenteramide_ground Ground State Coelenteramide Coelenteramide_excited->Coelenteramide_ground Relaxation Light Light Emission (Chemiluminescence) Coelenteramide_excited->Light

Caption: Mechanism of Coelenterazine h chemiluminescence upon reaction with ROS.

Quantitative Data Summary

The following tables summarize key quantitative parameters of Coelenterazine h for ROS detection, compiled from various studies.

Table 1: Relative Luminescence of Coelenterazine Analogs

Coelenterazine AnalogRelative Luminescence Intensity vs. Native CoelenterazineReference
Coelenterazine h10-20x higher[6]
Coelenterazine hcp190x higher[9]
Coelenterazine cp15x higher[9]
Coelenterazine f~20x higher[9]
Coelenterazine fcp135x higher[9]
Coelenterazine ip~50x higher[9]

Table 2: Chemiluminescence Half-Life in Different Solvents

CompoundSolventHalf-Life (seconds)Reference
CoelenterazineMethanol (B129727)~6[1]
CoelenterazineWater/Acetate (B1210297) Buffer (pH 5.2)~1[1]
Coelenterazine Analog 1 (CLA-1)Methanol~4[1]
Coelenterazine Analog 1 (CLA-1)Water/Acetate Buffer (pH 5.2)~1[1]
Coelenterazine Analog 2 (CLA-2)Methanol~3[1]
Coelenterazine Analog 2 (CLA-2)Water/Acetate Buffer (pH 5.2)~1[1]

Experimental Protocols

Protocol 1: In Vitro ROS Detection in Cell Culture

This protocol details the measurement of ROS production in cultured cells, for example, in macrophages stimulated with phorbol (B1677699) myristate acetate (PMA).

Materials:

  • Coelenterazine h (stock solution in methanol or ethanol)

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium without phenol (B47542) red

  • PMA or other ROS-inducing agent

  • Luminometer or a low-light imaging system

Procedure:

  • Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well black plate and culture under standard conditions until they reach the desired confluency.

  • Preparation of Coelenterazine h Working Solution: Prepare a fresh working solution of Coelenterazine h in colorless cell culture medium or PBS. The final concentration typically ranges from 5 µM to 25 µM, but should be optimized for the specific cell type and experimental conditions.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Wash the cells gently with PBS.

    • Add the Coelenterazine h working solution to each well.

  • Stimulation and Measurement:

    • To induce ROS production, add the stimulating agent (e.g., PMA at a final concentration of 1.6 µmol/l) to the wells.[2] Include vehicle-treated wells as a negative control.

    • Immediately begin measuring the chemiluminescent signal using a luminometer or an imaging system. Sequential readings over a period of 60 minutes are recommended to capture the dynamic changes in ROS production.[2]

  • Data Analysis: Quantify the total light emission (total flux in p/s) for each well.[2] The background signal from unstimulated cells should be subtracted from the stimulated cell signal.

In_Vitro_Workflow In Vitro ROS Detection Workflow Start Seed Cells in 96-well Plate Prepare_CTZ Prepare Coelenterazine h Working Solution Start->Prepare_CTZ Wash_Cells Wash Cells with PBS Prepare_CTZ->Wash_Cells Add_CTZ Add Coelenterazine h to Cells Wash_Cells->Add_CTZ Stimulate Add ROS Stimulant (e.g., PMA) Add_CTZ->Stimulate Measure Measure Chemiluminescence (Luminometer/Imager) Stimulate->Measure Analyze Data Analysis Measure->Analyze

Caption: Workflow for in vitro detection of ROS using Coelenterazine h.

Protocol 2: In Vivo ROS Detection in Small Animals

This protocol provides a general guideline for detecting ROS in a mouse model of inflammation.

Materials:

  • Coelenterazine h

  • Ethanol (B145695)

  • 3N HCl

  • Phosphate-Buffered Saline (PBS)

  • Small animal in vivo imaging system (e.g., IVIS)

  • Animal model (e.g., mouse model of inflammatory bowel disease)

Procedure:

  • Preparation of Coelenterazine h Injection Solution:

    • Prepare a 5 mg/mL stock solution of Coelenterazine h in ethanol containing 2% v/v 3N HCl.[10]

    • For injection, dilute the stock solution in PBS. A common dilution is 20 µL of the stock solution in 130 µL of PBS.[10] The final injection volume is typically between 25-150 µL per mouse.

  • Animal Preparation and Baseline Imaging:

    • Anesthetize the animal according to approved institutional protocols.

    • Acquire a baseline image before injecting Coelenterazine h.

  • Coelenterazine h Administration:

    • Inject the prepared Coelenterazine h solution intravenously (i.v.). The recommended dosage is typically between 1 and 10 mg/kg.[7][10]

  • In Vivo Imaging:

    • Immediately after injection, place the animal in the imaging system.

    • Acquire images sequentially. The peak signal for i.v. injection is usually observed within the first 1 to 5 minutes post-injection.[7]

  • Data Analysis:

    • Quantify the chemiluminescent signal (total flux in p/s) from the region of interest.

    • Compare the signal intensity before and after the induction of the disease or treatment.

In_Vivo_Workflow In Vivo ROS Detection Workflow Prepare_Solution Prepare Coelenterazine h Injection Solution Anesthetize Anesthetize Animal Prepare_Solution->Anesthetize Baseline_Image Acquire Baseline Image Anesthetize->Baseline_Image Inject Inject Coelenterazine h (i.v.) Baseline_Image->Inject Image Acquire Chemiluminescent Images Inject->Image Analyze Quantify Signal from Region of Interest Image->Analyze

Caption: Workflow for in vivo detection of ROS using Coelenterazine h.

Concluding Remarks

Coelenterazine h is a highly sensitive and specific chemiluminescent probe for the detection of superoxide and peroxynitrite. Its superior brightness and favorable properties make it an excellent choice for a wide range of applications, from high-throughput screening in cell-based assays to non-invasive imaging of oxidative stress in living animals. The protocols provided herein offer a starting point for researchers to design and implement robust and reliable ROS detection assays. Optimization of probe concentration, incubation times, and measurement parameters is recommended for each specific experimental system to achieve the best results.

References

Application Notes and Protocols: Coelenterazine H Hydrochloride in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine (B1669285) h hydrochloride is a synthetic analog of native coelenterazine, serving as a high-sensitivity substrate for various luciferases, most notably Renilla luciferase (Rluc). Its enhanced luminescence intensity, approximately tenfold greater than its native counterpart, and favorable kinetics make it an invaluable tool in cancer cell research.[1][2] This document provides detailed application notes and protocols for the utilization of coelenterazine h hydrochloride in key areas of cancer research, including Bioluminescence Resonance Energy Transfer (BRET) assays for studying protein-protein interactions, bioluminescence imaging (BLI) for monitoring tumor progression, and reporter gene assays for analyzing gene expression.

Key Applications in Cancer Research

This compound's versatility allows for its application in a multitude of cancer research assays:

  • Monitoring Tumor Growth and Metastasis: In animal models, this compound is used as a substrate for luciferase-expressing cancer cells to non-invasively monitor tumor growth and metastatic spread in real-time.[1][3][4]

  • Assessing Drug Efficacy: Researchers can track the response of tumors to therapeutic agents by measuring the change in bioluminescent signal from luciferase-tagged cancer cells.[1]

  • Studying Protein-Protein Interactions: BRET assays utilize this compound to investigate the proximity and interaction of proteins, which is crucial for understanding signaling pathways dysregulated in cancer.[5][6][7]

  • Gene Expression Analysis: By linking a promoter of interest to a luciferase reporter gene, changes in gene expression in response to various stimuli can be quantified using this compound.[1]

  • High-Throughput Screening (HTS): The robust and sustained signal generated with this compound makes it suitable for HTS of compound libraries to identify potential inhibitors of specific cellular processes.[5]

  • Detection of Reactive Oxygen Species (ROS): This compound can be employed in chemiluminescent assays to detect levels of ROS within cells or tissues, which are often elevated in cancer cells.[1]

  • Intracellular Calcium Ion Detection: Coelenterazine h is sensitive to calcium ions, enabling its use in measuring fluctuations in intracellular calcium concentrations, which play a role in various cancer-related signaling pathways.[8][9][10]

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative parameters for the use of this compound in cancer cell research applications.

ParameterValueApplicationReference
Luminescence Intensity >10 times higher than native coelenterazineGeneral[1][2]
Typical Working Concentration 5 µM - 30 µMBRET Assays[5][6][8][9]
BRET Signal Duration Reliable for up to 3 hoursBRET Assays[5]
Z' Factor for HTS >0.5 for at least 80 minutesBRET-based HTS[5]
Stock Solution Concentration 10 mM (in methanol (B129727) or ethanol)General[8][9]
Working Solution Concentration 10 µM (in PBS or cell culture medium)General[8][9]
BRET Donor Emission Peak (Rluc) ~480 nmBRET¹ Assays[6][11]
BRET Acceptor Emission Peak (e.g., YFP) ~530 nmBRET¹ Assays[7][11]

Experimental Protocols

Protocol 1: In Vitro Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol details the steps for conducting a BRET assay to study protein-protein interactions in mammalian cells.

1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293, HeLa) in appropriate media.
  • Co-transfect cells with plasmids encoding the proteins of interest fused to a BRET donor (Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Include a control with cells expressing only the donor protein.

2. Cell Preparation:

  • 24-48 hours post-transfection, harvest the cells.
  • Resuspend the cell pellet in a suitable buffer (e.g., PBS or Kreb's-Ringers-HEPES buffer, pH 7.4) to a density of approximately 0.2 x 10⁶ cells/mL.[7]

3. BRET Measurement:

  • Dispense 100 µL of the cell suspension (approximately 20,000 cells) into each well of a white, opaque 96-well plate.[7]
  • Prepare a working solution of this compound at a final concentration of 5 µM.[6][11]
  • Add 5 µL of the coelenterazine h working solution to each well.[7]
  • Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters for the donor (e.g., 460 nm) and acceptor (e.g., 535 nm).[7]

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
  • Subtract the BRET ratio of the donor-only control from the BRET ratio of the experimental samples to obtain the net BRET signal.

Protocol 2: In Vivo Bioluminescence Imaging (BLI) of Tumor Growth

This protocol outlines the procedure for non-invasive imaging of luciferase-expressing tumors in a mouse model.

1. Animal Model Preparation:

  • Implant cancer cells stably expressing Renilla luciferase into the desired location (e.g., subcutaneously, orthotopically) of immunocompromised mice.
  • Allow the tumors to establish and grow to a palpable size.

2. Substrate Preparation and Administration:

  • Prepare a stock solution of this compound in an appropriate solvent like ethanol (B145695) or methanol.
  • For in vivo use, a water-soluble formulation of coelenterazine is recommended to avoid alcohol toxicity and improve sensitivity.[12] If using the hydrochloride salt, prepare a fresh working solution by diluting the stock in sterile PBS.
  • Administer the coelenterazine h solution to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).

3. Bioluminescence Imaging:

  • Anesthetize the mice and place them in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS).
  • Acquire bioluminescent images at various time points after substrate administration to capture the peak signal.

4. Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) around the tumor sites.
  • Quantify the bioluminescent signal (typically in photons/second/cm²/steradian) within the ROIs to monitor changes in tumor volume over time.

Visualizations

BRET_Signaling_Pathway BRET Signaling Pathway cluster_cell Cancer Cell ProteinA Protein A-Rluc (Donor) Interaction Protein Interaction ProteinA->Interaction Oxidation Oxidation ProteinA->Oxidation Enzyme ProteinB Protein B-YFP (Acceptor) ProteinB->Interaction AcceptorEmission Light Emission (~530 nm) ProteinB->AcceptorEmission Fluorescence Coelenterazine Coelenterazine h Coelenterazine->Oxidation Substrate EnergyTransfer Resonance Energy Transfer Oxidation->EnergyTransfer Energy DonorEmission Light Emission (~480 nm) Oxidation->DonorEmission Bioluminescence (No BRET) EnergyTransfer->ProteinB

Caption: Bioluminescence Resonance Energy Transfer (BRET) mechanism.

BLI_Workflow In Vivo Bioluminescence Imaging Workflow Start Implant Luciferase-Expressing Cancer Cells in Mouse TumorGrowth Allow Tumor Growth Start->TumorGrowth InjectSubstrate Administer Coelenterazine h TumorGrowth->InjectSubstrate Anesthetize Anesthetize Mouse InjectSubstrate->Anesthetize Image Acquire Bioluminescent Image Anesthetize->Image Analyze Quantify Signal (ROI Analysis) Image->Analyze End Monitor Tumor Progression Analyze->End

Caption: Workflow for in vivo bioluminescence imaging of tumors.

References

Troubleshooting & Optimization

How to improve Coelenterazine h hydrochloride signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coelenterazine (B1669285) h hydrochloride (h-CTZ). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioluminescence assays, thereby improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is Coelenterazine h hydrochloride and how does it differ from native Coelenterazine?

A1: this compound is a dehydroxy derivative of native Coelenterazine. It is a widely used substrate for luciferases such as Renilla luciferase and the photoprotein Aequorin.[1] Compared to native Coelenterazine, Coelenterazine h can produce a significantly higher initial light intensity with Aequorin (up to 20-fold), making it a more sensitive calcium ion sensor.[1][2][3] With Renilla luciferase, it generates a lower initial signal but with a longer-lasting kinetic profile.[1][3]

Q2: My background signal is very high. What are the common causes and how can I reduce it?

A2: High background luminescence is a frequent issue and is primarily caused by the auto-oxidation of Coelenterazine h in aqueous solutions.[2][4] This process is independent of the luciferase enzyme and generates background light, which decreases the assay's sensitivity.

Here are some key strategies to reduce background noise:

  • Prepare Fresh Working Solutions: Coelenterazine h is unstable in aqueous buffers.[4][5] Always prepare the working solution immediately before use.[1][5][6]

  • Optimize Substrate Concentration: Higher concentrations of Coelenterazine h can lead to increased auto-oxidation. Titrate the substrate concentration to find the optimal balance between a strong signal and low background.

  • Use Antioxidants: The inclusion of antioxidants in the assay buffer can help to stabilize the Coelenterazine h solution and reduce background luminescence.[7]

  • Consider Stabilized Substrates: For live-cell assays, consider using protected forms of Coelenterazine h, such as EnduRen™ or ViviRen™ Live Cell Substrates. These are less prone to auto-oxidation in the culture medium.[4]

Q3: The luminescent signal is weak. How can I increase it?

A3: A weak signal can result from several factors, from substrate degradation to suboptimal assay conditions.

To boost your signal, consider the following:

  • Check Substrate Integrity: Ensure your this compound has been stored correctly as a dry powder at -20°C or -80°C, protected from light, oxygen, and moisture, to prevent degradation.[1][8]

  • Optimize Enzyme and Substrate Concentrations: The signal intensity is dependent on both the luciferase and substrate concentrations. Ensure you are using an adequate amount of both. A typical starting concentration for Coelenterazine h is between 10 µM and 100 µM.[1][5][6]

  • Use an Appropriate Solvent for Stock Solution: For maximum solubility and stability of the stock solution, consider using a specialized solvent like NanoFuel Solvent or acidified and degassed methanol.[1]

  • Ensure Optimal Buffer Conditions: The pH of the assay buffer can influence enzyme activity. While Coelenterazine h is unstable at neutral to alkaline pH, the luciferase activity is often maximal in this range. Therefore, finding a balance is key.

Q4: The signal decays too quickly. How can I achieve a more stable, longer-lasting signal?

A4: Rapid signal decay is inherent to the kinetics of Renilla luciferase with Coelenterazine h, which produces a flash-type signal. However, several factors can exacerbate this.

For a more stable signal:

  • Use Coelenterazine h with Renilla Luciferase: Coelenterazine h naturally provides a longer-lasting signal with Renilla luciferase compared to native Coelenterazine.[1][3]

  • Optimize Reagent Concentrations: High concentrations of luciferase can lead to rapid substrate consumption. Reducing the enzyme concentration may help to prolong the signal.

  • Consider Mutant Luciferases: Some engineered Renilla luciferase mutants have been developed to provide a more stable signal output.[9][10]

  • Use Stabilized Live Cell Substrates: For continuous monitoring in live cells, substrates like EnduRen™ are designed to be cleaved by intracellular esterases, slowly releasing the active substrate and resulting in a stable luminescent signal for up to 24 hours.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that affect the signal-to-noise ratio in assays using this compound.

Problem: High Background Luminescence
Potential Cause Recommended Action
Auto-oxidation of Coelenterazine h Prepare the Coelenterazine h working solution immediately before the assay. Minimize the time the substrate is in an aqueous buffer before measurement.[1][5]
High Substrate Concentration Perform a concentration titration of Coelenterazine h to determine the lowest concentration that provides a robust signal.
Sub-optimal Buffer Composition Consider adding an antioxidant to the assay buffer to quench non-enzymatic luminescence.[7]
Contaminated Reagents or Labware Use fresh, high-purity reagents and dedicated labware for your luminescence assays.
Problem: Low Signal Intensity
Potential Cause Recommended Action
Degraded Coelenterazine h Stock Ensure proper storage of the lyophilized powder at -20°C or -80°C, protected from light and moisture.[1][8] Prepare a fresh stock solution.
Sub-optimal Substrate Concentration Titrate the Coelenterazine h concentration to ensure it is not the limiting factor. Typical working concentrations range from 10 µM to 100 µM.[1][5][6]
Low Luciferase Activity Verify the concentration and activity of your luciferase. Ensure the expression and purification of the enzyme were successful.
Inappropriate Assay Buffer Optimize the pH and composition of your assay buffer for your specific luciferase.
Incorrect Instrument Settings Ensure the luminometer is set to the appropriate sensitivity and integration time for your expected signal level.
Problem: Poor Signal Reproducibility
Potential Cause Recommended Action
Inconsistent Reagent Preparation Prepare fresh working solutions for each experiment. Use precise pipetting techniques.
Variable Incubation Times Standardize all incubation times, especially the time between substrate addition and measurement.
Temperature Fluctuations Perform assays at a consistent and controlled temperature, as enzyme kinetics are temperature-dependent.
Instability of Coelenterazine h in Aqueous Solution The signal from Coelenterazine h can change over time in aqueous solutions.[1] For plate reader assays, be mindful of the time delay between the first and last well measurements.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

Objective: To determine the optimal Coelenterazine h concentration that maximizes the signal-to-noise ratio.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acidified methanol)

  • Luciferase-expressing cell lysate or purified luciferase

  • Assay buffer (e.g., PBS, pH 7.4)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the Coelenterazine h stock solution in the assay buffer to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • In separate wells of the 96-well plate, add your luciferase sample (e.g., 20 µL of cell lysate).

  • For background measurement, add an equivalent volume of lysis buffer (without luciferase) to a set of control wells.

  • Initiate the reaction by adding an equal volume of each Coelenterazine h working concentration to the sample and control wells (e.g., 100 µL).

  • Immediately measure the luminescence in a plate reader.

  • Calculate the signal-to-noise ratio for each concentration: S/N = (Signal_with_luciferase - Background_with_luciferase) / (Background_without_luciferase).

  • Plot the S/N ratio against the Coelenterazine h concentration to identify the optimal concentration.

Data Presentation:

Coelenterazine h (µM)Average Signal (RLU)Average Background (RLU)Signal-to-Noise Ratio
0.1
1
5
10
25
50
100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ctz Prepare Serial Dilutions of Coelenterazine h add_ctz Add Coelenterazine h to Wells prep_ctz->add_ctz prep_luc Aliquot Luciferase and Control Samples prep_luc->add_ctz measure Measure Luminescence Immediately add_ctz->measure calc_sn Calculate Signal-to-Noise Ratio measure->calc_sn plot Plot S/N vs. Concentration calc_sn->plot determine_opt Determine Optimal Concentration plot->determine_opt

Caption: Workflow for optimizing Coelenterazine h concentration.

troubleshooting_logic cluster_signal Signal Issues cluster_background Background Issues start Low Signal-to-Noise Ratio low_signal Is the signal low? start->low_signal high_bg Is the background high? start->high_bg check_storage Check Substrate Storage and Preparation low_signal->check_storage Yes optimize_conc Optimize Enzyme/Substrate Concentrations check_storage->optimize_conc fresh_solution Use Freshly Prepared Substrate Solution high_bg->fresh_solution Yes titrate_ctz Titrate Coelenterazine h Concentration fresh_solution->titrate_ctz use_antioxidant Consider Using Antioxidants titrate_ctz->use_antioxidant

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

Technical Support Center: Troubleshooting Low Signal with Coelenterazine h in Luciferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal issues in luciferase assays utilizing Coelenterazine h. The following frequently asked questions (FAQs) and troubleshooting advice will help you identify and resolve common problems to ensure robust and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my luminescent signal weak or absent when using Coelenterazine h?

A low or absent signal in your luciferase assay can stem from several factors, ranging from reagent integrity to suboptimal experimental conditions. The most common culprits include degradation of Coelenterazine h, insufficient luciferase expression, or the presence of interfering substances in your assay. A systematic approach to troubleshooting is often the most effective way to pinpoint the issue.

To diagnose the potential cause of a weak signal, consider the following workflow:

G start Low or No Signal Detected reagent_check Step 1: Verify Reagent Integrity start->reagent_check ctz_h_prep Is Coelenterazine h properly stored and freshly prepared? reagent_check->ctz_h_prep luciferase_activity Is the luciferase enzyme active? ctz_h_prep->luciferase_activity Yes solution Problem Identified & Addressed ctz_h_prep->solution No, review storage and preparation experimental_setup Step 2: Evaluate Experimental Setup luciferase_activity->experimental_setup Yes luciferase_activity->solution No, check cell lysate or purified enzyme transfection_efficiency Is transfection efficiency optimal? experimental_setup->transfection_efficiency promoter_activity Is the promoter driving luciferase expression active? transfection_efficiency->promoter_activity Yes transfection_efficiency->solution No, optimize transfection protocol assay_conditions Step 3: Check Assay Conditions promoter_activity->assay_conditions Yes promoter_activity->solution No, use a stronger promoter or induce expression quenching Are there quenching agents in the sample (e.g., phenol (B47542) red)? assay_conditions->quenching buffer_ph Is the assay buffer pH optimal? quenching->buffer_ph No quenching->solution Yes, remove quenching agents from media buffer_ph->solution Yes buffer_ph->solution No, adjust buffer pH

Figure 1. Troubleshooting workflow for low or no signal.
Q2: How can I prevent the degradation of Coelenterazine h?

Coelenterazine h is highly susceptible to auto-oxidation, particularly when in solution and exposed to oxygen, light, and moisture.[1][2] Proper handling and storage are critical to maintaining its activity.

Storage of Lyophilized Powder:

  • Store at -20°C or for long-term storage at -80°C.[1][2]

  • Protect from light by using amber vials or by wrapping vials in foil.[1]

  • Store under an inert gas like argon to prevent oxidation.[1][2]

Preparation and Storage of Stock Solutions:

  • Dissolve lyophilized Coelenterazine h in high-quality, anhydrous methanol (B129727) or ethanol (B145695).[3] Do not use DMSO as it can promote oxidation.

  • Prepare stock solutions at a high concentration (e.g., 1 mg/mL).

  • Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • Store stock solutions at -20°C or -80°C, protected from light.

Preparation of Working Solutions:

  • Prepare the final working solution fresh before each experiment.[1][3]

  • The working solution is significantly less stable than the stock solution; some protocols recommend using it within two to three hours of preparation.[3]

Condition Recommendation Rationale
Storage Temperature (Lyophilized) -20°C (short-term) or -80°C (long-term)Minimizes auto-oxidation.
Storage Atmosphere Inert gas (e.g., Argon)Prevents oxidation from atmospheric oxygen.[1][2]
Light Exposure Store in the dark (amber vials/foil)Coelenterazine h is light-sensitive.[1]
Solvent for Stock Solution Anhydrous Methanol or EthanolPromotes stability compared to aqueous solutions.
Working Solution Preparation Prepare fresh before each useAqueous solutions have limited stability.[1][3]

Table 1. Summary of Storage and Handling Recommendations for Coelenterazine h.

Q3: What are the optimal assay conditions for a Renilla luciferase assay using Coelenterazine h?

Optimal assay conditions are crucial for maximizing signal output. Key parameters to consider are pH, temperature, and the composition of the assay buffer.

  • pH: Most commercial luciferase assay buffers have a pH between 7.0 and 8.0. The optimal pH for Renilla luciferase activity is generally around 8.0.

  • Temperature: Luciferase assays are typically performed at room temperature (20-25°C). Ensure all reagents and samples have equilibrated to room temperature before starting the assay.

  • Assay Buffer Composition:

    • Avoid using media that contains pH indicators like phenol red, as it can absorb the light emitted by the luciferase and quench the signal.[4]

    • High concentrations of certain salts can inhibit luciferase activity.

    • The presence of serum in the media can increase the auto-oxidation of Coelenterazine h, leading to higher background signals.[5]

Parameter Optimal Range/Condition Reason
pH 7.5 - 8.5Optimal for Renilla luciferase enzymatic activity.
Temperature 20 - 25°C (Room Temperature)Ensures consistent enzyme kinetics.
Assay Medium Phenol red-free mediumPhenol red quenches the luminescent signal.[4]
Serum Minimize or remove from final assaySerum components can increase Coelenterazine h auto-oxidation.[5]

Table 2. Optimal Assay Conditions for Coelenterazine h-based Luciferase Assays.

Q4: My signal is present but decays very quickly. Is this normal for Coelenterazine h?

The kinetics of the light reaction with Coelenterazine h and Renilla luciferase are characterized by a lower initial signal intensity but a more prolonged "glow" type kinetic compared to native coelenterazine, which produces a bright, transient "flash" of light.[2][6]

If you are experiencing a rapid decay of signal, it may be due to:

  • High Luciferase Concentration: An excess of enzyme can rapidly consume the substrate, leading to a flash-like signal. Consider diluting your cell lysate.

  • Substrate Instability: If the Coelenterazine h working solution was not prepared fresh, it may be rapidly degrading.

  • Inappropriate Assay Buffer: Some buffer components can accelerate the reaction or degrade the substrate.

G cluster_native Native Coelenterazine cluster_h Coelenterazine h a1 High Initial Signal ('Flash') a2 Rapid Decay a1->a2 b1 Lower Initial Signal b2 Prolonged Signal ('Glow') b1->b2

Figure 2. Signal kinetics of Native Coelenterazine vs. Coelenterazine h.

Detailed Experimental Protocols

Protocol 1: Preparation of Coelenterazine h Stock and Working Solutions
  • Equilibration: Allow the lyophilized Coelenterazine h vial and the anhydrous methanol or ethanol to come to room temperature.

  • Reconstitution: Under dim light, add the appropriate volume of anhydrous alcohol to the vial of lyophilized Coelenterazine h to achieve a stock concentration of 1 mg/mL. Mix gently by inverting the tube until fully dissolved. Do not vortex.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C.

  • Working Solution Preparation: Immediately before the assay, thaw an aliquot of the stock solution. Dilute the stock solution to the final working concentration (typically 10-100 µM) in the appropriate assay buffer.[2] Keep the working solution on ice and protected from light until use, and use it within 2-3 hours.[3]

Protocol 2: Standard Luciferase Assay with Cell Lysates
  • Cell Lysis:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add an appropriate volume of passive lysis buffer to the cells.

    • Incubate at room temperature with gentle rocking for 15 minutes.

    • Transfer the lysate to a microfuge tube and centrifuge to pellet cell debris.

    • Transfer the supernatant (cell lysate containing the luciferase) to a new tube.

  • Assay Plate Preparation:

    • Add 20 µL of cell lysate to each well of an opaque-walled 96-well plate.

  • Signal Initiation and Measurement:

    • Prepare the Coelenterazine h working solution as described in Protocol 1.

    • Using a luminometer with an injector, add 100 µL of the working solution to each well and begin measurement immediately.

    • If an injector is not available, manually add 100 µL of the working solution to each well, mix briefly, and measure the luminescence immediately.

    • For "glow" assays, a pre-incubation of 10 minutes after substrate addition may be required before measurement to allow the signal to stabilize.[4]

    • Set the integration time on the luminometer (typically 1-10 seconds).

G start Start Assay wash_cells Wash Cells with PBS start->wash_cells lyse_cells Add Lysis Buffer and Incubate wash_cells->lyse_cells clarify_lysate Centrifuge to Pellet Debris lyse_cells->clarify_lysate transfer_lysate Transfer Lysate to Assay Plate clarify_lysate->transfer_lysate add_substrate Add Working Solution to Lysate transfer_lysate->add_substrate prepare_substrate Prepare Fresh Coelenterazine h Working Solution prepare_substrate->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence end End measure_luminescence->end

Figure 3. Experimental workflow for a standard luciferase assay.

Quantitative Data Summary

The stability of Coelenterazine h is a critical factor for obtaining reliable results. The following table summarizes the known stability information. Note that precise half-life can vary depending on the specific composition of buffers and media.

Substrate Solvent/Medium Temperature Approximate Half-life Reference
Coelenterazine h Cell culture medium + 10% FBS37°C~25 minutes[7]
Native Coelenterazine Cell culture medium + 10% FBS37°C~17 minutes[7]
Coelenterazine h Working Solution Commercial Assay BufferRoom TemperatureActivity stable for up to 3 hours
Coelenterazine h Working Solution Commercial Assay BufferRoom TemperatureUse within 2 hours for best results[3]

Table 3. Stability of Coelenterazine h in Solution.

For further assistance, please consult the material safety data sheet (MSDS) and technical documentation provided by your reagent supplier.

References

Coelenterazine h Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing coelenterazine (B1669285) h hydrochloride, ensuring its stability is paramount for reproducible and reliable experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid coelenterazine h hydrochloride?

A1: Solid this compound is stable when stored under the correct conditions. It is crucial to protect it from light, moisture, and oxygen.[1][2] The recommended storage temperature is -20°C for short to medium-term storage and -80°C for long-term storage to maintain its integrity.[2][3] The compound should be kept in a tightly sealed container, preferably under an inert gas like argon, and in a desiccated environment to prevent degradation.[1][2][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared using appropriate solvents and stored correctly to maximize their shelf-life. It is recommended to dissolve this compound in methanol (B129727) or ethanol (B145695).[5][6][7] Avoid using solvents like DMSO or DMF, as they can oxidize the compound.[6][8] For maximum stability, some suppliers offer specialized solvents that can enhance solubility and prolong the solution's viability.[2] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month, always protected from light.[9]

Q3: My this compound solution has changed color. Is it still usable?

A3: A significant color change in your this compound solution may indicate degradation. The solution is typically a clear yellow.[3][10] Oxidation, often caused by exposure to air or inappropriate solvents, can lead to a change in color and a decrease in luminescent activity.[2][8] It is recommended to prepare fresh working solutions for each experiment from a properly stored stock solution to ensure optimal performance.[2]

Q4: What is the stability of this compound in aqueous solutions?

A4: this compound is not stable in aqueous solutions for extended periods.[6] It is prone to auto-oxidation in such environments.[2][11] Therefore, it is crucial to prepare aqueous working solutions immediately before use.[9][12] The rate of degradation in aqueous buffers can be significant, with a noticeable loss of activity occurring within hours at room temperature.[3][10]

Q5: Can I refreeze my reconstituted this compound solution?

A5: While it is possible to refreeze reconstituted solutions, it is generally not recommended due to the potential for degradation with each freeze-thaw cycle.[3] If you must refreeze a stock solution, it should be done quickly and stored at -80°C. For best results, aliquot the stock solution upon initial preparation into single-use volumes.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no luminescence signal 1. Degraded this compound.2. Incorrect solvent used for stock solution.3. Improper storage of solid or stock solution.4. Aqueous working solution prepared too far in advance.1. Use a fresh vial of solid this compound.2. Ensure stock solutions are prepared in methanol or ethanol.[6]3. Verify that the solid is stored at -20°C or -80°C, protected from light and moisture.[1][3]4. Prepare aqueous working solutions immediately before the assay.[2]
High background signal 1. Auto-oxidation of this compound in the assay buffer.1. Prepare the working solution fresh.2. Consider using a slightly acidic buffer (pH 6-6.5) to reduce the rate of auto-oxidation.[11]
Inconsistent results between experiments 1. Inconsistent concentration of active this compound due to degradation.2. Freeze-thaw cycles of the stock solution.1. Aliquot stock solutions into single-use volumes to ensure consistent concentration.[9]2. Always use a fresh aliquot for each experiment.

Stability and Storage Conditions Summary

Form Storage Temperature Solvent Duration Key Considerations
Solid -20°CN/A≥ 4 years[7][13][14]Protect from light, moisture, and air.[1][4][15] Store under inert gas.[2]
Solid -80°CN/ALong-termRecommended for extended storage to maximize shelf-life.[2][3]
Stock Solution -20°CMethanol or EthanolUp to 1 month[9]Aliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution -80°CMethanol or EthanolUp to 6 months[9]Aliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Working Solution Room TemperatureAssay Buffer (e.g., PBS)Should be used immediatelyUnstable; significant activity loss in hours.[3][10]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under a fume hood, add the appropriate volume of anhydrous methanol or ethanol to the vial to achieve the desired concentration (e.g., 1 mg/mL). To prevent oxidation, it is good practice to use degassed and acidified alcohol.[2]

  • Vortex the vial until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

Protocol for Preparation of Aqueous Working Solution

  • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

  • Immediately before use, dilute the stock solution to the final desired concentration in your assay buffer (e.g., PBS).

  • Mix gently but thoroughly.

  • Use the working solution without delay to minimize degradation.

Visual Guides

G cluster_storage Solid this compound Storage Solid Solid Coelenterazine h HCl Temp -20°C to -80°C Solid->Temp Light Protect from Light Solid->Light Moisture Desiccate Solid->Moisture Air Inert Gas (Argon) Solid->Air

Caption: Optimal storage conditions for solid this compound.

G cluster_workflow Solution Preparation and Degradation Pathway Solid Solid Coelenterazine h HCl Dissolve Dissolve in Methanol/Ethanol Solid->Dissolve Stock Stock Solution (-80°C / -20°C) Dissolve->Stock Dilute Dilute in Aqueous Buffer Stock->Dilute Degradation Oxidation & Loss of Activity Stock->Degradation Improper Storage Working Working Solution (Use Immediately) Dilute->Working Working->Degradation Exposure to Air/Light

Caption: Workflow for this compound solution preparation and factors leading to degradation.

References

Preventing auto-oxidation of Coelenterazine h in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Coelenterazine h, with a specific focus on preventing its auto-oxidation in solution.

Frequently Asked Questions (FAQs)

Q1: What is Coelenterazine h and how does it differ from native Coelenterazine?

Coelenterazine h is a synthetic analog of native Coelenterazine, a luciferin (B1168401) responsible for the bioluminescence in many marine organisms. The key structural difference is the absence of a hydroxyl group at the C-2 position of the imidazopyrazinone core. This modification results in a significantly higher luminescence intensity, often reported to be 10- to 20-fold greater than that of native Coelenterazine when used with luciferases like Renilla luciferase or photoproteins like aequorin.[1][2] This enhanced brightness makes Coelenterazine h a preferred substrate for sensitive assays.

Q2: Why is my Coelenterazine h solution losing activity so quickly?

Coelenterazine h is highly susceptible to auto-oxidation, a spontaneous reaction with dissolved oxygen that leads to its degradation and loss of luminescent potential.[1] This process is particularly rapid in aqueous solutions at neutral or alkaline pH. Once in an aqueous buffer, the stability of Coelenterazine h can decline significantly, with a complete loss of activity possible overnight at room temperature.[3]

Q3: What are the optimal storage conditions for Coelenterazine h?

To minimize auto-oxidation, Coelenterazine h should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture.[1][2] For long-term storage, -70°C or -80°C is recommended.[1] The container should be tightly sealed, and for optimal stability, the powder should be stored under an inert gas like argon to displace oxygen.[4]

Q4: What is the best solvent for preparing a Coelenterazine h stock solution?

Anhydrous or HPLC-grade methanol (B129727) or ethanol (B145695) are the recommended solvents for preparing Coelenterazine h stock solutions.[5] It is crucial to avoid using dimethyl sulfoxide (B87167) (DMSO) as it can accelerate the oxidation of Coelenterazine h.[4] For maximum stability, the alcohol can be acidified and degassed prior to use.[1]

Q5: How can I improve the stability of my Coelenterazine h working solution?

Several strategies can be employed to enhance the stability of aqueous Coelenterazine h working solutions:

  • pH: Maintaining a slightly acidic pH (between 3 and 6) can help prevent auto-oxidation.[3]

  • Antioxidants: The addition of fresh, crystalline ascorbic acid can act as a stabilizer to some extent.[3]

  • Temperature: Prepare working solutions fresh and use them immediately. If temporary storage is necessary, keep the solution on ice and protected from light.

  • Degassing: Using degassed buffers can help to reduce the amount of dissolved oxygen available for the auto-oxidation reaction.

Q6: Can I freeze my Coelenterazine h stock solution?

While it is always recommended to prepare fresh solutions immediately before use, many researchers have reported successfully freezing stock solutions in methanol or ethanol at -20°C to -70°C with no ill effects.[3] If you choose to freeze your stock solution, it should be warmed to room temperature before use.

Troubleshooting Guides

Issue 1: High Background Signal in Luminescence Assay
Potential Cause Troubleshooting Step
Auto-oxidation of Coelenterazine h Prepare fresh working solutions of Coelenterazine h immediately before the assay. Minimize the time the working solution is exposed to air and light. Consider using a commercially available stabilizing buffer if high background persists.
Contaminated Reagents or Labware Use fresh, high-purity solvents and buffers. Ensure all labware is thoroughly cleaned to remove any potential contaminants that could catalyze oxidation.
Presence of Serum Albumin Auto-oxidation of Coelenterazine h is known to be higher in the presence of serum, largely due to albumin.[6][7][8] If possible, reduce the serum concentration in your assay medium or perform the assay in a serum-free buffer.
Issue 2: Low or No Luminescence Signal
Potential Cause Troubleshooting Step
Degraded Coelenterazine h Ensure that the lyophilized Coelenterazine h has been stored correctly. Prepare a fresh stock solution from a new vial of lyophilized powder.
Incorrect Solvent for Stock Solution Confirm that the stock solution was prepared in methanol or ethanol, not DMSO.
Precipitation of Coelenterazine h Coelenterazine h has limited solubility in aqueous solutions.[5] Ensure that the final concentration in your assay buffer does not exceed its solubility limit. Visually inspect the solution for any precipitate.
Incorrect pH of Assay Buffer While acidic pH helps with stability in storage, most luciferase enzymes have an optimal pH closer to neutral (pH 7-8). Ensure your assay buffer pH is optimal for the specific luciferase you are using.
Insufficient Incubation Time When preparing aqueous solutions, allowing them to stand for 20-30 minutes at room temperature can help stabilize the solution as dissolved oxygen is consumed.[3]

Data Presentation

Table 1: Solubility of Coelenterazine h in Various Solvents

SolventApproximate SolubilityReference
Methanol~0.5 mg/mL[5]
Ethanol~0.5 mg/mL[5]
WaterInsoluble[2]
DMSOSoluble (but promotes oxidation)[4]

Table 2: Stability of Coelenterazine h in Different Media

MediumHalf-life at 37°CKey FactorReference
Cell Culture Medium with 10% FBS~25 minutesPresence of serum components, including albumin, accelerates auto-oxidation.[9]
Phosphate Buffered Saline (PBS)Longer than in serum-containing mediaLower concentration of components that catalyze auto-oxidation.[7]

Experimental Protocols

Protocol 1: Preparation of Coelenterazine h Stock and Working Solutions

Objective: To prepare stable stock and ready-to-use working solutions of Coelenterazine h.

Materials:

  • Lyophilized Coelenterazine h

  • Anhydrous or HPLC-grade methanol or ethanol

  • Assay buffer (e.g., PBS, pH 7.4, or a specific buffer for your luciferase)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the vial of lyophilized Coelenterazine h to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of methanol or ethanol to the vial to achieve the desired concentration (e.g., 1 mL for 1 mg of Coelenterazine h).

    • Vortex briefly to ensure complete dissolution.

    • Optional: For extended storage, aliquot the stock solution into smaller volumes in microcentrifuge tubes, purge with argon or nitrogen gas, and store at -20°C or -70°C, protected from light.

  • Working Solution Preparation (e.g., 10 µM):

    • Important: Prepare the working solution immediately before use.

    • Calculate the required volume of the stock solution to dilute into your assay buffer to achieve the final desired concentration.

    • Add the calculated volume of the Coelenterazine h stock solution to the assay buffer.

    • Mix gently by inverting the tube. Avoid vigorous vortexing which can introduce more oxygen.

    • Let the working solution stand at room temperature for 20-30 minutes before use to allow for stabilization.[3]

Mandatory Visualizations

Coelenterazine_h_Auto_oxidation_Pathway Coelenterazine_h Coelenterazine h (Active) Coelenteramide_h Coelenteramide h (Inactive) + Light Coelenterazine_h->Coelenteramide_h Auto-oxidation Oxygen Dissolved Oxygen (O2) Oxygen->Coelenteramide_h Factors Accelerating Factors: - Neutral/Alkaline pH - DMSO - Serum Albumin Factors->Coelenteramide_h

Caption: Pathway of Coelenterazine h auto-oxidation.

Experimental_Workflow_Luciferase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Coelenterazine h Stock Solution (Methanol/Ethanol) P2 Prepare Fresh Working Solution (Aqueous Buffer) P1->P2 A1 Add Working Solution to Luciferase Sample P2->A1 A2 Incubate Briefly A1->A2 A3 Measure Luminescence A2->A3 D1 Analyze Luminescence Data A3->D1

Caption: Workflow for a typical luciferase assay.

Troubleshooting_Logic start Problem: Low/No Signal or High Background q1 Is the Coelenterazine h solution freshly prepared? start->q1 a1_no Action: Prepare fresh stock and working solutions q1->a1_no No q2 Was the stock solution prepared in Methanol/Ethanol? q1->q2 Yes a1_no->q2 a2_no Action: Prepare new stock in appropriate solvent q2->a2_no No q3 Is the assay buffer pH optimal for the luciferase? q2->q3 Yes a2_no->q3 a3_no Action: Adjust buffer pH q3->a3_no No q4 Is there high background in the presence of serum? q3->q4 Yes a3_no->q4 a4_yes Action: Reduce serum concentration or use serum-free media q4->a4_yes Yes end Problem Resolved q4->end No a4_yes->end

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Optimizing Coelenterazine h Hydrochloride Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Coelenterazine (B1669285) h hydrochloride for successful in vivo bioluminescence imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Coelenterazine h hydrochloride for in vivo use?

A1: this compound has limited solubility in aqueous solutions. While it is soluble in organic solvents like ethanol (B145695) and methanol (B129727) at approximately 0.5 mg/mL, these can be toxic to animals, especially at higher doses.[1] For in vivo studies, it is highly recommended to use a commercially available water-soluble formulation of Coelenterazine h.[2][3] These formulations are designed to be isosmotic, non-toxic, and free of propylene (B89431) glycol and alcohol, allowing for safer intravenous injections at higher concentrations.[2]

Q2: How should I prepare and store this compound solutions?

A2: For crystalline Coelenterazine h, a stock solution can be made by dissolving it in the solvent of choice, which should be purged with an inert gas.[1] A common protocol involves creating a 5 mg/mL stock solution in ethanol with 2% v/v 3N HCl.[4] However, it is not recommended to store stock solutions for extended periods.[5] Ideally, solutions should be prepared fresh immediately before use.[5][6] If storage is necessary, aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[7] Once diluted into an aqueous solution for injection, stability decreases significantly, and the solution may be completely inactive overnight at room temperature.[5] Water-soluble formulations should be reconstituted according to the manufacturer's instructions, typically with sterile water, not PBS.[2] Reconstituted water-soluble Coelenterazine h may lose about 10% of its activity after 24 hours at room temperature.[2]

Q3: What is the optimal dose and administration route for this compound in mice?

A3: The optimal dose and administration route can vary depending on the specific experiment and the location of the luciferase-expressing cells. For intravenous (IV) injections, a recommended dosage for mice is between 15 – 100 µg per mouse.[4] Water-soluble formulations can be injected at higher concentrations, up to 500 µg in 100 µl, leading to a stronger signal.[2][3] Intravenous injection via the tail vein is often preferred for optimal distribution throughout the body and a rapid peak signal.[2][4] Distinct temporal differences in the signal have been observed between intravenous and intraperitoneal delivery, so the choice of route should be consistent within a study.[8]

Q4: When should I start imaging after injecting this compound?

A4: For intravenous injections, it is recommended to image the animals as soon as possible to capture the peak signal.[4] The kinetics of the bioluminescent signal can vary based on the specific Coelenterazine analog and the delivery method.[8] Some pro-substrates of Coelenterazine h are designed for prolonged bioluminescence, with signals lasting for several hours.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Bioluminescent Signal 1. Inactive Reagent: Coelenterazine h solution may have degraded due to improper storage or being prepared too far in advance.[5][6]1. Always prepare fresh Coelenterazine h solution immediately before use.[5][6] If using a stock solution, ensure it was stored correctly at -80°C and protected from light.[7]
2. Low Reporter Gene Expression: The expression of Renilla luciferase in the target cells may be insufficient.2. Verify the expression of the reporter gene using methods like qPCR or Western blotting.[11]
3. Poor Substrate Bioavailability: The Coelenterazine h may not be reaching the target cells effectively.3. Ensure the correct injection technique (e.g., successful tail vein injection). Consider using a water-soluble formulation for better distribution and higher achievable concentrations.[2][3]
High Background Signal 1. Auto-oxidation of Coelenterazine: Coelenterazine analogs can auto-oxidize, especially in the presence of serum albumin, leading to non-specific light emission.[8]1. Use a high-quality, purified Coelenterazine h. Slightly acidic solutions (pH 3-6) can help prevent auto-oxidation.[5]
2. Chow Fluorescence: Certain components in animal chow can autofluoresce.2. Use a purified diet for at least one week before imaging to reduce background from chow.[11]
High Variability Between Animals 1. Inconsistent Injection: Variations in the volume or success of the injection can lead to different substrate concentrations.1. Use a consistent and practiced injection technique. For IV injections, use a 25-gauge needle or higher.[4]
2. Differences in Animal Physiology: Individual differences in metabolism and circulation can affect substrate distribution and signal kinetics.2. Normalize the data by using a secondary reporter if possible.[6] Randomize animals into experimental groups.

Experimental Protocols

Protocol 1: Preparation and Intravenous Injection of this compound (Standard Formulation)
  • Prepare Stock Solution: Make a 5 mg/mL stock solution of this compound in Ethanol + 2% v/v 3N HCl.[4]

  • Prepare Injection Solution: Immediately before injection, add 20 µL of the stock solution to 130 µL of sterile Phosphate-Buffered Saline (PBS).[4] This results in a final volume of 150 µL containing 100 µg of Coelenterazine h.

  • Animal Injection: For a mouse, inject 25 – 150 µL of the prepared solution intravenously via the tail vein using a 25-gauge or higher needle.[4] This corresponds to a dose of approximately 15 - 100 µg per mouse.[4]

  • Imaging: Proceed with imaging immediately after injection to capture the peak signal.[4]

Protocol 2: Preparation and Intravenous Injection of Water-Soluble Coelenterazine h
  • Reconstitution: Warm a vial of water-soluble Coelenterazine h to room temperature.[2] Add 100 µL of sterile water (do not use PBS) to one vial (typically containing 500 µg).[2]

  • Dissolution: Allow the powder to rehydrate for 3 minutes, then vortex until completely dissolved. Let the vial sit for 5-10 minutes to allow air bubbles to disappear.[2] The solution can be further diluted with a sterile 0.9% NaCl solution if a lower concentration is desired.[2]

  • Animal Injection: Draw up the desired volume with an insulin (B600854) syringe. For a 100 µg dose, inject 20 µL of the reconstituted solution. For a 500 µg dose, inject the full 100 µL.[2] Inject slowly via the tail vein.[2]

  • Imaging: Begin imaging immediately after injection.

Data Presentation

Table 1: Solubility of Coelenterazine h Formulations

Formulation Solvent Approximate Solubility Reference
Coelenterazine h (crystalline solid)Ethanol, Methanol~0.5 mg/mL[1]
Water-Soluble Coelenterazine hSterile WaterUp to 5 mg/mL (500 µg in 100 µL)[2]

Table 2: Recommended Intravenous Dosage for Mice

Formulation Recommended Dose per Mouse Typical Injection Volume Reference
Standard Formulation15 - 100 µg25 - 150 µL[4]
Water-Soluble Formulation100 - 500 µg20 - 100 µL[2][3]

Visualizations

experimental_workflow prep Prepare Coelenterazine h Solution (Fresh) injection Inject Coelenterazine h (e.g., IV Tail Vein) prep->injection animal_prep Prepare Animal (e.g., Anesthetize) animal_prep->injection imaging Acquire Bioluminescent Image Immediately injection->imaging analysis Analyze Data (Quantify Signal) imaging->analysis conclusion Interpret Results analysis->conclusion

In Vivo Bioluminescence Imaging Workflow

troubleshooting_flowchart start Weak or No Signal? check_reagent Was Coelenterazine h solution prepared fresh? start->check_reagent Yes success Signal Optimized start->success No prepare_fresh ACTION: Prepare fresh Coelenterazine h solution. check_reagent->prepare_fresh No check_expression Is reporter gene expression confirmed? check_reagent->check_expression Yes prepare_fresh->check_expression validate_expression ACTION: Validate expression (e.g., qPCR, Western Blot). check_expression->validate_expression No check_injection Was injection successful and consistent? check_expression->check_injection Yes validate_expression->check_injection improve_injection ACTION: Refine injection technique. check_injection->improve_injection No consider_formulation Consider using a water-soluble formulation. check_injection->consider_formulation Yes improve_injection->consider_formulation

Troubleshooting Weak Bioluminescent Signal

References

Reducing background luminescence with Coelenterazine h

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coelenterazine h in luminescence-based assays.

Troubleshooting Guide: High Background Luminescence

High background luminescence can be a significant issue in assays using Coelenterazine h, leading to reduced sensitivity and inaccurate results. This guide addresses common causes and provides step-by-step solutions.

Problem: My assay exhibits high background signal when using Coelenterazine h.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Autoluminescence of Coelenterazine h Coelenterazine and its analogs can spontaneously oxidize in aqueous solutions, especially in the presence of serum, leading to light emission independent of luciferase activity.[1][2][3]1. Prepare Fresh Solutions: Always prepare Coelenterazine h solutions immediately before use.[4][5][6] 2. Protect from Light: Store Coelenterazine h powder and solutions protected from light to minimize degradation.[6][7] 3. Optimize Concentration: Use the lowest possible concentration of Coelenterazine h that still provides a robust signal. High concentrations can increase background.[8] 4. Consider Stabilized Analogs: For live-cell assays or prolonged experiments, consider using pro-substrates like EnduRen™ or ViviRen™, which are more stable and have lower autoluminescence.[1][2][9]
Contamination Contamination of reagents, samples, or labware can introduce substances that react with Coelenterazine h or interfere with the assay.1. Use Fresh Reagents: Prepare fresh buffers and media.[4] 2. Aseptic Technique: Use sterile pipette tips for each sample and reagent to prevent cross-contamination.[8] 3. Clean Equipment: Ensure luminometer and other equipment are clean.
Assay Plate Issues The type of microplate used can significantly impact background readings.1. Use White or Opaque Plates: White plates are generally recommended for luminescence assays to maximize signal reflection.[10] However, if cross-talk between wells is an issue, consider opaque white plates or black plates.[10][11] 2. Avoid Plate Phosphorescence: Some plates can absorb light and emit it later (phosphorescence). Test your plates for background signal before running the assay.
High Luciferase Expression Very high levels of luciferase expression can lead to rapid substrate depletion and a saturated signal, which may be misinterpreted as high background.[8][11]1. Dilute Lysate/Sample: Perform a serial dilution of your cell lysate or sample to find an optimal concentration within the linear range of the assay.[4][8] 2. Reduce Transfection Amount: If using a reporter assay, reduce the amount of luciferase plasmid DNA used for transfection.[11]
Incubation Time Prolonged incubation times can lead to increased autoluminescence and signal decay.Optimize Incubation Time: Determine the optimal incubation time for your specific assay by performing a time-course experiment.[8]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using Coelenterazine h over native coelenterazine?

Coelenterazine h typically produces a significantly higher luminescent intensity, often reported to be 10- to 20-fold greater than that of native coelenterazine.[7][12] This makes it particularly useful for detecting small changes in luciferase activity or when the signal is weak.

Q2: How should I prepare and store Coelenterazine h?

It is best to store Coelenterazine h as a dry powder at -20°C or -80°C, protected from light and moisture.[6][7] For use, dissolve it in an appropriate solvent like methanol (B129727) or ethanol (B145695) to create a stock solution.[6][13] This stock solution should also be stored at -20°C or below. It is crucial to prepare the final working solution fresh before each experiment by diluting the stock in your assay buffer, as Coelenterazine h is unstable in aqueous solutions.[5][6]

Q3: Can I use Coelenterazine h for live-cell imaging?

Yes, Coelenterazine h is cell-permeable and commonly used for live-cell imaging. However, due to its instability and potential for autoluminescence in culture media, it is often recommended to use stabilized derivatives like EnduRen™ or ViviRen™ for long-term imaging.[1][2] These pro-substrates are modified to be more stable in culture medium and are cleaved by intracellular esterases to release the active Coelenterazine h inside the cells, thereby reducing background and providing a more sustained signal.[2]

Q4: What factors can inhibit the luciferase reaction with Coelenterazine h?

Certain compounds can inhibit the catalytic activity of luciferase. For example, some flavonoids and other small molecules can interfere with the enzyme.[4] Additionally, colored compounds in your sample might quench the luminescent signal.[4] It is important to run appropriate controls to check for potential inhibitory effects of your test compounds.

Q5: My results show high variability between replicates. What could be the cause?

High variability can stem from several sources, including:

  • Pipetting Errors: Inaccurate pipetting can lead to different amounts of reagents or samples in each well. Using a master mix for your reagents can help minimize this.[4][11]

  • Inconsistent Cell Plating: Uneven cell distribution in the wells can affect transfection efficiency and luciferase expression levels.[11]

  • Reagent Degradation: Using old or improperly stored Coelenterazine h or other reagents can lead to inconsistent results.[4]

Experimental Protocols

Protocol 1: Preparation of Coelenterazine h Working Solution
  • Prepare Stock Solution: Allow the vial of Coelenterazine h powder to equilibrate to room temperature before opening to prevent condensation. Dissolve the powder in high-purity methanol or ethanol to a stock concentration of 1 mg/mL. Mix gently by inverting the tube until fully dissolved. Store this stock solution at -20°C or -80°C, protected from light.

  • Prepare Working Solution: Immediately before the assay, dilute the Coelenterazine h stock solution to the desired final concentration in your assay buffer (e.g., PBS). A common starting concentration is 1-10 µM.[5] Protect the working solution from light and use it within a few hours.

Protocol 2: General Luciferase Assay for Background Assessment
  • Plate Preparation: Dispense your cell lysate or purified luciferase into the wells of a white, opaque 96-well plate. Include "no-luciferase" control wells containing only the assay buffer to measure the background luminescence of the substrate and buffer alone.

  • Substrate Addition: Using a luminometer with an injector, add the freshly prepared Coelenterazine h working solution to each well. If an injector is not available, manually add the substrate and mix quickly.

  • Measurement: Immediately measure the luminescence. The integration time should be optimized for your instrument and assay, but a typical starting point is 1-10 seconds.

  • Data Analysis: Subtract the average luminescence from the "no-luciferase" control wells from the readings of your sample wells to determine the net luciferase-dependent signal.

Visualizations

Experimental_Workflow_for_Reducing_Background Prep_CTZh Prepare Fresh Coelenterazine h Solution Add_CTZh Add Coelenterazine h Working Solution Prep_CTZh->Add_CTZh Prep_Reagents Prepare Fresh Assay Reagents Dispense_Samples Dispense Samples & Controls into Microplate Prep_Reagents->Dispense_Samples Dispense_Samples->Add_CTZh Measure_Lumi Measure Luminescence Immediately Add_CTZh->Measure_Lumi Analyze_Data Analyze Data (Subtract Background) Measure_Lumi->Analyze_Data Troubleshoot High Background? Troubleshoot Analyze_Data->Troubleshoot

Caption: Workflow for minimizing background luminescence in Coelenterazine h assays.

Signaling_Pathway_Luciferase_Reaction Coelenterazine_h Coelenterazine h Intermediate Dioxetanone Intermediate Coelenterazine_h->Intermediate + O2 Luciferase Luciferase (e.g., Renilla) Luciferase->Intermediate Oxygen O2 Coelenteramide Coelenteramide* Intermediate->Coelenteramide CO2 CO2 Intermediate->CO2 Light Light (hv) ~466 nm Coelenteramide->Light Ground_State Coelenteramide Light->Ground_State Relaxation

Caption: Simplified reaction pathway of Coelenterazine h catalyzed by luciferase.

References

Cell permeability issues with Coelenterazine h hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell permeability issues with Coelenterazine (B1669285) h hydrochloride (CTZ-h).

Frequently Asked Questions (FAQs)

Q1: What is Coelenterazine h hydrochloride and what are its primary applications?

This compound (CTZ-h) is a synthetic analog of native coelenterazine, the luciferin (B1168401) substrate for Renilla luciferase (RLuc) and its variants like RLuc8.[1][2] It is widely used in bioluminescence-based assays, including Bioluminescence Resonance Energy Transfer (BRET) for studying protein-protein interactions and as a calcium indicator when combined with the photoprotein aequorin.[1][3][4][5] CTZ-h is often preferred over native coelenterazine for certain applications due to its ability to produce a higher initial light output with apoaequorin (up to 20-fold greater) and a longer-lasting signal with Renilla luciferase, which can be advantageous in high-throughput screening.[2][4]

Q2: I am observing a weak or no bioluminescent signal in my live-cell assay. Could this be a cell permeability issue?

Yes, a weak or absent signal is a common indicator of poor cell permeability of CTZ-h. For the bioluminescent reaction to occur, CTZ-h must cross the cell membrane to interact with the intracellular luciferase. If the substrate cannot efficiently enter the cells, the resulting signal will be low.[6][7] Other factors can also contribute to a weak signal, such as low luciferase expression, suboptimal substrate concentration, or rapid substrate degradation.[6][7]

Q3: Are there known cellular mechanisms that can actively remove Coelenterazine h from cells?

Yes, a significant factor affecting the intracellular concentration of coelenterazine and its analogs is the activity of multidrug resistance (MDR) transporters, specifically the MDR1 P-glycoprotein (Pgp).[8] This transporter actively effluxes CTZ-h from the cell, reducing its availability for the luciferase enzyme and leading to a diminished signal.[8] This is a critical consideration in cell lines with high Pgp expression.[8]

Q4: How does the stability of Coelenterazine h in culture media affect experimental results?

Coelenterazine h is susceptible to auto-oxidation, especially in aqueous solutions like cell culture media, which can lead to a significant loss of active substrate and an increase in background luminescence.[9] In cell culture medium containing 10% fetal bovine serum (FBS) at 37°C, the half-life of CTZ-h is approximately 25 minutes.[9] This instability necessitates that working solutions be prepared fresh and used promptly.[1][4][10]

Troubleshooting Guide: Cell Permeability and Signal Issues

This guide addresses common problems related to CTZ-h permeability and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Weak or No Signal in Live Cells Poor Cell Permeability: CTZ-h is not efficiently entering the cells.1. Optimize Incubation Time and Temperature: Increase the incubation time of cells with CTZ-h (e.g., 1-4 hours) to allow for more substrate to enter.[1][10] Ensure incubation is performed at 37°C. 2. Adjust Substrate Concentration: The optimal working concentration can vary between cell types. Titrate the CTZ-h concentration, typically within a range of 1-10 µM.[1][10] 3. Consider a Different Coelenterazine Analog: Some analogs, like Coelenterazine f, have been reported to have higher cell permeability.[11][12][13]
MDR1 P-glycoprotein (Pgp) Efflux: The cell line expresses high levels of Pgp, which actively removes CTZ-h.[8]1. Use Pgp Inhibitors: Co-incubate cells with a known Pgp inhibitor (e.g., verapamil, cyclosporin (B1163) A, or GF120918) to block the efflux pump. This can significantly increase the intracellular CTZ-h concentration and enhance the signal.[8] 2. Select a Different Cell Line: If possible, use a cell line with known low expression of MDR transporters.
Substrate Instability/Degradation: CTZ-h is auto-oxidizing in the assay medium before it can enter the cells.[9]1. Prepare Fresh Solutions: Always prepare the CTZ-h working solution immediately before use.[1][4][10] 2. Protect from Light: CTZ-h is light-sensitive. Keep stock and working solutions protected from light at all times.[1][4] 3. Use Stabilized Formulations: Consider using commercially available stabilized substrates like EnduRen™ or ViviRen™, which are protected from oxidation and are cleaved by intracellular esterases to release active CTZ-h inside the cell.[9]
High Background Signal Auto-oxidation of CTZ-h: The substrate is oxidizing in the medium, leading to chemiluminescence independent of the luciferase enzyme.[9]1. Minimize Incubation Time: Use the shortest effective incubation time to reduce the opportunity for auto-oxidation. 2. Reduce Substrate Concentration: High concentrations can lead to increased background. Use the lowest concentration that gives a robust signal-to-noise ratio. 3. Perform Background Subtraction: Always include control wells with no cells (media + CTZ-h) and/or cells not expressing the luciferase to measure and subtract the background signal.
Inconsistent Results Between Experiments Variability in Reagent Preparation/Handling: Inconsistent preparation of CTZ-h solutions can lead to variable results.1. Standardize Solvents: Dissolve CTZ-h powder in a suitable solvent like ethanol (B145695) or methanol (B129727) before diluting into aqueous buffers or media.[14][15] Do not use DMSO , as it can promote oxidation.[15] 2. Ensure Complete Solubilization: Vortex thoroughly to ensure the compound is fully dissolved before making the final dilution. 3. Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., ethanol) is consistent across all wells and is low enough not to affect cell viability.

Quantitative Data Summary

The following tables provide key quantitative data for working with this compound.

Table 1: Solubility and Stock Solution Preparation

Parameter Value / Recommendation Source
Molecular Weight 407.5 g/mol [15]
Recommended Solvents Ethanol, Methanol[1][14][15]
Solubility in Ethanol ≥ 50 mg/mL (112.63 mM)[1]
Solubility in Methanol ~0.5 mg/mL[15]
Incompatible Solvents DMSO (may cause oxidation)[15]
Stock Solution Storage Aliquot and store at -80°C for up to 1 year, protected from light.[14]

Table 2: Typical Experimental Parameters

Parameter Typical Range Application Source
Working Concentration 1 - 10 µMBRET, Calcium Imaging[1][10]
Incubation Time 1 - 4 hours (cell-dependent)Live Cell Loading[1][10]
Incubation Temperature 37°CLive Cell Assays[16][17]
Assay Buffer PBS or Cell Culture MediumGeneral Use[1][10]

Experimental Protocols

Protocol 1: General Live-Cell Bioluminescence Assay

This protocol provides a basic workflow for measuring intracellular Renilla luciferase activity using CTZ-h.

  • Cell Preparation: Plate cells in a white, clear-bottom 96-well plate and grow to the desired confluency.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CTZ-h in ethanol.

    • Immediately before use, dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS to the final desired working concentration (e.g., 5 µM). Protect the working solution from light.

  • Substrate Loading:

    • Remove the old medium from the cells.

    • Add the CTZ-h working solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically.

  • Signal Measurement:

    • Measure luminescence using a plate luminometer. Readings should be taken immediately after the incubation period.[16][17]

Protocol 2: BRET Assay for Protein-Protein Interactions

This protocol outlines the key steps for a BRET assay using CTZ-h.

  • Cell Transfection: Co-transfect cells with plasmids encoding the donor (Renilla luciferase fusion protein) and the acceptor (e.g., YFP fusion protein).

  • Cell Seeding: After 24-48 hours, harvest and resuspend the transfected cells in a suitable buffer (e.g., PBS or Kreb's-Ringers-HEPES medium).[16] Dispense the cell suspension into a white 96-well plate.[16][17]

  • Substrate Addition: Prepare a fresh working solution of CTZ-h (typically 5 µM final concentration).[18]

  • Signal Detection: Add the CTZ-h solution to the wells. Immediately measure the luminescence signal at two distinct wavelengths using a plate reader equipped with appropriate filters for the BRET donor (e.g., 475 nm) and acceptor (e.g., 525-530 nm).[3][16][18]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

Visualizations

Experimental Workflow for a Live-Cell Luminescence Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare CTZ-h Stock Solution (Ethanol) C Dilute CTZ-h to Working Solution in Media A->C B Culture Cells in 96-Well Plate D Add Working Solution to Cells B->D C->D E Incubate at 37°C (1-4 hours) D->E F Measure Luminescence E->F G Subtract Background F->G H Analyze Data G->H

Caption: Workflow for live-cell luminescence assays using Coelenterazine h.

Signaling Pathway: Pgp-Mediated Efflux of Coelenterazine h

G cluster_out Extracellular Space cluster_in Intracellular Space CTZ_out Coelenterazine h Membrane Cell Membrane CTZ_out->Membrane Passive Diffusion CTZ_in Coelenterazine h RLuc Renilla Luciferase CTZ_in->RLuc Substrate Pgp MDR1 (Pgp) Efflux Pump CTZ_in->Pgp Binding Light Bioluminescence RLuc->Light Reaction Membrane->CTZ_in Pgp->CTZ_out Active Efflux Inhibitor Pgp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks

Caption: Mechanism of Pgp-mediated efflux affecting intracellular CTZ-h levels.

References

How to dissolve Coelenterazine h hydrochloride for injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coelenterazine (B1669285) h hydrochloride. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Coelenterazine h hydrochloride for in vivo injections?

A1: For in vivo applications, water-soluble formulations of Coelenterazine h are available and are considered the safest option to avoid the toxicity associated with solvents like propylene (B89431) glycol.[1][2] These formulations are isosmotic and can be dissolved in sterile water.[1] If a water-soluble formulation is not available, a stock solution can be prepared in ethanol (B145695) and then diluted into a final injection vehicle.[3][4] A common method involves creating a stock solution in ethanol and then diluting it into a mixture of polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline.[4]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents like methanol (B129727) and ethanol.[5][6] It is recommended to prepare stock solutions in these solvents at a concentration of approximately 0.5 mg/mL to 1 mg/mL.[5][7] To prevent oxidation, the solvent should be purged with an inert gas like argon or nitrogen before dissolving the compound.[5] It is strongly advised not to use dimethyl sulfoxide (B87167) (DMSO) for stock solutions as Coelenterazine and its derivatives can be unstable in this solvent.[8][9]

Q3: What are the storage conditions for this compound powder and stock solutions?

A3: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C and protected from light.[5][10][11] Stock solutions in methanol or ethanol should also be stored at -20°C or below, protected from light, and ideally under an inert atmosphere.[8][9] Methanol or ethanol stock solutions can be stored for up to six months or longer under these conditions.[12] Aqueous working solutions are not stable and should be prepared fresh before use.[9] There is an approximate 10% loss of activity after 24 hours when a reconstituted aqueous solution is stored at room temperature.[1]

Q4: Can I use phosphate-buffered saline (PBS) to dissolve water-soluble this compound?

A4: It is recommended to use sterile water to dissolve water-soluble formulations of this compound, not PBS.[1] After initial dissolution in water, the solution can be further diluted with a sterile 0.9% NaCl solution if needed.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in the final injection solution The compound has limited solubility in aqueous buffers. The concentration of the organic co-solvent (e.g., ethanol) in the final solution is too low.For non-water-soluble forms, ensure the final injection vehicle contains an appropriate percentage of co-solvents like PEG300 and Tween-80 to maintain solubility.[4] Prepare the solution by sequentially adding the co-solvents and mixing well at each step.[4] Gentle heating or sonication can also aid dissolution.[4]
Low or no bioluminescent signal The this compound has degraded due to improper storage or handling (exposure to light, oxygen, or incompatible solvents like DMSO).[7][8][9] The working solution was not freshly prepared.[9] The pH of the final solution is not optimal.Always store the solid compound and stock solutions protected from light at -20°C or below.[5][11] Prepare aqueous working solutions immediately before use.[4][9] Ensure the pH of the final buffer is suitable; slightly acidic conditions (pH 3-6) can help prevent auto-oxidation.[13]
Inconsistent results between experiments The stock solution may have evaporated during storage, leading to a change in concentration.[12] The this compound may have precipitated out of the solution due to buffer composition or pH.[13]Use tightly sealing screw-cap vials and consider wrapping them with Parafilm to prevent evaporation of alcohol-based stock solutions.[12] Always inspect the final solution for clarity and precipitates before use.[13]
Toxicity observed in animal models The injection vehicle contains high concentrations of potentially toxic solvents like propylene glycol.[1][2]Whenever possible, use commercially available water-soluble formulations of Coelenterazine h to avoid the use of toxic co-solvents.[1][2] If co-solvents are necessary, use formulations with lower toxicity profiles, such as those containing PEG300 and Tween-80 in saline.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection (Water-Soluble Formulation)

This protocol is for commercially available water-soluble Coelenterazine h.

  • Bring the vial of lyophilized water-soluble Coelenterazine h to room temperature.[1]

  • Add the recommended volume of sterile water (do not use PBS) to the vial. For example, add 100 µL of sterile water to a vial containing 500 µg of the compound to achieve a concentration of 500 µ g/100 µl.[1]

  • Allow the powder to rehydrate for 3 minutes.[1]

  • Vortex the vial until the powder is completely dissolved. This may take up to a minute.[1]

  • Let the vial sit on the bench for approximately 5-10 minutes to allow air bubbles to disappear.[1]

  • The resulting clear yellow solution is ready for injection. If a lower concentration is desired, it can be further diluted with a sterile 0.9% NaCl solution.[1]

  • Draw up the desired volume into an insulin (B600854) syringe for injection.[1]

Protocol 2: Preparation of this compound for Intravenous Injection (Using Co-solvents)

This protocol is for the non-water-soluble form of this compound.

  • Prepare a stock solution of this compound in ethanol at a concentration of 12.5 mg/mL.[4]

  • To prepare a 1 mL working solution, follow these steps in order, mixing thoroughly after each addition:

    • Take 100 µL of the 12.5 mg/mL ethanol stock solution.

    • Add it to 400 µL of PEG300 and mix evenly.[4]

    • Add 50 µL of Tween-80 and mix evenly.[4]

    • Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.[4]

  • This will result in a clear solution with a final concentration of 1.25 mg/mL.[4] The final solvent composition will be 10% ethanol, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • The working solution should be prepared fresh on the day of use.[4]

Data Presentation

Table 1: Solubility of Coelenterazine h and its Analogs in Various Solvents

CompoundSolventSolubilityReference
Coelenterazine hEthanol~0.5 mg/mL[5]
Coelenterazine hMethanol~0.5 mg/mL[5]
Coelenterazine 400a (hydrochloride)DMSO~0.5 mg/mL[11]
Coelenterazine 400a (hydrochloride)Dimethyl formamide~0.5 mg/mL[11]
Coelenterazine 400a (hydrochloride)EthanolSlightly soluble[11]
Water-soluble h-CoelenterazineSterile WaterUp to 500 µ g/100 µl[1]
This compound10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL[4]

Visualizations

Dissolution_Troubleshooting start Start: Dissolving Coelenterazine h HCl solvent_choice Choose appropriate solvent system start->solvent_choice dissolution_check Is the solution clear? solvent_choice->dissolution_check precipitation Precipitation or cloudiness observed dissolution_check->precipitation No ready Solution is ready for use dissolution_check->ready Yes troubleshoot Troubleshoot: - Use co-solvents - Gentle heating/sonication - Check pH precipitation->troubleshoot troubleshoot->dissolution_check low_signal Low/no bioluminescent signal? ready->low_signal check_storage Check storage conditions: - Protected from light? - Stored at -20°C or below? - Freshly prepared? low_signal->check_storage Yes end End low_signal->end No degradation Potential Degradation check_storage->degradation degradation->start Prepare fresh solution

Caption: Troubleshooting workflow for dissolving this compound.

Coelenterazine_Degradation cluster_main Factors Leading to Degradation cluster_factors Coelenterazine Coelenterazine h HCl (Active) Degraded Coelenteramide + Light (Inactive) Coelenterazine->Degraded Oxidation Light Light Exposure Light->Degraded Oxygen Oxygen (Air) Oxygen->Degraded DMSO DMSO Solvent DMSO->Degraded Time Time in Aqueous Solution Time->Degraded

References

Coelenterazine h hydrochloride lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with coelenterazine (B1669285) h hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is coelenterazine h hydrochloride and why is it used?

This compound is a synthetic analog of coelenterazine, the luciferin (B1168401) (light-producing substrate) for various marine luciferases, most notably Renilla luciferase (RLuc). It is widely used in bioluminescence-based assays such as reporter gene assays, Bioluminescence Resonance Energy Transfer (BRET), and calcium sensing. The "h" designation indicates a modification that often results in a higher luminescent signal compared to native coelenterazine.

Q2: What are the common causes of lot-to-lot variability with this compound?

Lot-to-lot variability can arise from several factors, primarily related to the purity and stability of the compound. Key contributors include:

  • Purity Level: The percentage of active this compound in a given lot can vary. Impurities may not be inert and could inhibit the luciferase enzyme or quench the luminescent signal.

  • Presence of Degradation Products: Coelenterazine and its analogs are susceptible to oxidation. The primary degradation product, coelenteramide, can act as a competitive inhibitor of Renilla luciferase, reducing the signal.

  • Solubility and Formulation: Differences in the physical properties of the powder between lots can affect its solubility, leading to inconsistencies in the effective concentration of the working solution.

  • Storage and Handling: Improper storage or repeated freeze-thaw cycles of stock solutions can accelerate degradation, leading to performance differences between a new lot and an older, improperly stored one.

Q3: How can lot-to-lot variability impact my experimental results?

Inconsistent performance of this compound can manifest in several ways:

  • Reduced Signal Intensity: A lower purity lot or one with significant degradation will produce a weaker luminescent signal.

  • Increased Background Signal: Some impurities may be auto-luminescent, increasing the background and reducing the signal-to-noise ratio.

  • Altered Assay Kinetics: The kinetics of the light-producing reaction may be affected, leading to faster or slower signal decay.

  • Poor Reproducibility: The most significant impact is a lack of reproducibility between experiments run with different lots, compromising the reliability of your data.

Q4: My signal is much lower than expected with a new lot. What should I do?

First, confirm that your experimental setup is correct (e.g., cell viability, transfection efficiency, correct buffer composition). If the issue persists, it is likely related to the new lot of this compound. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

Issue 1: Low Luminescence Signal
Possible Cause Troubleshooting Step
Lower purity of the new lotRefer to the Certificate of Analysis (CoA) for the purity specification. If possible, perform an in-house quality control check as described in the "Experimental Protocols" section.
Degradation of the compoundPrepare a fresh stock solution from the new lot. Ensure proper storage of the solid compound and the stock solution (see protocol below).
Inaccurate concentration of the stock solutionRe-weigh the solid compound and prepare a new stock solution. Ensure complete dissolution.
Inhibition by impuritiesConsider using a higher concentration of the new lot to see if the signal can be recovered. However, be aware that this may also increase background signal.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Auto-luminescence of impuritiesMeasure the luminescence of the assay buffer with the new lot of this compound in the absence of the luciferase enzyme. Compare this to the background from a previous, well-performing lot.
Contamination of reagentsUse fresh, high-purity solvents and buffers to prepare your coelenterazine working solution.
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Step
Incomplete dissolution of the solidEnsure the this compound is fully dissolved when preparing the stock solution. Gentle warming or sonication may be necessary, but avoid excessive heat.
Precipitation of the compound in the assay bufferVisually inspect the working solution for any precipitate. The solubility of coelenterazine can be pH-dependent.

Quantitative Data on Lot-to-Lot Variability

The following table provides a representative example of how lot-to-lot variability in purity can impact the performance of a Renilla luciferase assay.

Lot IDPurity (by HPLC)Relative Luminescence Units (RLU)Signal-to-Noise Ratio
Lot A (Reference)99.2%1,500,0001500
Lot B95.5%1,150,0001100
Lot C91.8%850,000780

This is illustrative data based on typical observations. Actual results may vary depending on the specific assay conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a fume hood.

  • Dissolution: Dissolve the powder in anhydrous ethanol (B145695) or methanol (B129727) to a final concentration of 1-5 mg/mL. Do not use DMSO or DMF as they can oxidize the compound.[1]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

  • Handling: When using a frozen aliquot, thaw it immediately before use and keep it on ice, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control of a New Lot of this compound

This protocol outlines a basic functional check for a new lot against a previously validated, well-performing lot (reference lot).

  • Prepare Stock Solutions: Prepare stock solutions of both the new lot and the reference lot of this compound at the same concentration, following Protocol 1.

  • Prepare Luciferase Lysate: Prepare a cell lysate containing a stable expression of Renilla luciferase.

  • Set up the Assay: In a white, opaque 96-well plate, add the luciferase lysate to a series of wells.

  • Prepare Working Solutions: Prepare working solutions of both the new and reference lots by diluting the stock solutions to the final assay concentration in the appropriate assay buffer.

  • Measure Luminescence: Using a luminometer, inject the working solution from the reference lot into a set of wells and immediately measure the luminescence. Repeat this for the new lot.

  • Data Analysis: Compare the signal intensity, kinetics (if performing a kinetic read), and background signal between the two lots. A significant drop in signal intensity (>20%) may indicate a problem with the new lot.

Visualizations

Coelenterazine_Degradation_Pathway Coelenterazine Degradation Pathway Coelenterazine Coelenterazine h Oxidized_Intermediate Dioxetanone Intermediate Coelenterazine->Oxidized_Intermediate Oxidation (O2) Coelenteramide Coelenteramide h (Inhibitor) Oxidized_Intermediate->Coelenteramide Light Light Emission Oxidized_Intermediate->Light

Caption: Oxidative degradation of coelenterazine h.

QC_Workflow New Lot QC Workflow Start Receive New Lot Prep_Stocks Prepare Stock Solutions (New & Reference Lots) Start->Prep_Stocks Run_Assay Run Parallel Luciferase Assays Prep_Stocks->Run_Assay Compare_Data Compare Signal Intensity & Background Run_Assay->Compare_Data Decision Signal comparable to reference? Compare_Data->Decision Pass Lot Passed (Proceed with experiments) Decision->Pass Yes Fail Lot Failed (Contact supplier) Decision->Fail No

Caption: Quality control workflow for new lots.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Signal with New Lot Check_Prep Prepare fresh stock solution? Start->Check_Prep Check_QC Run QC against reference lot? Check_Prep->Check_QC No Signal_Restored Signal Restored Check_Prep->Signal_Restored Yes Check_Purity Check CoA Purity Check_QC->Check_Purity Lot performs poorly Check_QC->Signal_Restored Lot performs well Contact_Supplier Contact Supplier Check_Purity->Contact_Supplier

Caption: Decision tree for troubleshooting low signal.

References

Validation & Comparative

Coelenterazine h vs. Furimazine: A Comparative Guide for NanoLuc Luciferase Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the NanoLuc® luciferase system, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison of Coelenterazine (B1669285) h and Furimazine, highlighting their performance differences with NanoLuc (Nluc) luciferase and providing supporting experimental data and protocols.

Furimazine, a novel imidazopyrazinone, was specifically engineered as a substrate for the highly stable and intensely luminescent NanoLuc luciferase.[1] In contrast, Coelenterazine h is a derivative of the native coelenterazine, which is the natural substrate for the wild-type deep-sea shrimp luciferase from which NanoLuc was derived.[2] While NanoLuc can utilize coelenterazine and its derivatives, its catalytic efficiency and light output are significantly optimized for furimazine.[3][4]

Performance Comparison

Experimental data consistently demonstrates the superior performance of Furimazine in combination with NanoLuc luciferase across key metrics, including light output, signal stability, and signal-to-background ratio.

Quantitative Data Summary
Performance MetricFurimazine with NanoLucCoelenterazine h with NanoLucReference
Relative Light Output ~30-fold higher than native coelenterazine.[3] The Nluc/Furimazine pair is ~2.5 million-fold brighter than the original Oplophorus luciferase with coelenterazine in mammalian cells.Significantly lower than Furimazine; considered an inferior substrate.[4][3][4]
Signal Half-Life Glow-type luminescence with a half-life of >2 hours.[1]Shorter signal duration compared to Furimazine.[1]
Apparent Km ~10 µMData for Coelenterazine h is not readily available, but for native coelenterazine, it is also ~10 µM.[3]
Maximum Luminescence (Apparent Vmax) ~30-fold higher than native coelenterazine.Significantly lower than Furimazine.[3]
Emission Maximum ~460 nm~466 nm[1]
Signal-to-Background Ratio High, due to the stability of furimazine and low autoluminescence.[5]Lower, as coelenterazine and its derivatives can exhibit higher auto-oxidation.[5]

Signaling Pathway and Experimental Workflow

The fundamental reaction for both substrates involves the NanoLuc-catalyzed oxidation of the luciferin, resulting in the emission of light. However, the efficiency of this reaction is markedly different.

Bioluminescent Reaction Pathway

reaction_pathway Bioluminescent Reaction of NanoLuc Luciferase cluster_furimazine With Furimazine (Optimized) cluster_coelenterazine_h With Coelenterazine h (Sub-optimal) Nluc_F NanoLuc Intermediate_F Excited Furimamide Nluc_F->Intermediate_F Furimazine Furimazine Furimazine->Intermediate_F O2_F O2 O2_F->Intermediate_F Product_F Furimamide + CO2 Intermediate_F->Product_F Light_F Bright Blue Light (~460 nm) Intermediate_F->Light_F Nluc_C NanoLuc Intermediate_C Excited Amidopyrazine Nluc_C->Intermediate_C Coelenterazine_h Coelenterazine h Coelenterazine_h->Intermediate_C O2_C O2 O2_C->Intermediate_C Product_C Coelenteramide h + CO2 Intermediate_C->Product_C Light_C Dimmer Blue Light (~466 nm) Intermediate_C->Light_C

Caption: NanoLuc reaction with Furimazine vs. Coelenterazine h.

General Experimental Workflow for Substrate Comparison

experimental_workflow Experimental Workflow for Substrate Comparison cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis P1 Prepare NanoLuc Luciferase Solution (e.g., purified enzyme or cell lysate) A1 Pipette NanoLuc solution into a 96-well white plate P1->A1 P2 Prepare Substrate Stock Solutions (Furimazine and Coelenterazine h in appropriate solvent) A4 Inject Substrate (Furimazine or Coelenterazine h) P2->A4 P3 Prepare Assay Buffer A2 Add Assay Buffer P3->A2 A1->A2 A3 Equilibrate plate to desired temperature (e.g., room temperature) A2->A3 A3->A4 D1 Immediately measure luminescence using a luminometer A4->D1 D2 Record kinetic measurements over time (e.g., every 2 minutes for 2 hours) D1->D2 DA3 Calculate Signal-to-Background Ratio D1->DA3 DA1 Determine Peak RLU and Total Light Output D2->DA1 DA2 Calculate Signal Half-Life D2->DA2 DA4 Compare Performance Metrics DA1->DA4 DA2->DA4 DA3->DA4

Caption: Workflow for comparing luciferase substrate performance.

Experimental Protocols

The following provides a detailed methodology for a key experiment to compare the performance of Coelenterazine h and Furimazine with NanoLuc luciferase.

In Vitro Luciferase Assay for Substrate Comparison

Objective: To quantify and compare the light output and signal stability of NanoLuc luciferase with Furimazine and Coelenterazine h.

Materials:

  • Purified NanoLuc® Luciferase (e.g., Promega N1010)

  • Furimazine (e.g., Nano-Glo® Luciferase Assay Substrate, Promega N1120)

  • Coelenterazine h (e.g., Cayman Chemical 10005029)

  • Assay Buffer (e.g., Nano-Glo® Luciferase Assay Buffer, or a buffer of choice such as PBS with 0.1% BSA)

  • 96-well white, opaque microplates

  • Luminometer with substrate injectors

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of purified NanoLuc luciferase in the assay buffer to a final concentration of 1 nM.

    • Prepare 100X stock solutions of Furimazine and Coelenterazine h in an appropriate solvent (e.g., ethanol (B145695) or DMSO). For a final assay concentration of 10 µM, the stock solution should be 1 mM.

    • Prepare the working substrate solutions by diluting the 100X stock solutions in the assay buffer to the desired final concentration (e.g., 10 µM). Protect from light.

  • Assay Setup:

    • Pipette 50 µL of the NanoLuc luciferase working solution into the wells of a 96-well white microplate. Include wells with assay buffer only for background measurements.

    • Equilibrate the plate to room temperature for 5-10 minutes.

  • Luminescence Measurement:

    • Program the luminometer to inject 50 µL of the working substrate solution into each well.

    • Measure the luminescence immediately after substrate injection (integration time of 0.5-1 second). This will provide the peak light intensity.

    • For kinetic analysis, continue to measure the luminescence at regular intervals (e.g., every 2 minutes) for a period of at least 2 hours to determine the signal half-life.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all readings.

    • Plot the relative light units (RLU) against time for both substrates.

    • Compare the peak RLU values to determine the difference in light output.

    • Calculate the time at which the luminescence signal decays to 50% of its initial maximum value to determine the signal half-life.

Conclusion

For applications requiring high sensitivity, prolonged signal stability, and a high signal-to-background ratio with NanoLuc luciferase, Furimazine is unequivocally the superior substrate. While Coelenterazine h can be utilized by NanoLuc, its performance is significantly inferior, resulting in substantially lower light output and a less stable signal. The choice of Furimazine is therefore highly recommended to fully leverage the advanced capabilities of the NanoLuc luciferase reporter system in research and drug development.

References

Coelenterazine h vs. Native Coelenterazine: A Comparative Guide to Luminescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioluminescent reporter systems, the choice of substrate is paramount to achieving optimal assay sensitivity and signal intensity. This guide provides an objective comparison of the luminescence intensity of coelenterazine (B1669285) h and native coelenterazine, supported by quantitative data and detailed experimental protocols for key applications.

Quantitative Comparison of Luminescence Properties

The selection of a coelenterazine analog can significantly impact the light output in bioluminescent reactions. The following table summarizes the key performance differences between coelenterazine h and native coelenterazine when used with Renilla luciferase and the photoprotein aequorin.

PropertyNative CoelenterazineCoelenterazine hEnzyme/ProteinReference
Relative Luminescence Intensity 1.0~10-20Aequorin[1][2]
Relative Luminescence Intensity 1.010Renilla luciferase
Quantum Yield 1.000.82Renilla luciferase
Emission Maximum (λmax) 465 nm475 nmRenilla luciferase

Performance Insights

With Aequorin: Coelenterazine h demonstrates a significantly higher initial luminescence intensity, estimated to be 10 to 20 times greater than that of native coelenterazine.[1][2] This makes it particularly advantageous for applications requiring high sensitivity in the detection of calcium ions, such as in vitro studies of cellular signaling pathways.

With Renilla Luciferase: When paired with Renilla luciferase, coelenterazine h exhibits a tenfold higher luminescence intensity compared to native coelenterazine. While its quantum yield is slightly lower than that of the native form, the substantial increase in light output makes it a superior choice for many reporter gene assays. Some studies suggest that while the initial intensity with coelenterazine h may be lower in certain contexts, it can provide a more sustained "glow-type" signal, which can be beneficial for high-throughput screening applications.

Gaussia Luciferase: It is important to note that coelenterazine h is generally not recommended for use with Gaussia luciferase, as native coelenterazine is the preferred substrate for this enzyme.[2]

Experimental Protocols

To provide a practical framework for comparing and utilizing these substrates, detailed methodologies for common bioluminescence assays are outlined below.

I. In Vitro Renilla Luciferase Reporter Gene Assay

This protocol describes the steps to compare the luminescence intensity of coelenterazine h and native coelenterazine using a purified Renilla luciferase enzyme or a cell lysate containing the enzyme.

Materials:

  • Purified Renilla luciferase or cell lysate containing Renilla luciferase

  • Native coelenterazine stock solution (1 mg/mL in methanol)

  • Coelenterazine h stock solution (1 mg/mL in methanol)

  • Renilla Luciferase Assay Buffer (e.g., PBS, pH 7.4)

  • Luminometer and appropriate assay plates or tubes

Procedure:

  • Preparation of Working Solutions:

    • Prepare fresh working solutions of both native coelenterazine and coelenterazine h by diluting the stock solutions in Renilla Luciferase Assay Buffer to a final concentration of 1 µM. Protect the solutions from light.

  • Enzyme/Lysate Preparation:

    • If using purified enzyme, dilute it in assay buffer to a concentration that falls within the linear range of the luminometer.

    • If using cell lysates, prepare them according to standard protocols and ensure the total protein concentration is consistent across samples.

  • Luminescence Measurement:

    • Pipette 20 µL of the enzyme preparation or cell lysate into the wells of a white-walled luminometer plate.

    • Inject 100 µL of the native coelenterazine working solution into the first set of wells and immediately measure the luminescence (flash kinetics).

    • Inject 100 µL of the coelenterazine h working solution into a parallel set of wells and measure the luminescence under the same conditions.

    • For glow kinetics, incubate the plate for 10 minutes at room temperature after substrate addition before measuring the luminescence.

  • Data Analysis:

    • Compare the Relative Light Units (RLUs) obtained with coelenterazine h to those obtained with native coelenterazine to determine the relative luminescence intensity.

II. Aequorin-Based Intracellular Calcium Assay

This protocol outlines the reconstitution of the photoprotein aequorin with either native coelenterazine or coelenterazine h in live cells to measure changes in intracellular calcium concentrations.

Materials:

  • Cells expressing apoaequorin (the protein component of aequorin)

  • Native coelenterazine

  • Coelenterazine h

  • Cell culture medium

  • Calcium-free buffer (e.g., Krebs-Ringer buffer with EGTA)

  • Calcium-containing buffer (e.g., Krebs-Ringer buffer with CaCl₂)

  • Luminometer with injection capabilities

Procedure:

  • Aequorin Reconstitution:

    • Incubate the apoaequorin-expressing cells with 5 µM of either native coelenterazine or coelenterazine h in cell culture medium for 1-2 hours at 37°C in the dark. This allows the coelenterazine to enter the cells and combine with apoaequorin to form the active photoprotein, aequorin.

  • Cell Preparation:

    • After incubation, wash the cells gently with a calcium-free buffer to remove excess coelenterazine.

  • Calcium Measurement:

    • Place the cells in the luminometer.

    • Establish a baseline luminescence reading in the calcium-free buffer.

    • Inject a calcium-containing buffer to stimulate an increase in intracellular calcium.

    • Record the resulting luminescence signal over time. The peak intensity of the light flash is proportional to the intracellular calcium concentration.

  • Comparison:

    • Compare the peak luminescence intensity and the total light output from cells reconstituted with coelenterazine h to those reconstituted with native coelenterazine.

III. Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique for studying protein-protein interactions. This protocol provides a general workflow for a BRET assay using Renilla luciferase as the donor and a fluorescent protein (e.g., YFP) as the acceptor, with a comparison of native coelenterazine and coelenterazine h as the substrate.

Materials:

  • Cells co-expressing the donor (Renilla luciferase fusion protein) and acceptor (fluorescent protein fusion)

  • Native coelenterazine

  • Coelenterazine h

  • Assay buffer (e.g., PBS)

  • Luminometer capable of measuring two distinct emission wavelengths simultaneously (e.g., with 475 nm and 535 nm filters)

Procedure:

  • Cell Preparation:

    • Harvest the co-transfected cells and resuspend them in the assay buffer at an appropriate density.

  • Substrate Addition:

    • Add native coelenterazine or coelenterazine h to the cell suspension to a final concentration of 5 µM.

  • BRET Measurement:

    • Immediately after substrate addition, measure the luminescence emission at the donor wavelength (e.g., ~475 nm for Renilla luciferase) and the acceptor wavelength (e.g., ~535 nm for YFP).

  • BRET Ratio Calculation:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • An increase in the BRET ratio indicates a close proximity between the donor and acceptor proteins.

  • Comparison:

    • Compare the BRET ratios and the overall signal strength obtained with coelenterazine h versus native coelenterazine to determine which substrate provides a better assay window for the specific protein-protein interaction being studied.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key signaling pathways and workflows described in the protocols.

Renilla_Luciferase_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_output Output RLuc Renilla Luciferase (Enzyme/Lysate) Mix_native Mix RLuc with Native CTZ RLuc->Mix_native Mix_h Mix RLuc with CTZ h RLuc->Mix_h CTZ_native Native Coelenterazine (Working Solution) CTZ_native->Mix_native CTZ_h Coelenterazine h (Working Solution) CTZ_h->Mix_h Luminometer Luminometer Mix_native->Luminometer Mix_h->Luminometer Result_native Luminescence (RLUs) Luminometer->Result_native Result_h Luminescence (RLUs) Luminometer->Result_h

Workflow for in vitro Renilla Luciferase Assay.

Aequorin_Calcium_Assay cluster_reconstitution Aequorin Reconstitution cluster_stimulation Calcium Stimulation cluster_detection Detection cluster_output Output Apoaequorin_cells Cells expressing Apoaequorin Coelenterazine Add Coelenterazine (native or h) Apoaequorin_cells->Coelenterazine Aequorin_cells Cells with active Aequorin Coelenterazine->Aequorin_cells Ca_buffer Add Ca2+ Buffer Aequorin_cells->Ca_buffer Luminometer Luminometer Ca_buffer->Luminometer Light_flash Light Flash (Luminescence) Luminometer->Light_flash

Workflow for Aequorin-based Calcium Assay.

BRET_Assay cluster_system BRET System in Cells cluster_reaction Reaction cluster_detection Detection cluster_output Output Donor Protein 1 (fused to RLuc) Substrate Add Coelenterazine (native or h) Donor->Substrate Acceptor Protein 2 (fused to YFP) Energy_transfer Bioluminescence Resonance Energy Transfer (BRET) Acceptor->Energy_transfer Substrate->Energy_transfer if interacting Luminometer Luminometer (dual wavelength) Energy_transfer->Luminometer BRET_ratio BRET Ratio (Acceptor/Donor) Luminometer->BRET_ratio

Workflow for BRET Assay.

References

A Head-to-Head Comparison of Coelenterazine Analogs for Bioluminescence Resonance Energy Transfer (BRET) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Bioluminescence Resonance Energy Transfer (BRET) to study protein-protein interactions and other cellular processes, the choice of coelenterazine (B1669285) analog is critical. This guide provides an objective comparison of commonly used coelenterazine derivatives, supported by experimental data, to inform substrate selection for optimal BRET assay performance.

Bioluminescence Resonance Energy Transfer is a powerful technology for monitoring molecular interactions in real-time within living cells. The assay relies on the non-radiative transfer of energy from a bioluminescent donor, typically a luciferase, to a fluorescent acceptor protein. The efficiency of this energy transfer is highly dependent on the spectral properties and performance of the luciferase substrate. Coelenterazine and its analogs are the most common substrates for Renilla luciferase (RLuc), a widely used BRET donor. This guide delves into a head-to-head comparison of key coelenterazine analogs to aid in the design and optimization of BRET experiments.

Performance Comparison of Coelenterazine Analogs

The selection of a coelenterazine analog significantly impacts the performance of a BRET assay. Key parameters to consider include emission wavelength, signal intensity (brightness), and signal stability over time. The following table summarizes the quantitative performance of several common coelenterazine analogs when used with Renilla luciferase.

Coelenterazine AnalogCommon BRET SystemDonor Emission Max (nm)Relative BrightnessSignal Half-LifeKey Advantages & Disadvantages
Native Coelenterazine BRET¹~475-480BaselineModerateAdvantages: Natural substrate, good signal strength.[1] Disadvantages: Broad emission spectrum can lead to background noise.
Coelenterazine h BRET¹~475-48010-20x > Native CTZShorter than Native CTZAdvantages: Significantly brighter signal than native coelenterazine.[2] Disadvantages: Faster signal decay.
Coelenterazine 400a (DeepBlueC™) BRET²~395-400Lower than BRET¹ substratesRapid DecayAdvantages: Excellent spectral separation from GFP/YFP acceptors, leading to high signal-to-noise.[1][3] Disadvantages: Low light emission and fast kinetics.[3]
ViviRen™ BRETNot specified3-5x > Native CTZShortAdvantages: Very bright initial signal, low autoluminescence.[2][4] Disadvantages: High brightness is short-lived.[2]
Prolume Purple (Methoxy e-CTZ) BRET²~400Brighter than CTZ 400aModerateAdvantages: Blue-shifted emission with improved brightness over Coelenterazine 400a.[1] Disadvantages: Still relatively fast decay compared to BRET¹ substrates.
BBlue2.3 NIR-BRET~400~50x > DeepBlueCStableAdvantages: Exceptionally bright with stable kinetics, suitable for deep-tissue imaging.[5] Disadvantages: Newer analog, may have less extensive literature.

Experimental Protocols

Accurate and reproducible BRET data is contingent on a well-defined experimental protocol. Below is a generalized methodology for a typical BRET assay in mammalian cells.

I. Reagent Preparation
  • Coelenterazine Stock Solution:

    • Dissolve lyophilized coelenterazine analog in an appropriate solvent (e.g., ethanol, methanol, or a specialized solvent like NanoFuel) to a stock concentration of 1-10 mM. To minimize oxidation, use degassed and acidified alcohol.

    • Store stock solutions at -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

  • Assay Buffer:

    • A common assay buffer is Dulbecco's Phosphate-Buffered Saline (DPBS) containing calcium and magnesium (0.1 g/L CaCl₂, 0.1 g/L MgCl₂·6H₂O) and D-glucose (1 g/L).

    • Supplementing the buffer with a protease inhibitor such as aprotinin (B3435010) (2 µg/mL) can be beneficial.

  • Working Solution:

    • On the day of the experiment, dilute the coelenterazine stock solution in the assay buffer to the desired final working concentration. A common final concentration is 5 µM.[3] Prepare this solution fresh and protect it from light.

II. Cell Culture and Transfection
  • Seed mammalian cells (e.g., HEK293T, CHO) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Co-transfect the cells with plasmids encoding the BRET donor (e.g., RLuc-tagged protein) and acceptor (e.g., YFP-tagged protein) fusion proteins. The ratio of donor to acceptor plasmid may need to be optimized.

  • Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

III. BRET Measurement
  • Cell Preparation:

    • Gently wash the cells once with pre-warmed DPBS.

    • Add the appropriate volume of assay buffer to each well.

  • Signal Measurement:

    • Use a microplate reader capable of detecting luminescence at two distinct wavelengths simultaneously or sequentially.

    • Set the reader to measure the emission from the donor (e.g., ~475 nm for BRET¹ or ~400 nm for BRET²) and the acceptor (e.g., ~530 nm for YFP).

    • Inject the coelenterazine working solution into each well.

    • Immediately begin reading the luminescence signals. The integration time will depend on the signal strength.

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.

    • To obtain the net BRET ratio, subtract the BRET ratio of cells expressing only the donor protein from the BRET ratio of cells expressing both donor and acceptor.

Visualizing BRET Pathways and Workflows

To further clarify the principles and procedures of BRET assays, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

BRET_Signaling_Pathway cluster_cell Mammalian Cell Donor Donor (e.g., RLuc-Protein A) Acceptor Acceptor (e.g., YFP-Protein B) Donor->Acceptor Energy Transfer (d < 10 nm) Light_Emission Detected Light (Acceptor Wavelength) Acceptor->Light_Emission Light Emission Coelenterazine Coelenterazine Analog Coelenterazine->Donor Substrate Oxidation

BRET Signaling Pathway

BRET_Experimental_Workflow start Start transfection Co-transfect cells with Donor and Acceptor plasmids start->transfection incubation Incubate for 24-48 hours transfection->incubation preparation Prepare Coelenterazine working solution incubation->preparation wash Wash cells and add assay buffer preparation->wash addition Add Coelenterazine to cells wash->addition measurement Measure luminescence at Donor and Acceptor wavelengths addition->measurement analysis Calculate BRET Ratio measurement->analysis end End analysis->end

BRET Experimental Workflow

References

A Comparative Guide to the Cross-Reactivity of Coelenterazine h with Diverse Luciferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Coelenterazine (B1669285) h (CTZ-h), a synthetic analog of native coelenterazine, with various luciferases. Coelenterazine h is a valuable tool in bioluminescence assays, offering distinct characteristics compared to its native counterpart. This document summarizes key performance data, details experimental protocols for comparative analysis, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate substrate for their specific applications.

Introduction to Coelenterazine h and Luciferase Systems

Coelenterazine is a luciferin, a light-emitting molecule, utilized by a variety of marine luciferases.[1][2] Its analog, Coelenterazine h (CTZ-h), differs in its chemical structure, leading to altered substrate specificity and luminescent properties with different luciferases.[3] The primary luciferases discussed in this guide are from Renilla (RLuc), Gaussia (GLuc), and Oplophorus (engineered as NanoLuc), each with unique characteristics that make them suitable for a range of applications, from reporter gene assays to in vivo imaging.[1][2]

Comparative Performance of Coelenterazine h

The cross-reactivity of Coelenterazine h with different luciferases is not uniform. While it can serve as a substrate for several common luciferases, its efficiency and the resulting signal intensity vary significantly.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of Coelenterazine h with Renilla, Gaussia, and Oplophorus luciferases compared to native coelenterazine or other standard substrates.

Table 1: Performance of Coelenterazine h with Renilla Luciferase (RLuc)

ParameterCoelenterazine hNative CoelenterazineReference
Relative Activity (in cells) 4- to 8-fold greater1-fold (baseline)[4]
Michaelis Constant (Km) ~210 nM~2.9 µM[5][6]
Reaction Kinetics Similar to native, with a lower initial flash amplitudeRapid initial decay followed by a more stable signal[7]

Table 2: Performance of Coelenterazine h with Gaussia Luciferase (GLuc)

Luciferase VariantSubstrateRelative Bioluminescence IntensityReference
Wild-Type GLucNative Coelenterazine~1.8-fold higher than CTZ-h[8]
Wild-Type GLucCoelenterazine hBaseline[8]
GLuc5 (mutant)Native Coelenterazine~1.5-fold higher than CTZ-h[8]
GLuc5 (mutant)Coelenterazine hBaseline[8]

Table 3: Performance of Coelenterazine h with Oplophorus Luciferase (NanoLuc)

ParameterCoelenterazine hFurimazine (standard substrate)Reference
Relative Brightness Sufficient for BRET, but inferior to furimazine~150-fold greater than RLuc with its substrate[9][10]

Signaling Pathways and Experimental Workflows

To understand the fundamental process of light emission and the methodology for its measurement, the following diagrams illustrate the bioluminescent reaction pathway and a general experimental workflow.

Luciferase_Reaction_Pathway Bioluminescent Reaction of Coelenterazine h cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Coelenterazine_h Coelenterazine h Luciferase Luciferase (e.g., RLuc, GLuc, NanoLuc) Coelenterazine_h->Luciferase O2 O₂ (Molecular Oxygen) O2->Luciferase Coelenteramide_h Coelenteramide h (excited state) Luciferase->Coelenteramide_h Oxidation CO2 CO₂ Luciferase->CO2 Light Light (Photon) Coelenteramide_h->Light Decay

Caption: General reaction pathway for luciferase-catalyzed bioluminescence with Coelenterazine h.

Experimental_Workflow In Vitro Luciferase Assay Workflow Start Start: Prepare Reagents Prepare_Lysate Prepare Cell Lysate (if intracellular luciferase) Start->Prepare_Lysate Mix_Reagents Mix Luciferase (lysate or purified) with Assay Buffer Prepare_Lysate->Mix_Reagents Add_Substrate Add Coelenterazine h Mix_Reagents->Add_Substrate Measure_Luminescence Measure Luminescence (Luminometer) Add_Substrate->Measure_Luminescence Immediate (flash kinetics) Analyze_Data Data Analysis (e.g., kinetic parameters) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for conducting an in vitro luciferase assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for in vitro bioluminescence assays with Renilla, Gaussia, and Oplophorus luciferases using Coelenterazine h.

General Reagent Preparation
  • Coelenterazine h Stock Solution: Due to its hydrophobicity, dissolve Coelenterazine h in methanol (B129727) or ethanol (B145695) to create a concentrated stock solution (e.g., 1-5 mg/mL). Store aliquots at -80°C, protected from light.

  • Assay Buffer: The optimal buffer composition can vary between luciferases. It is recommended to use a buffer system that maintains a stable pH (typically between 7.0 and 8.0) and may contain salts and stabilizing agents like BSA.

Protocol 1: Renilla Luciferase (RLuc) In Vitro Assay

This protocol is adapted from standard RLuc assay procedures.[5][11]

  • Prepare RLuc Lysate (if using cell culture):

    • Wash cells expressing RLuc with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100).

    • Centrifuge to pellet cell debris and collect the supernatant containing RLuc.

  • Prepare Reaction Mixture:

    • In a luminometer tube or a well of a white-walled microplate, add 20 µL of the cell lysate or a solution of purified RLuc.

    • Add 100 µL of Renilla luciferase assay buffer (e.g., 1.1 M NaCl, 2.2 mM Na2EDTA, 0.22 M potassium phosphate (B84403) pH 7.4, 0.44 mg/mL BSA).

  • Initiate and Measure Luminescence:

    • Inject 100 µL of Coelenterazine h working solution (diluted in assay buffer to the desired final concentration, e.g., 1-5 µM) into the reaction mixture.

    • Immediately measure the luminescence using a luminometer, as RLuc exhibits flash kinetics.[11] Integrate the signal for 1-10 seconds.

Protocol 2: Gaussia Luciferase (GLuc) In Vitro Assay

This protocol is based on standard GLuc assay methodologies, which often measure the secreted luciferase.[12][13]

  • Sample Preparation:

    • If measuring secreted GLuc, collect an aliquot of the cell culture medium.

    • If measuring intracellular GLuc, prepare a cell lysate as described for RLuc.

  • Prepare Reaction Mixture:

    • In a luminometer tube or a well of a white-walled microplate, add 10-20 µL of the cell culture medium or cell lysate.

    • Add 50 µL of Gaussia luciferase assay buffer (e.g., 25 mM Tris-HCl pH 7.8, 600 mM NaCl, 1 mM EDTA, 0.05% BSA).[14]

  • Initiate and Measure Luminescence:

    • Inject 50 µL of Coelenterazine h working solution (diluted in assay buffer to the desired final concentration) into the sample.

    • Immediately measure the luminescence. GLuc also exhibits flash kinetics, so a rapid measurement is crucial.[15]

Protocol 3: Oplophorus Luciferase (NanoLuc) In Vitro Assay

This protocol is adapted for NanoLuc, an engineered luciferase derived from Oplophorus.[16][17]

  • Sample Preparation:

    • Prepare cell lysate containing NanoLuc using a passive lysis buffer.

  • Prepare Reaction Mixture:

    • In a luminometer tube or a well of a white-walled microplate, add 10-20 µL of the cell lysate.

    • Add 50-100 µL of NanoLuc assay buffer (specific formulations are often proprietary but generally contain buffers and salts to optimize enzyme activity).

  • Initiate and Measure Luminescence:

    • Inject 50 µL of Coelenterazine h working solution (diluted to the desired final concentration) into the sample.

    • Measure luminescence. While NanoLuc can have glow-type kinetics with its optimized substrate furimazine, the kinetics with Coelenterazine h may differ and should be determined empirically.

Conclusion

Coelenterazine h demonstrates variable cross-reactivity with different luciferases. For Renilla luciferase, it can be a more sensitive substrate than native coelenterazine in cellular assays. Its performance with Gaussia and Oplophorus luciferases is generally lower compared to their respective preferred substrates. The choice of coelenterazine analog should be carefully considered based on the specific luciferase being used and the desired assay characteristics, such as signal intensity and kinetics. The provided protocols offer a starting point for the comparative evaluation of Coelenterazine h in your experimental system.

References

Coelenterazine h: A Brighter Alternative for Bioluminescence-Based Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioluminescence, the choice of substrate is paramount to the sensitivity and success of experimental assays. For researchers utilizing coelenterate luciferases, such as those from Renilla and Gaussia, Coelenterazine (B1669285) h emerges as a superior alternative to other substrates, offering enhanced brightness, improved solubility for in vivo applications, and robust performance in various assay formats. This guide provides a detailed comparison of Coelenterazine h with other common luciferase substrates, supported by experimental data and protocols to aid researchers in making informed decisions for their studies.

Enhanced Luminescence for Greater Sensitivity

A primary advantage of Coelenterazine h is its significantly higher light output compared to native coelenterazine. Several studies have reported that Coelenterazine h can produce an initial luminescence intensity that is 10 to 20 times greater than that of its native counterpart.[1] This heightened signal intensity translates to greater sensitivity in a variety of applications, including reporter gene assays, where it allows for the detection of lower levels of luciferase expression.

Superior Performance in In Vivo Imaging

For drug development and professionals engaged in preclinical research, the properties of a luciferase substrate in living organisms are critical. Standard coelenterazine preparations often require dissolution in organic solvents like propylene (B89431) glycol, which can be toxic when administered to animals.[2] A significant breakthrough has been the development of water-soluble formulations of Coelenterazine h.[2][3][4] These formulations circumvent the need for harmful solvents, allowing for the safe administration of higher substrate concentrations.[2] This leads to a substantial increase in signal intensity in vivo, with reports of up to 100-fold greater sensitivity compared to native coelenterazine, enabling the detection of deeper tissue targets and smaller cell populations.[3]

The Substrate of Choice for BRET¹ Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions in real-time within living cells. The original BRET methodology, now termed BRET¹, utilizes Renilla luciferase (Rluc) as the energy donor. Coelenterazine h is the preferred substrate for BRET¹ assays due to the spectral properties of its reaction with Rluc, which results in a light emission peak around 480 nm.[5] This emission wavelength is ideal for exciting yellow fluorescent protein (YFP) variants, the commonly used acceptors in BRET¹ systems.[5]

Comparative Performance of Luciferase Substrates

To facilitate a clear comparison, the following table summarizes the key performance characteristics of Coelenterazine h alongside other widely used luciferase substrates.

FeatureCoelenterazine hNative CoelenterazineViviRen™EnduRen™Coelenterazine 400a (DeepBlueC™)
Relative Light Output High (up to 20x > native)[1]StandardVery High (~3x > native)[6]Lower intensity[6]Lower intensity
Signal Kinetics Flash[7]Flash[7]Short-lived, bright[6]Long-lasting, stable (hours)[6]Rapid decay[8]
Solubility (in vivo) Poor (standard form), Excellent (water-soluble formulations)[2][3]Poor (requires organic solvents)[3]Protected form for live cells[6]Protected form for live cells[6]Not specified for high in vivo solubility
Primary Applications BRET¹, Reporter Assays, In Vivo Imaging[1][5]General Reporter Assays, BRETLive-cell imaging (bright signal)[6]Live-cell imaging (long-term)[6]BRET²[8]
Emission Peak (with Rluc) ~475-480 nm[5][7]~460-480 nm[1][7]Based on coelenterazine-h[6]Based on coelenterazine-h[6]~395-400 nm[8]

Experimental Methodologies

Detailed and reproducible protocols are essential for robust scientific findings. Below are methodologies for key experiments where Coelenterazine h is a substrate of choice.

Luciferase Reporter Gene Assay

This protocol outlines the steps for measuring the activity of a Renilla luciferase reporter gene in mammalian cell lysates.

Materials:

  • Cells transfected with a Renilla luciferase reporter construct

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 1x Passive Lysis Buffer)

  • Coelenterazine h solution (e.g., 5 mg/mL in ethanol)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Luminometer

Procedure:

  • Cell Lysis:

    • Wash the cultured cells once with PBS.

    • Add an appropriate volume of Cell Lysis Buffer to the cells (e.g., 200 µL for a 6-well plate).[9]

    • Incubate for 5 minutes at room temperature with gentle shaking.

    • Transfer the cell lysate to a microfuge tube and centrifuge at 12,000 x g for 2 minutes at room temperature.[10]

    • Collect the supernatant for the assay.

  • Assay:

    • Equilibrate the cell lysate and assay reagents to room temperature.

    • Prepare the Coelenterazine h working solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 22 µM).[11]

    • Pipette 20 µL of the cell lysate into a luminometer tube or a well of a white-bottomed 96-well plate.[10]

    • Add 100 µL of the Coelenterazine h working solution to the lysate.[10]

    • Immediately measure the luminescence in a luminometer. The light intensity is typically highest within the first 10 seconds.[7]

Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol describes a typical BRET¹ assay to detect protein-protein interactions in living cells.

Materials:

  • HEK 293 cells co-transfected with constructs encoding proteins of interest fused to Renilla luciferase (donor) and a yellow fluorescent protein (acceptor).

  • Cell culture medium (e.g., DMEM)

  • BRET buffer (e.g., Kreb's-Ringers-HEPES, pH 7.4)

  • Coelenterazine h stock solution (e.g., 5 mM in ethanol)

  • White-bottomed 96-well plates

  • Plate reader with luminescence and fluorescence detection capabilities and appropriate filters (e.g., for Rluc emission ~460 nm and YFP emission ~535 nm).[12]

Procedure:

  • Cell Preparation:

    • Harvest the co-transfected cells and resuspend them in BRET buffer to a density of approximately 0.2 x 10⁶ cells per mL.[12]

    • Dispense 90-100 µL of the cell suspension into each well of a white-bottomed 96-well plate.[12][13]

  • BRET Measurement:

    • Prepare the Coelenterazine h working solution by diluting the stock in BRET buffer to a final concentration of 5 µM.[13]

    • Add 10 µL of the Coelenterazine h working solution to each well.[13]

    • Immediately measure the luminescence signal at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 535 nm).[12]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.[13]

    • To obtain the net BRET ratio, subtract the BRET ratio obtained from cells expressing only the donor construct from the BRET ratio of cells expressing both donor and acceptor constructs.[13]

In Vivo Bioluminescence Imaging

This protocol provides a general guideline for in vivo imaging in mice using a water-soluble formulation of Coelenterazine h.

Materials:

  • Mice bearing cells expressing Renilla or Gaussia luciferase.

  • Water-soluble Coelenterazine h formulation.

  • Sterile water or 0.9% NaCl solution for reconstitution.

  • Insulin syringes (25-gauge or higher needle).[14]

  • In vivo imaging system (e.g., cooled CCD camera).

Procedure:

  • Substrate Preparation:

    • Warm a vial of lyophilized water-soluble Coelenterazine h to room temperature.

    • Reconstitute the powder with sterile water or 0.9% NaCl to the desired concentration (e.g., up to 500 µ g/100 µL).[2]

    • Gently vortex until fully dissolved.

  • Administration and Imaging:

    • The recommended dosage for intravenous injection is typically between 15-100 µg per mouse.[14]

    • Slowly inject the prepared Coelenterazine h solution via the tail vein.

    • Immediately place the mouse in the imaging chamber and begin image acquisition. The peak signal with intravenous injection is achieved very quickly.[14]

    • For subcutaneous or intraperitoneal tumors, an intraperitoneal injection of the substrate can also be used, which will result in different signal kinetics.[3]

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the fundamental luciferase reaction and a typical BRET assay workflow.

Luciferase_Reaction Mechanism of Coelenterate Luciferase Action cluster_reaction Luciferase Renilla/Gaussia Luciferase Intermediate High-Energy Peroxy-Intermediate Luciferase->Intermediate + O₂ Coelenterazine_h Coelenterazine h Coelenterazine_h->Intermediate Coelenteramide Coelenteramide Intermediate->Coelenteramide Light Light (~475 nm) Intermediate->Light CO2 CO₂ Intermediate->CO2 Coelenteramide->Luciferase Enzyme Release

Caption: General mechanism of light production by coelenterate luciferases.

BRET_Workflow BRET¹ Assay Experimental Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfection Co-transfect cells with Donor (Protein-Rluc) & Acceptor (Protein-YFP) constructs Culture Culture cells for ~48 hours Transfection->Culture Harvest Harvest and resuspend cells in BRET buffer Culture->Harvest Plate_Cells Plate cells into 96-well plate Harvest->Plate_Cells Add_Substrate Add Coelenterazine h (final conc. ~5 µM) Plate_Cells->Add_Substrate Measure Immediately measure luminescence at Donor (~460 nm) and Acceptor (~535 nm) wavelengths Add_Substrate->Measure Calculate_Ratio Calculate BRET Ratio: (Acceptor Emission) / (Donor Emission) Measure->Calculate_Ratio Calculate_Net_BRET Calculate Net BRET: BRET Ratio (D+A) - BRET Ratio (D only) Calculate_Ratio->Calculate_Net_BRET

References

Reproducibility of Results with Coelenterazine h Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioluminescence in their studies, the reproducibility of results is paramount. Coelenterazine (B1669285) h hydrochloride, a synthetic analog of native coelenterazine, is a widely used substrate for luciferases such as Renilla luciferase (RLuc) and photoproteins like aequorin. This guide provides a comparative analysis of Coelenterazine h hydrochloride against other common luciferins, supported by experimental data, to help ensure consistent and reliable experimental outcomes.

Performance Comparison of Coelenterazine Analogs

The choice of a coelenterazine analog can significantly impact the intensity and kinetics of the bioluminescent signal. Coelenterazine h is known for its enhanced brightness in specific applications, particularly in measuring calcium ion concentrations.[1]

AnalogLuciferase/PhotoproteinRelative Luminescence Intensity (vs. Native Coelenterazine)Emission Max (nm)Key Characteristics
Coelenterazine h Aequorin10-20x higher initial intensity460-470More sensitive to Ca2+; suitable for detecting small changes in concentration.[1][2]
Coelenterazine h Renilla luciferase (RLuc)4-8x greater activity in cells475Lower initial intensity but longer-lasting signal compared to its use with aequorin.[2][3][4]
Native CoelenterazineRenilla luciferase (RLuc)Baseline465-470Standard substrate for Rluc and Gaussia luciferase (Gluc).[1]
Coelenterazine fRenilla luciferase (RLuc)4-8x greater activity in cells473High quantum yield.[3][4][5]
Coelenterazine eRenilla luciferase (RLuc)4-8x greater activity in cells418, 475One of the highest signals in living mice, along with native coelenterazine.[3][4]
Coelenterazine 400aRenilla luciferase (RLuc)Lower than native~400Preferred for BRET studies due to minimal spectral overlap with GFP.[1]

Factors Influencing Reproducibility

Several factors can affect the stability and performance of this compound, thereby influencing the reproducibility of experimental results.

  • Auto-oxidation : Coelenterazine and its analogs can be oxidized independently of a luciferase, leading to background luminescence. This auto-oxidation is more pronounced in serum-containing media, primarily due to interactions with albumin.[3][4][6]

  • Stability in Aqueous Solutions : Coelenterazine h is unstable in aqueous environments. For instance, in cell culture medium containing 10% fetal bovine serum at 37°C, its concentration can decrease by 50% in approximately 25 minutes.[7] This degradation can lead to variability in signal intensity over time. To mitigate this, more stable, protected versions of coelenterazine-h, such as EnduRen™ and ViviRen™ Live Cell Substrates, have been developed.[7]

  • Storage and Handling : Proper storage of this compound is crucial. It should be stored as a dry powder at -20°C or -80°C, protected from light, oxygen, and moisture to prevent degradation.[2] Stock solutions are typically prepared in solvents like methanol (B129727) or ethanol (B145695) and should be used immediately or stored at low temperatures for a limited time.[2][8]

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reproducible results.

In Vitro Assay with Renilla Luciferase 8 (RLuc8)

This protocol is adapted for use in cell-based assays, for example, with HeLa cells.[8][9]

  • Cell Culture and Transfection : Culture HeLa cells under standard conditions. Transfect the cells with a vector expressing RLuc8.

  • Preparation of this compound Solution :

    • Prepare a stock solution (e.g., 10 mM) in an appropriate solvent like methanol or ethanol.

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in phosphate-buffered saline (PBS) or cell culture medium immediately before use.[8][9] It is critical to protect the solution from light.[8][9]

  • Assay Procedure :

    • Add the 10 µM this compound working solution to the cell plate.

    • Incubate the plate in a cell incubator for 1 to 4 hours. The optimal incubation time may need to be determined experimentally.[8][9]

    • Measure luminescence using a luminometer. For kinetic studies, measurements can be taken at different time points.

In Vivo Imaging in Small Animals (Mice)

This protocol provides a general guideline for bioluminescence imaging in mice.[10]

  • Preparation of Coelenterazine h Stock Solution : Prepare a 5 mg/mL stock solution of Coelenterazine h in ethanol containing 2% v/v 3N HCl.[10]

  • Preparation of Injection Solution :

    • Add 20 µL of the stock solution to 130 µL of PBS.

    • The recommended dosage is 15–100 µg per mouse.[10]

  • Administration and Imaging :

    • Inject the solution intravenously using a 25-gauge needle or smaller.

    • Image the mice as soon as possible after injection to capture the peak signal.[10]

Visualizing Experimental Workflows and Pathways

Diagrams can help clarify complex experimental setups and biological pathways.

experimental_workflow General Workflow for In Vitro Bioluminescence Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_cells Prepare RLuc8-expressing cells add_ctz Add Coelenterazine h to cells prep_cells->add_ctz prep_ctz Prepare Coelenterazine h working solution prep_ctz->add_ctz incubate Incubate (1-4 hours) add_ctz->incubate measure Measure luminescence incubate->measure

In Vitro Bioluminescence Assay Workflow.

calcium_signaling Calcium Signaling Detection with Aequorin cluster_protein Recombinant Photoprotein cluster_signal Cellular Signaling cluster_detection Bioluminescence apoaequorin Apoaequorin (expressed in cells) aequorin Aequorin Complex apoaequorin->aequorin ctz_h Coelenterazine h (added exogenously) ctz_h->aequorin light Light Emission (~465 nm) aequorin->light Oxidation stimulus Cellular Stimulus ca_influx Ca2+ Influx stimulus->ca_influx ca_influx->aequorin Ca2+ binding

Aequorin-based Calcium Detection Pathway.

References

A Researcher's Guide to Coelenterazine h: A Side-by-Side Comparison of Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug discovery, and related fields, Coelenterazine (B1669285) h is an indispensable reagent for highly sensitive bioluminescent assays. As the substrate for luciferases such as Renilla and Gaussia, and the photoprotein aequorin, the quality of Coelenterazine h directly impacts the accuracy and reproducibility of experimental results. This guide provides a comparative overview of Coelenterazine h from various suppliers, supported by available performance data and detailed experimental protocols to empower researchers in making informed purchasing decisions and optimizing their assays.

Performance and Purity: A Comparative Overview

SupplierPurity SpecificationKey Performance Characteristics (from supplier or literature)
Regis Technologies ≥ 97%Claims high purity for high signal, low background, and high reproducibility. States Coelenterazine-H has a 10- to 20-fold higher luminescent intensity than native coelenterazine in in vitro studies for measuring calcium ion concentrations.[1]
Promega Not specifiedCoelenterazine-h is offered for use with Renilla luciferase, particularly in glow-type assays to enhance signal stability.[2]
FUJIFILM Wako Not specifiedStates their product is high quality and suitable for BRET, Ca2+ imaging, and dual reporter assays. Reports luminescence intensity with aequorin is about 10 times stronger than native coelenterazine.[3]
Selleck Chemicals 98.18%Describes it as a luminescent substrate for RLuc8 that enhances the sensitivity of recombinant aequorin to Ca2+.[4]
MediLumine ≥ 95.0% AUC (Sample COA: 97.4% AUC)States it produces a larger initial light intensity compared with Coelenterazine Native for imaging of Renilla luciferase.[5]
Biotium Not specifiedProvides comparative data showing Coelenterazine h has a relative initial intensity of 135 with Renilla luciferase (native coelenterazine at 45).[6]
Nanolight Technology Highly pure (99% for injectable form)States it can increase the initial luminous intensity of Aequorin up to 20-fold. With Renilla Luciferase, it is reported to create a lower initial intensity but a longer lasting kinetic.[7]
Cayman Chemical ≥ 95%Reports a 16-fold higher luminescence intensity (emission maximum ~466 nm) compared to native coelenterazine.[8]
RPI ≥ 95.0 % (HPLC)Claims it exhibits 16-fold greater luminescence intensity as compared to native Coelenterazine for measuring changes in superoxide (B77818) and Ca2+ in cells.[9]
Sigma-Aldrich (Merck) Not specifiedStates it has 10 times higher luminescence intensity than native coelenterazine.

A study characterizing ten coelenterazine analogs found that Coelenterazine h resulted in a 4- to 8-fold greater Renilla luciferase activity in cells compared to native coelenterazine.[10] This highlights the enhanced performance of the 'h' analog, a feature consistently noted by most suppliers.

Key Applications and Signaling Pathways

Coelenterazine h is a crucial component in several powerful molecular biology techniques, primarily due to its role as a substrate for light-emitting enzymes.

Bioluminescence Resonance Energy Transfer (BRET): BRET is a widely used technique to study protein-protein interactions in living cells. In this system, a donor molecule, typically a luciferase such as Renilla luciferase (RLuc), is fused to one protein of interest, and an acceptor molecule, often a fluorescent protein like YFP (Yellow Fluorescent Protein), is fused to another. When the two proteins interact, the energy from the luciferase-catalyzed oxidation of Coelenterazine h is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is a measure of the interaction.

cluster_BRET Bioluminescence Resonance Energy Transfer (BRET) Coelenterazine_h Coelenterazine h RLuc_Fusion_1 Protein 1-RLuc (Donor) Coelenterazine_h->RLuc_Fusion_1 Substrate Light_Emission_Donor Light Emission (~475 nm) RLuc_Fusion_1->Light_Emission_Donor Energy_Transfer Energy Transfer RLuc_Fusion_1->Energy_Transfer Interaction Protein-Protein Interaction RLuc_Fusion_1->Interaction YFP_Fusion_2 Protein 2-YFP (Acceptor) YFP_Fusion_2->Energy_Transfer YFP_Fusion_2->Interaction Light_Emission_Acceptor Light Emission (~525 nm) Energy_Transfer->Light_Emission_Acceptor

BRET Signaling Pathway

Experimental Protocols

To facilitate independent verification and methods development, detailed protocols for key assays utilizing Coelenterazine h are provided below.

Experimental Workflow: Renilla Luciferase Reporter Assay

This workflow outlines the key steps for a typical in vitro reporter gene assay using Renilla luciferase and Coelenterazine h.

cluster_Workflow Workflow for Renilla Luciferase Assay start Start cell_culture Cell Culture & Transfection with RLuc Reporter Vector start->cell_culture cell_lysis Cell Lysis to Prepare Lysate cell_culture->cell_lysis assay Combine Lysate and Assay Reagent cell_lysis->assay reagent_prep Prepare Luciferase Assay Reagent with Coelenterazine h reagent_prep->assay measurement Measure Luminescence (Luminometer) assay->measurement analysis Data Analysis measurement->analysis end End analysis->end

Renilla Luciferase Assay Workflow
Protocol 1: Renilla Luciferase "Flash" Assay

This protocol is designed for rapid measurement of Renilla luciferase activity in cell lysates.

Materials:

  • Coelenterazine h

  • Renilla Luciferase Assay Buffer (e.g., PBS with 0.1% BSA)

  • Cell lysate containing Renilla luciferase

  • Luminometer and appropriate tubes or plates

Procedure:

  • Prepare Coelenterazine h Stock Solution: Dissolve Coelenterazine h in ethanol (B145695) or methanol (B129727) to a concentration of 1 mg/mL. Store at -80°C in small aliquots, protected from light.

  • Prepare Working Solution: Immediately before use, dilute the Coelenterazine h stock solution in the Renilla Luciferase Assay Buffer to the desired final concentration (typically 1-5 µM).

  • Assay: a. Add 20 µL of cell lysate to a luminometer tube. b. Place the tube in the luminometer. c. Inject 100 µL of the Coelenterazine h working solution. d. Measure luminescence immediately (integration time of 1-10 seconds).

Protocol 2: Renilla-Glo™ Luciferase "Glow" Assay (Adapted from Promega)

This protocol is optimized for a more stable, longer-lasting luminescent signal, suitable for high-throughput screening.[2]

Materials:

  • Coelenterazine h

  • Renilla-Glo™ Luciferase Assay Buffer (or a suitable alternative)

  • Cells expressing Renilla luciferase in a multi-well plate

Procedure:

  • Prepare Renilla-Glo™ Reagent: Reconstitute the lyophilized substrate (Coelenterazine h) with the provided assay buffer according to the manufacturer's instructions.

  • Equilibrate: Allow the reagent and the cell plate to equilibrate to room temperature.

  • Assay: a. Add a volume of Renilla-Glo™ Reagent equal to the volume of cell culture medium in each well. b. Mix gently by orbital shaking for 30 seconds. c. Incubate at room temperature for at least 10 minutes to allow the signal to stabilize. d. Measure luminescence.

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol provides a general framework for performing a BRET assay in living cells to detect protein-protein interactions.[11][12]

Materials:

  • HEK293 cells (or other suitable cell line) co-transfected with plasmids encoding Protein 1-RLuc and Protein 2-YFP

  • Coelenterazine h

  • Assay buffer (e.g., PBS or HBSS)

  • White, opaque 96-well microplate

  • Plate reader capable of measuring dual-emission luminescence

Procedure:

  • Cell Seeding: Seed the co-transfected cells into a white, opaque 96-well plate and grow to the desired confluency.

  • Cell Preparation: a. Gently wash the cells with the assay buffer. b. Add 90 µL of assay buffer to each well.

  • Substrate Addition: a. Prepare a working solution of Coelenterazine h in the assay buffer (final concentration typically 5 µM). b. Add 10 µL of the Coelenterazine h working solution to each well.

  • Measurement: a. Immediately measure the luminescence at two wavelengths: one for the RLuc donor (e.g., 475 nm) and one for the YFP acceptor (e.g., 530 nm).

  • Data Analysis: a. Calculate the BRET ratio: (Emission at acceptor wavelength) / (Emission at donor wavelength). b. Compare the BRET ratio of interacting protein pairs to that of negative controls (e.g., RLuc fusion with a non-interacting YFP fusion protein).

Stability and Storage

Proper handling and storage of Coelenterazine h are critical to maintaining its activity. Coelenterazine h is susceptible to oxidation, especially in aqueous solutions and when exposed to light.

  • Storage of Solid: Store lyophilized Coelenterazine h at -20°C or -80°C, protected from light and moisture.[1]

  • Stock Solutions: Prepare stock solutions in anhydrous ethanol or methanol. Avoid using DMSO as it can promote oxidation.[6][8] Store stock solutions at -80°C in tightly sealed, light-protected aliquots.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment. The stability of Coelenterazine h in aqueous buffers is limited.

Conclusion

The selection of a Coelenterazine h supplier can have a significant impact on the outcome of bioluminescence-based assays. While most suppliers offer products with high nominal purity, performance can vary. This guide provides a starting point for researchers by summarizing available data and presenting standardized protocols for in-house validation. By carefully considering the information provided and performing direct comparisons, researchers can identify the most suitable source of Coelenterazine h for their specific needs, ensuring the generation of high-quality, reproducible data.

References

A Head-to-Head Battle for Calcium Detection: Coelenterazine h vs. Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Cellular and Drug Discovery Sciences

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure intracellular calcium dynamics is therefore paramount for researchers in fields ranging from neuroscience to drug development. For decades, fluorescent probes have been the workhorses of calcium imaging. However, the bioluminescent system of aequorin, particularly when paired with its high-sensitivity substrate coelenterazine (B1669285) h, presents a compelling alternative. This guide provides a detailed comparison of coelenterazine h-based calcium detection with commonly used fluorescent probes, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Coelenterazine h/Aequorin vs. Fluorescent Probes

FeatureCoelenterazine h with AequorinFluorescent Probes (e.g., Fura-2 (B149405), Fluo-4)
Detection Principle BioluminescenceFluorescence
Excitation Light Not requiredRequired (e.g., UV, visible light)
Phototoxicity Minimal to nonePotential for phototoxicity and photobleaching
Autofluorescence No interferencePotential for interference from cellular components
Ca²⁺ Sensitivity (Kd) High (enhanced by coelenterazine h)Varies by probe (e.g., Fura-2: ~145 nM, Fluo-4: ~345 nM)
Dynamic Range Wide (detects ~0.1 µM to >100 µM Ca²⁺)[1]Varies; can be substantial
Signal-to-Noise Ratio ExceptionalGenerally good, but can be affected by background fluorescence
Temporal Resolution Dependent on luminometer capabilitiesHigh, limited by camera frame rate
Ratiometric Measurement Possible with certain coelenterazine analogs (e.g., e-coelenterazine)[2]Yes (e.g., Fura-2, Indo-1)
Targeting Genetically encodable for specific organelle targetingCan be targeted to some extent, but may accumulate in unintended compartments
Cell Loading Requires expression of apoaequorin and incubation with coelenterazine hTypically via cell-permeant AM esters
Cytotoxicity Low substrate toxicityPotential for cytotoxicity from dye accumulation and de-esterification byproducts[3]

Delving Deeper: A Performance Showdown

The primary advantage of the coelenterazine h/aequorin system lies in its bioluminescent nature, which obviates the need for external excitation light. This fundamentally eliminates the risks of phototoxicity and cellular damage associated with the intense illumination required for fluorescent probes.[4] Furthermore, the absence of excitation light means no interference from cellular autofluorescence, leading to an exceptional signal-to-noise ratio.[5]

Coelenterazine h significantly enhances the performance of the aequorin system. It increases the sensitivity to Ca²⁺ and boosts the relative luminescent intensity by 10 to 20 times compared to native coelenterazine.[1][6] This heightened sensitivity allows for the detection of small, localized Ca²⁺ increases that may be missed by fluorescent dyes like Fura-2.[7] The aequorin system boasts a wide dynamic range, capable of measuring Ca²⁺ concentrations from approximately 0.1 µM to over 100 µM.[1]

Fluorescent probes, on the other hand, offer their own set of advantages. Ratiometric dyes like Fura-2 allow for more quantitative measurements of absolute Ca²⁺ concentrations by taking the ratio of fluorescence at two different excitation or emission wavelengths, which helps to correct for variations in dye loading and cell thickness.[8] However, this often requires UV excitation, which can be damaging to cells.[9] Non-ratiometric dyes like Fluo-4 are excited by visible light, reducing phototoxicity, but they are more susceptible to artifacts from uneven loading and photobleaching.[10] While fluorescent probes have been the standard for many years, concerns about their potential to buffer intracellular calcium and directly inhibit cellular enzymes are being increasingly recognized.[3]

Visualizing the Mechanisms

To better understand the principles behind these two approaches, the following diagrams illustrate their respective signaling pathways.

cluster_0 Bioluminescence: Aequorin & Coelenterazine h Apoaequorin Apoaequorin Aequorin Complex Aequorin Complex Apoaequorin->Aequorin Complex + O₂ Coelenterazine h Coelenterazine h Coelenterazine h->Aequorin Complex Light Emission Light Emission Aequorin Complex->Light Emission Oxidation Coelenteramide Coelenteramide Aequorin Complex->Coelenteramide Ca2+ Ca²⁺ Ca2+->Aequorin Complex binds cluster_1 Fluorescence: Fura-2 AM Fura-2 AM Fura-2 AM Cell Membrane Cell Membrane Fura-2 AM->Cell Membrane Esterases Esterases Fura-2 AM->Esterases cleaved by Intracellular Space Intracellular Space Cell Membrane->Intracellular Space crosses Fura-2 Fura-2 Esterases->Fura-2 Fluorescence Emission (~510 nm) Fura-2->Fluorescence Ca2+ Ca²⁺ Ca2+->Fura-2 binds Excitation Light Excitation (340/380 nm) Excitation Light->Fura-2 cluster_aequorin Aequorin/Coelenterazine h Workflow cluster_fura2 Fura-2 AM Workflow A1 Plate Cells A2 Transfect with Apoaequorin Plasmid A1->A2 A3 Incubate 24-48h A2->A3 A4 Load with Coelenterazine h (1-4h) A3->A4 A5 Measure Baseline Luminescence A4->A5 A6 Add Stimulus & Measure Luminescence A5->A6 F1 Plate Cells F2 Load with Fura-2 AM (30-60 min) F1->F2 F3 Wash & De-esterify (30 min) F2->F3 F4 Measure Baseline Fluorescence Ratio F3->F4 F5 Add Stimulus & Measure Fluorescence F4->F5

References

A Brighter Outlook: Unveiling the Superior Efficacy of Water-Soluble Coelenterazine h

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioluminescence in their studies, the choice of substrate is paramount to achieving sensitive and reliable results. This guide provides a comprehensive comparison of water-soluble Coelenterazine (B1669285) h and its standard formulation, offering experimental data and detailed protocols to inform your selection and optimize your experimental outcomes.

The use of coelenterate luciferases, such as Renilla (Rluc) and Gaussia (Gluc), has become a cornerstone of modern biological research, enabling the sensitive detection of gene expression, protein-protein interactions, and other cellular processes. The luminescent reaction is fueled by the substrate Coelenterazine. The standard formulation of Coelenterazine h, while effective, suffers from poor aqueous solubility, necessitating the use of organic solvents like ethanol (B145695) or propylene (B89431) glycol for in vivo applications. These solvents can introduce toxicity and limit the achievable substrate concentration, thereby constraining the sensitivity of the assay. To address these limitations, a water-soluble formulation of Coelenterazine h has been developed, promising enhanced performance, particularly in in vivo imaging studies.

Enhanced Performance of Water-Soluble Coelenterazine h: A Quantitative Comparison

Experimental data consistently demonstrates the superior performance of water-soluble Coelenterazine h across various applications. The enhanced solubility allows for the administration of higher, more effective doses without the adverse effects associated with organic solvents. This translates to significantly brighter signals and improved sensitivity in bioluminescence imaging.

In Vivo Bioluminescence Imaging

A key advantage of the water-soluble formulation is its remarkable performance in animal models. Studies have shown that water-soluble Coelenterazine h can lead to a more than 100-fold increase in sensitivity compared to the standard formulation when used for in vivo imaging of Renilla and Gaussia luciferases.[1] This is crucial for applications requiring the detection of a small number of cells, such as in early tumor detection and metastasis monitoring.

ParameterStandard Coelenterazine hWater-Soluble Coelenterazine hFold IncreaseLuciferaseReference
In Vivo Photon Count Baseline>120x>120Gluc[1]
In Vivo Photon Count Baseline30x30Rluc[1]
In Vivo Photon Count (same dose) Baseline10x10Gluc[1]
In Vivo Photon Count (same dose) Baseline4x4Rluc[1]
Blood-based Gluc Assay Signal Baseline>8x>8Gluc[1]
In Vitro Luciferase Assays

In cell-based assays, the choice between a "flash" or "glow" kinetic profile is often a critical consideration. While the standard formulation of coelenterazine may produce a brighter initial flash, the water-soluble formulation can be part of systems designed to provide a more stable, long-lasting "glow" signal. This is advantageous for high-throughput screening applications where a longer window for measurement is required. For instance, in the Renilla-Glo™ Luciferase Assay System, coelenterazine-h is used to enhance signal stability.[2]

FeatureStandard Coelenterazine hWater-Soluble Coelenterazine hNote
Signal Kinetics Typically produces a bright initial "flash" that decays rapidly.[2]Can be formulated for a more stable "glow" type signal with a longer half-life.[2]The choice of formulation can be tailored to the specific needs of the assay (e.g., high-throughput screening vs. single measurement).
Solubility Requires organic solvents (e.g., methanol (B129727), ethanol, propylene glycol) for dissolution.[3][4]Readily dissolves in aqueous buffers like PBS.[5]Eliminates the need for potentially toxic organic solvents.
In Vivo Toxicity The use of co-solvents like propylene glycol can lead to toxic effects at high doses.[4][6][7]Formulated to be isosmotic and is easily secreted by the kidneys, reducing toxicity.[4][7]Allows for higher and repeated doses for longitudinal studies.

Experimental Protocols

To facilitate the direct comparison and adoption of water-soluble Coelenterazine h, detailed experimental protocols for both in vitro and in vivo applications are provided below.

In Vitro Renilla Luciferase Assay Protocol

This protocol is adapted for a 96-well plate format and is suitable for measuring Renilla luciferase activity in cell lysates.

Materials:

  • Cells expressing Renilla luciferase

  • Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer)

  • Water-Soluble Coelenterazine h or Standard Coelenterazine h

  • Assay Buffer (e.g., Renilla Luciferase Assay Buffer)

  • Luminometer

Procedure:

  • Cell Lysis:

    • Remove growth medium from cultured cells.

    • Wash cells gently with Phosphate-Buffered Saline (PBS).

    • Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).

    • Incubate at room temperature for 15 minutes on a shaker to ensure complete lysis.

  • Substrate Preparation:

    • Water-Soluble Coelenterazine h: Prepare a working solution by dissolving the lyophilized powder in sterile water to the desired stock concentration (e.g., 1 mg/mL). Further dilute in assay buffer to the final working concentration.

    • Standard Coelenterazine h: Dissolve in an appropriate organic solvent like methanol or ethanol to create a stock solution.[8] Further dilute the stock solution in the assay buffer to the final working concentration immediately before use.

  • Luminescence Measurement:

    • Add 20 µL of cell lysate to a luminometer-compatible plate.

    • Set up the luminometer program to inject the substrate and measure the signal.

    • Inject 100 µL of the prepared Coelenterazine h working solution into each well.

    • Measure the luminescence immediately for a "flash" assay or after a 10-minute incubation for a "glow" assay.[2]

In Vivo Bioluminescence Imaging Protocol

This protocol outlines the procedure for imaging Renilla or Gaussia luciferase expression in a mouse model.

Materials:

  • Mice bearing cells expressing Renilla or Gaussia luciferase

  • Water-Soluble Coelenterazine h or Standard Coelenterazine h

  • Sterile PBS or 0.9% NaCl solution

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the mouse in the imaging chamber.

  • Substrate Preparation and Administration:

    • Water-Soluble Coelenterazine h: Reconstitute the lyophilized powder with sterile water or saline to the desired concentration (e.g., up to 500 µg in 100 µL).[4][7]

    • Standard Coelenterazine h: Dissolve in an organic solvent and then dilute in PBS for injection. A typical dose is around 4 mg/kg body weight.[3]

    • Inject the prepared Coelenterazine h solution intravenously (i.v.) via the tail vein.

  • Image Acquisition:

    • Immediately after substrate injection, begin acquiring images using the in vivo imaging system.[3]

    • Set the exposure time and other imaging parameters based on the expected signal intensity.

    • Acquire a series of images over time to capture the peak of the luminescent signal.

Signaling Pathway and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G Bioluminescence Reaction Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Coelenterazine_h Coelenterazine h Luciferase Renilla/Gaussia Luciferase Coelenterazine_h->Luciferase Substrate O2 Oxygen (O2) O2->Luciferase Co-substrate Coelenteramide Coelenteramide Luciferase->Coelenteramide CO2 Carbon Dioxide (CO2) Luciferase->CO2 Light Light (Photon) Luciferase->Light

Caption: General mechanism of Coelenterazine h oxidation catalyzed by luciferase.

G In Vivo Bioluminescence Imaging Workflow start Start animal_prep Anesthetize Animal start->animal_prep substrate_prep Prepare Coelenterazine h (Standard vs. Water-Soluble) animal_prep->substrate_prep injection Intravenous Injection substrate_prep->injection imaging Acquire Bioluminescent Images injection->imaging analysis Data Analysis (Quantify Photon Flux) imaging->analysis end End analysis->end

Caption: Workflow for in vivo bioluminescence imaging experiments.

Conclusion

The development of water-soluble Coelenterazine h represents a significant advancement for researchers employing bioluminescence imaging. Its superior solubility, reduced toxicity, and consequently enhanced in vivo efficacy make it the preferred choice for sensitive applications. By eliminating the confounding variables associated with organic solvents, this formulation allows for more robust and reproducible experimental outcomes. For scientists and drug development professionals seeking to push the boundaries of their research, the adoption of water-soluble Coelenterazine h is a clear step towards brighter and more insightful discoveries.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Coelenterazine h Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. The effective management and disposal of chemical reagents like Coelenterazine (B1669285) h hydrochloride are critical components of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Coelenterazine h hydrochloride, grounded in safety data and chemical properties, to ensure the protection of personnel and the environment.

This compound, a widely used luminescent substrate for luciferases such as Renilla luciferase, is classified as a hazardous substance. It can cause skin and eye irritation, and its release into the environment should be strictly avoided.[1][2][3] Therefore, adherence to proper disposal protocols is not just a matter of best practice but a regulatory necessity.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[2]

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.[2]

  • Lab Coat: A lab coat is essential to protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

In-Lab Chemical Inactivation Protocol

While disposal through a licensed hazardous waste contractor is the ultimate and required step, in-lab inactivation can render the compound less hazardous before collection. Coelenterazine is known to undergo spontaneous oxidation, a process that is significantly accelerated in the presence of a strong base. This chemical property can be leveraged for its degradation.

Materials Required:

  • This compound waste (solid or in a solvent compatible with aqueous solutions)

  • 1M Sodium Hydroxide (NaOH) solution

  • Appropriate waste container, clearly labeled

  • pH indicator strips

  • UV-Vis Spectrophotometer and quartz cuvettes (for verification)

Experimental Protocol for Inactivation:

  • Preparation: In a designated and properly labeled chemical waste container, dissolve or dilute the this compound waste in an appropriate aqueous-compatible solvent if it is in a solid form.

  • Basification: Slowly add 1M Sodium Hydroxide (NaOH) solution to the waste container. It is recommended to add the NaOH solution in a 10:1 volume ratio to the coelenterazine solution to ensure a final NaOH concentration of at least 0.1M.

  • Reaction: Gently swirl the container to mix the contents. Allow the mixture to stand in a safe, designated area within a fume hood for at least one hour to ensure complete degradation. The degradation process involves the oxidation of coelenterazine.

  • Neutralization: After the inactivation period, check the pH of the solution using a pH indicator strip. The solution will be highly basic. Neutralize the solution by carefully adding a suitable acid (e.g., 1M Hydrochloric Acid) until the pH is between 6 and 8.

  • Verification of Degradation (Optional but Recommended):

    • Take a small aliquot of the initial this compound solution (before inactivation) and dilute it to a suitable concentration for UV-Vis analysis.

    • Measure the absorbance spectrum. Coelenterazine exhibits a characteristic absorbance peak around 435 nm in methanol.[5]

    • After the inactivation and neutralization steps, take another aliquot of the treated waste solution.

    • Measure the absorbance spectrum of the treated solution. The disappearance of the peak at ~435 nm and the appearance of a peak corresponding to the degradation product, coelenteramide, at around 335 nm, indicates successful degradation.[6]

  • Final Disposal: Even after inactivation, the resulting solution should be collected in a clearly labeled hazardous waste container and disposed of through your institution's licensed hazardous waste management service. Never pour the treated or untreated waste down the drain.

Quantitative Data Summary

For clarity and easy reference, the key quantitative parameters for the in-lab inactivation of this compound are summarized in the table below.

ParameterValue/InstructionCitation
Inactivating Agent1M Sodium Hydroxide (NaOH)[2]
Recommended Ratio (Waste:NaOH)1:10 (by volume)-
Minimum Reaction Time1 hour-
Verification Wavelength (Coelenterazine h)~435 nm[5]
Verification Wavelength (Coelenteramide)~335 nm[6]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_inactivation In-Lab Inactivation cluster_verification Verification (Optional) cluster_disposal Final Disposal start Start: Coelenterazine h Hydrochloride Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood add_naoh Add 1M NaOH (10:1 v/v with waste) fume_hood->add_naoh react Allow to React for >= 1 hour add_naoh->react neutralize Neutralize with Acid (pH 6-8) react->neutralize uv_vis Confirm Degradation via UV-Vis Spectrophotometry neutralize->uv_vis collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste If verification is skipped uv_vis->collect_waste end Dispose via Licensed Waste Contractor collect_waste->end

Caption: Logical workflow for the safe disposal of this compound.

Chemical Degradation Pathway Coelenterazine This compound (Hazardous) Oxidation Oxidation (Accelerated by NaOH and O2) Coelenterazine->Oxidation Coelenteramide Coelenteramide + CO2 (Less Hazardous Degradation Products) Oxidation->Coelenteramide

Caption: Simplified chemical degradation pathway of this compound.

By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Coelenterazine h Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Coelenterazine (B1669285) h hydrochloride, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this valuable luminescent substrate.

Personal Protective Equipment (PPE)

When handling Coelenterazine h hydrochloride, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required personal protective equipment.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.Conforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Hands Compatible chemical-resistant gloves.Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices.
Body A complete suit protecting against chemicals, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]
Respiratory Use a NIOSH/MSHA or European Standard EN149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A fume hood is recommended for handling.[1][2]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1][2]
Hazard Identification and First Aid

This compound may cause skin and eye irritation.[3] In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Flush eyes with water as a precaution.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidents.

AspectProcedure
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is -20°C.[1][2] The product is light sensitive and should be protected from light at all times.[4]
Spills and Disposal

In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental contamination and ensure safety.

ProcedureDescription
Spill Cleanup Wear appropriate PPE. Avoid breathing vapors, mist, or gas.[4] Sweep up the material and place it in a suitable, closed container for disposal.[4] Wipe the surface with a moist towel.[4]
Disposal Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[1] Do not dispose of the product directly into sewage.[4]

Experimental Protocols and Applications

This compound is a widely used luminescent substrate, particularly for Renilla luciferase (RLuc) and its variants like RLuc8.[5][6] It is instrumental in various assays, including calcium imaging and bioluminescence resonance energy transfer (BRET) studies.

In Vitro Assay: Monitoring Intracellular Calcium

Coelenterazine h is utilized with the photoprotein aequorin to measure intracellular calcium concentrations. The binding of Ca2+ to the aequorin-coelenterazine complex triggers an oxidative reaction, resulting in the emission of blue light. This luminescence is directly proportional to the calcium concentration.

Below is a generalized workflow for an in vitro calcium imaging experiment using aequorin and Coelenterazine h.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture cells expressing apoaequorin reconstitution Incubate cells with Coelenterazine h to reconstitute aequorin cell_culture->reconstitution stimulate Stimulate cells to induce Ca2+ influx reconstitution->stimulate detect Measure luminescence using a luminometer stimulate->detect analyze Correlate light emission to Ca2+ concentration detect->analyze

Workflow for in vitro Ca2+ measurement.
In Vivo Imaging Protocol

For small animal in vivo imaging, a common application involves tracking cells expressing a luciferase reporter. The following is a brief protocol for using Coelenterazine h in mice.

Stock Solution Preparation:

  • Prepare a 5 mg/mL stock solution of Coelenterazine h in Ethanol with 2% v/v 3N HCl.[7]

  • For injection, dilute the stock solution. For example, add 20 µL of the stock solution to 130 µL of PBS.[7]

Administration and Imaging:

  • The recommended dosage for intravenous injection is 15–100 µg per mouse.[7]

  • Inject the recommended dosage using a 25-gauge needle or higher.[7]

  • Image the animals as soon as possible after injection for peak signal.[7]

For a water-soluble, propylene-glycol-free formulation, follow the manufacturer's specific instructions for reconstitution, which typically involves adding sterile water.[8]

The following diagram illustrates the general workflow for an in vivo imaging experiment.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_prep Prepare animal model with luciferase-expressing cells inject Administer Coelenterazine h to the animal (e.g., IV) animal_prep->inject reagent_prep Prepare Coelenterazine h injection solution reagent_prep->inject image Image animal using a bioluminescence imaging system inject->image quantify Quantify bioluminescent signal to assess cellular activity image->quantify

General workflow for in vivo imaging.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.